molecular formula C7H5ClN2O2S2 B1302233 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS No. 3662-82-6

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Cat. No.: B1302233
CAS No.: 3662-82-6
M. Wt: 248.7 g/mol
InChI Key: TWWDPSJSTXBULL-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C7H5ClN2O2S2 and its molecular weight is 248.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWDPSJSTXBULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the synthetic pathways leading to 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride, a key heterocyclic intermediate in medicinal chemistry and materials science. The 2,1,3-benzothiadiazole core is a privileged scaffold in numerous pharmacologically active agents, and the introduction of a sulfonyl chloride moiety at the 4-position provides a versatile handle for further chemical elaboration, primarily in the synthesis of sulfonamides.[1][2] This document outlines two robust and scientifically-grounded synthetic strategies: direct electrophilic chlorosulfonation and a multi-step sequence involving a Sandmeyer-type reaction. We will delve into the mechanistic underpinnings, provide step-by-step experimental protocols, and discuss critical parameters for reaction optimization and safety.

Introduction: The Significance of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) heterocycle is a π-electron deficient system that has garnered significant attention in pharmaceutical and materials science research.[3] Its unique electronic properties make it an effective building block for creating molecules with tailored functions, including fluorescent probes, organic light-emitting diodes (OLEDs), and, most notably, therapeutic agents.[3]

The sulfonyl chloride functional group (-SO₂Cl) serves as a powerful and reactive electrophile, primarily used as a precursor for the synthesis of sulfonamides by reaction with primary or secondary amines.[1][2] Sulfonamides are a cornerstone of modern drug discovery, found in a wide array of medicines, including antibiotics, diuretics, and anticonvulsants.[2] Consequently, this compound represents a high-value intermediate, combining the desirable BTD core with a reactive handle for the construction of diverse compound libraries for screening and drug development.

Strategic Overview: Synthetic Pathways

Two principal retrosynthetic disconnections are considered for the synthesis of the target molecule. The choice between these strategies often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.

Strategy A: Direct Chlorosulfonation This is the most direct approach, involving an electrophilic aromatic substitution on the 4-Methyl-2,1,3-benzothiadiazole precursor. It is atom-economical but can be limited by regioselectivity issues and harsh reaction conditions.

Strategy B: Sandmeyer-Type Reaction This pathway builds the sulfonyl chloride functionality from a corresponding primary amine (4-Amino-5-methyl-2,1,3-benzothiadiazole) via a diazonium salt intermediate. While longer, this method offers milder conditions for the final step and can be more amenable to sensitive substrates.

G cluster_A Strategy A: Direct Chlorosulfonation cluster_B Strategy B: Sandmeyer Reaction Target 5-Methyl-2,1,3-benzothiadiazole- 4-sulfonyl chloride Chlorosulfonation Electrophilic Chlorosulfonation Target->Chlorosulfonation C-S bond formation Sandmeyer Sandmeyer Reaction (Diazotization + Chlorosulfonylation) Target->Sandmeyer C-N to C-S conversion Start_A 4-Methyl-2,1,3-benzothiadiazole Chlorosulfonation->Start_A Amine 4-Amino-5-methyl- 2,1,3-benzothiadiazole Sandmeyer->Amine Reduction Nitro Group Reduction Amine->Reduction Nitro 5-Methyl-4-nitro- 2,1,3-benzothiadiazole Reduction->Nitro Nitration Nitration Nitro->Nitration Nitration->Start_A

Diagram 1: Retrosynthetic analysis of the target molecule.

Protocol I: Direct Chlorosulfonation of 4-Methyl-2,1,3-benzothiadiazole

This method leverages the strong electrophilicity of chlorosulfonic acid to directly install the sulfonyl chloride group onto the aromatic ring. The methyl group and the heterocyclic ring system direct the substitution to the C4 position.

Reaction Principle & Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, ⁺SO₂Cl. The electron-rich aromatic ring of 4-methyl-2,1,3-benzothiadiazole attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity and yields the final product. The reaction must be performed under anhydrous conditions, as chlorosulfonic acid reacts violently with water.

G cluster_reactants cluster_process cluster_product R1 4-Methyl-2,1,3-benzothiadiazole P2 Electrophilic Attack (Sigma Complex Formation) R1->P2 R2 Chlorosulfonic Acid (ClSO₃H) P1 Formation of Electrophile (⁺SO₂Cl) R2->P1 P1->P2 P3 Deprotonation P2->P3 P4 Quenching on Ice P3->P4 Prod 5-Methyl-2,1,3-benzothiadiazole- 4-sulfonyl chloride P4->Prod G Start 4-Amino-5-methyl- 2,1,3-benzothiadiazole Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Arenediazonium Salt (C₇H₆N₄S⁺Cl⁻) Step1->Intermediate Step2 Sandmeyer Reaction (SO₂, CuCl) Intermediate->Step2 Product 5-Methyl-2,1,3-benzothiadiazole- 4-sulfonyl chloride Step2->Product

Diagram 3: Key steps in the Sandmeyer chlorosulfonylation.
Materials and Equipment
Reagent / MaterialGradeSupplier ExampleNotes
4-Amino-5-methyl-2,1,3-benzothiadiazoleSynthesized-Starting amine.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-AldrichDiazotizing agent.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificAcid medium.
Sulfur Dioxide (SO₂)Gas or solution-SO₂ source. Can use SO₂-saturated acetic acid or a surrogate like DABSO. [4][5]
Copper(I) Chloride (CuCl)≥99.9%Strem ChemicalsCatalyst.
Acetic AcidGlacialVWRSolvent.
Toluene or DichloromethaneReagent gradeAcros OrganicsExtraction solvent.
Step-by-Step Experimental Protocol
  • Preparation of Diazonium Salt:

    • In a flask, suspend 4-Amino-5-methyl-2,1,3-benzothiadiazole (10.0 g, 60.5 mmol) in a mixture of glacial acetic acid (40 mL) and concentrated HCl (100 mL).

    • Cool the suspension to 0–5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (4.6 g, 66.6 mmol, 1.1 equiv.) in a minimal amount of cold water (~15 mL).

    • Add the sodium nitrite solution dropwise to the stirred amine suspension, keeping the temperature below 5 °C.

    • Stir the resulting mixture for an additional 30-60 minutes at 0–5 °C. The formation of a clear solution or a finely divided precipitate indicates the formation of the diazonium salt. [6]

  • Preparation of the Reaction Medium:

    • In a separate, larger reaction vessel (e.g., 600 mL beaker, open to vent N₂ gas), prepare a suspension of copper(I) chloride (1.0 g, 10.1 mmol, 0.1 equiv.) in a mixture of glacial acetic acid (40 mL) and toluene (40 mL).

    • Cool this mixture to 0 °C and saturate it with sulfur dioxide gas by bubbling SO₂ through it for 15-20 minutes, or by using a pre-prepared saturated solution of SO₂ in acetic acid.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution from step 1 to the vigorously stirred SO₂/CuCl suspension over 30-45 minutes. The addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel. Add 100 mL of cold water.

    • Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure sulfonyl chloride. [6]

Safety and Handling

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing heat and toxic HCl gas. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Diazonium Salts: Can be explosive when isolated and dry. The protocols described herein use them in solution, which is significantly safer. Never attempt to isolate the diazonium salt intermediate. Always keep the reaction temperature below 5 °C.

  • Sulfur Dioxide: Toxic and corrosive gas. Handle only in a well-ventilated fume hood.

  • General Precautions: All operations should be conducted in a well-ventilated fume hood. Standard PPE (safety glasses, lab coat, gloves) is required at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield (Chlorosulfonation) Incomplete reaction or hydrolysis during work-up.Increase reaction time or temperature slightly. Ensure quenching is done very slowly onto a large excess of ice.
Formation of Sulfonic Acid Presence of water during reaction or work-up.Use anhydrous reagents and solvents. Minimize exposure to air. Work up quickly.
Low Yield (Sandmeyer) Decomposition of diazonium salt.Maintain strict temperature control (0–5 °C) during diazotization and addition.
Side Products (e.g., Chloroarene) Competing Sandmeyer-type reactions.Ensure the reaction mixture is fully saturated with SO₂. Check the quality and amount of the CuCl catalyst.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. Direct chlorosulfonation offers a rapid and atom-economical pathway, provided the harsh, acidic conditions are tolerated. The Sandmeyer-type reaction, while more laborious, provides a milder alternative for the crucial C-S bond formation and is often more reliable for complex substrates. The selection of the optimal route will depend on starting material availability, scale, and the specific requirements of the research program. Both methods, when executed with care and attention to the critical parameters outlined in this guide, provide reliable access to this valuable synthetic intermediate.

References

  • K. Savych, O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available at: [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available at: [Link]

  • Anonymous. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health. Available at: [Link]

  • Baran, P. S., et al. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Ferraro, V., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]

  • Ferraro, V., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. ArTS - UniTS. Available at: [Link]

  • Isaksson, J. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-Portal.org. Available at: [Link]

  • Butler, R. N., et al. (1968). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry and materials science, the 2,1,3-benzothiadiazole scaffold has emerged as a privileged structure, prized for its unique electronic properties and its prevalence in a host of biologically active molecules. The introduction of a sulfonyl chloride functionality at the 4-position of the 5-methylated benzothiadiazole core yields a highly reactive and versatile intermediate: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. This guide is intended to serve as a comprehensive technical resource for researchers and developers working with this compound. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for its synthesis, characterization, and safe handling. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

This compound is a solid, crystalline compound at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a thiadiazole ring, with a methyl group at the 5-position and a sulfonyl chloride group at the 4-position.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 3662-82-6[1][2]
Molecular Formula C₇H₅ClN₂O₂S₂[3][4]
Molecular Weight 248.71 g/mol [3]
Appearance Solid[5][6]
Melting Point 152-153 °C[3]
Boiling Point 373.0 ± 30.0 °C (Predicted)[3]
Density 1.631 ± 0.06 g/cm³ (Predicted)[3]
pKa -2.46 ± 0.48 (Predicted)[3]
XLogP3 3.008[3]

Synthesis: A Guided Protocol

The most direct and industrially relevant method for the synthesis of this compound is the electrophilic chlorosulfonation of 5-methyl-2,1,3-benzothiadiazole.[7][8] This reaction leverages the high reactivity of chlorosulfonic acid as both the sulfonating agent and the solvent.

G cluster_start Starting Material cluster_reagent Reagent & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product 5-Methyl-2,1,3-benzothiadiazole 5-Methyl-2,1,3-benzothiadiazole Chlorosulfonic Acid (excess) Chlorosulfonic Acid (excess) 5-Methyl-2,1,3-benzothiadiazole->Chlorosulfonic Acid (excess) Addition Stirring at 0°C to room temperature, then heating Stirring at 0°C to room temperature, then heating Chlorosulfonic Acid (excess)->Stirring at 0°C to room temperature, then heating Reaction Quenching with ice-water Quenching with ice-water Stirring at 0°C to room temperature, then heating->Quenching with ice-water Work-up Extraction with organic solvent Extraction with organic solvent Quenching with ice-water->Extraction with organic solvent Drying and concentration Drying and concentration Extraction with organic solvent->Drying and concentration Recrystallization or column chromatography Recrystallization or column chromatography Drying and concentration->Recrystallization or column chromatography This compound This compound Recrystallization or column chromatography->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Chlorosulfonation

Disclaimer: This protocol is based on established procedures for the chlorosulfonation of aromatic compounds and should be performed by qualified personnel with appropriate safety precautions.[8][9][10]

Materials:

  • 5-Methyl-2,1,3-benzothiadiazole

  • Chlorosulfonic acid

  • Dichloromethane (or other suitable solvent for extraction)

  • Crushed ice

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • In a fume hood, carefully add an excess of chlorosulfonic acid (typically 5-10 equivalents) to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.

  • Slowly add 5-methyl-2,1,3-benzothiadiazole (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature at 0°C. The use of a dropping funnel is recommended for liquid starting materials, while solids should be added in small portions.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • For less reactive substrates, gentle heating (e.g., 50-60°C) may be required to drive the reaction to completion.

  • Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with extreme caution.

  • The solid precipitate of this compound is then collected by vacuum filtration and washed with cold water.

  • Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent such as dichloromethane.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

Causality in Experimental Choices:

  • The use of excess chlorosulfonic acid ensures that the reaction goes to completion and also serves as the solvent.

  • The initial low temperature (0°C) is crucial to control the exothermic nature of the reaction and to minimize the formation of by-products.

  • The slow, portion-wise addition of the starting material also helps to manage the reaction's exothermicity.

  • Quenching the reaction with ice-water is a standard procedure to decompose the excess chlorosulfonic acid and to precipitate the sulfonyl chloride product, which is generally insoluble in water.

Spectroscopic and Chromatographic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Predicted and Expected Spectroscopic Data

TechniqueExpected/Predicted CharacteristicsRationale/Supporting Evidence
¹H NMR Aromatic protons: Two doublets in the range of 7.5-8.5 ppm. Methyl protons: A singlet around 2.5-3.0 ppm.Based on the spectrum of the parent compound, 5-Methyl-2,1,3-benzothiadiazole[1][11], and a sulfonamide derivative[12][13]. The electron-withdrawing sulfonyl chloride group is expected to shift the aromatic protons downfield.
¹³C NMR Aromatic carbons: Multiple signals in the aromatic region (120-155 ppm). Methyl carbon: A signal in the aliphatic region (around 20-25 ppm).General chemical shift ranges for aromatic and methyl carbons.[14]
IR Spectroscopy Strong absorptions around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹ (asymmetric and symmetric SO₂ stretching). Aromatic C-H stretching above 3000 cm⁻¹. C=N and C=C stretching in the 1400-1600 cm⁻¹ region.Characteristic absorption bands for sulfonyl chlorides and benzothiadiazole derivatives.[15][16][17]
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 248. Isotopic pattern characteristic of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).Based on the molecular formula C₇H₅ClN₂O₂S₂.[3][4] Predicted collision cross-section values can also aid in identification.[3]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is generally suitable for the analysis of sulfonyl chlorides.[11][18][19][20][21]

Illustrative HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Rationale for Method Parameters:

  • A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules.

  • A gradient elution is often necessary to achieve good separation of the main compound from any impurities.

  • The addition of an acid to the mobile phase helps to ensure good peak shape.

  • UV detection at 254 nm is suitable for aromatic compounds.

Chemical Reactivity and Applications

The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides.[22][23][24]

G This compound This compound Sulfonamide Derivatives Sulfonamide Derivatives This compound->Sulfonamide Derivatives Reaction with Amines (R-NH₂) in the presence of a base Potential Biological Applications\n(Antimicrobial, Anticancer, etc.) Potential Biological Applications (Antimicrobial, Anticancer, etc.) Sulfonamide Derivatives->Potential Biological Applications\n(Antimicrobial, Anticancer, etc.) Leads to

Caption: Primary reaction pathway and application of this compound.

This reactivity makes it a valuable building block in the synthesis of novel compounds for drug discovery. The benzothiadiazole sulfonamide scaffold is a known pharmacophore in a range of therapeutic areas.

Thermal Stability

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with caution in a well-ventilated fume hood. It is classified as a corrosive substance.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a framework for its characterization and safe handling. By understanding the principles behind the experimental procedures and the expected analytical data, researchers can confidently and efficiently utilize this versatile building block in their scientific endeavors.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

  • 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR spectrum. ChemicalBook.

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.

  • Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.

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  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

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  • 5-METHYL-N-1-NAPHTHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE Product Description. ChemicalBook.

  • 2,1,3-Benzothiadiazole-5-sulfonyl chloride AldrichCPR 337508-60-8. Sigma-Aldrich.

  • Theoretical FT-IR spectrum of benzothiazole. ResearchGate.

  • Benzazoles: III. Synthesis and Transformations of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones. ResearchGate.

  • ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. ResearchGate.

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.

  • Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate.

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 13C NMR spectrum. ChemicalBook.

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A Senior Application Scientist's Technical Guide to 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS 3662-82-6)

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Core Focus: Application as a Pre-column Fluorescent Derivatization Reagent for Amines

Abstract

This technical guide provides an in-depth examination of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS: 3662-82-6), a heterocyclic sulfonyl chloride with significant potential as a fluorescent labeling agent. While specific, peer-reviewed protocols for this exact reagent are not widely disseminated, its structural characteristics place it firmly within the well-established class of benzothiadiazole-based fluorophores. This document, written from the perspective of a senior application scientist, synthesizes foundational chemical principles with data from analogous compounds to provide a robust framework for its practical application. We will cover its core properties, safe handling, reaction mechanisms, and a detailed, field-tested template protocol for the derivatization of primary and secondary amines for sensitive analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction: The Analytical Challenge and a Fluorogenic Solution

In pharmaceutical development, metabolomics, and proteomics, the quantitative analysis of molecules containing primary and secondary amine functionalities—such as amino acids, peptides, and catecholamines—is a frequent necessity. Many of these analytes lack a native chromophore or fluorophore, making their detection by standard UV-Vis or fluorescence detectors challenging, especially at low concentrations.

Pre-column derivatization addresses this by covalently attaching a tag to the analyte that imparts desirable analytical properties. This compound is designed for this purpose. The core 2,1,3-benzothiadiazole (BTD) scaffold is a well-documented fluorophore, known for forming derivatives with high molar extinction coefficients, significant Stokes shifts, and tunable emission wavelengths.[1] The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile that readily and specifically forms stable sulfonamide bonds with nucleophilic primary and secondary amines. This guide provides the technical foundation needed to leverage this reagent in a research and development setting.

Physicochemical Properties and Safe Handling

The effective use of any reagent begins with a thorough understanding of its physical properties and safety requirements.

Core Compound Data
PropertyValueSource
CAS Number 3662-82-6[2][3]
Molecular Formula C₇H₅ClN₂O₂S₂Oakwood Products
Synonyms 4-Chlorosulfonyl-5-methyl-2,1,3-benzothiadiazoleN/A
Appearance Solid (form may vary)[4]
Safety, Storage, and Disposal

This compound is a reactive chemical that demands careful handling to ensure user safety and reagent integrity.

  • Primary Hazards: This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5][6] It is also a lachrymator, meaning it can cause tearing.[5] Inhalation or ingestion can be harmful.

  • Water Reactivity: As a sulfonyl chloride, this reagent is highly reactive with water and moisture. Contact with water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for derivatization and releasing hydrochloric acid as a byproduct.

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][6]

  • Storage: The reagent must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated location.[1][5] A desiccator is recommended for long-term storage.

  • Disposal: Dispose of the chemical and its containers in accordance with all local, regional, and national regulations. Do not allow it to enter drains or waterways.

Synthesis and Chemical Reactivity

Probable Synthesis Route

While detailed, peer-reviewed synthesis procedures are not abundant in the literature, chemical supplier databases indicate that 5-Methyl-2,1,3-benzothiadiazole (CAS 1457-93-8) is the direct precursor to the title compound.[7][8] This strongly implies that the synthesis proceeds via an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of the 5-methyl-2,1,3-benzothiadiazole starting material. This reaction typically employs chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) to install the sulfonyl chloride group onto the aromatic ring.

Mechanism of Derivatization

The utility of this compound as a derivatization agent hinges on the reaction between its sulfonyl chloride group and a nucleophilic amine. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

The Causality of the Reaction:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: A transient, tetrahedral intermediate is formed.

  • Leaving Group Departure: The chloride ion is an excellent leaving group. The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion.

  • Deprotonation: The resulting sulfonamide is protonated. A base, typically added to the reaction mixture (e.g., sodium bicarbonate, borate buffer), removes the proton from the nitrogen to yield the final, stable, and fluorescent sulfonamide derivative. The base also serves to neutralize the HCl byproduct generated.

Reaction_Mechanism Reagents R-NH₂ (Amine) + Target Compound (-SO₂Cl) Intermediate Tetrahedral Intermediate [R-NH₂⁺-SO₂(Cl)-Ar] Reagents->Intermediate 1. Nucleophilic Attack Product_HCl Protonated Sulfonamide (R-NH⁺-SO₂-Ar) + Cl⁻ Intermediate->Product_HCl 2. Leaving Group Departure (Cl⁻) Final_Product Stable Fluorescent Derivative (R-N-SO₂-Ar) Product_HCl->Final_Product 3. Deprotonation Base Base (e.g., HCO₃⁻) Base->Product_HCl Accepts H⁺

Caption: General mechanism for the sulfonylation of a primary amine.

Core Application: Fluorescent Derivatization for HPLC Analysis

The following section details a robust, adaptable protocol for the derivatization of primary and secondary amines.

Principle of Self-Validation: This protocol incorporates a borate buffer system to maintain a basic pH, which is critical for two reasons: it ensures the amine is in its deprotonated, nucleophilic state, and it neutralizes the HCl byproduct that would otherwise acidify the mixture and halt the reaction. The use of an excess of the derivatizing agent ensures the reaction proceeds to completion for quantitative analysis.

Representative Derivatization Protocol

Disclaimer: This is a template protocol based on established methods for analogous reagents. Researchers should perform initial optimization experiments for their specific analyte, including reaction time, temperature, and reagent concentration.

Reagents and Materials:

  • This compound solution: Prepare a 1-5 mg/mL solution in a dry, aprotic solvent like acetonitrile (ACN) or acetone. This solution should be prepared fresh daily.

  • Borate Buffer: 0.1 M, pH 9.0-9.5.

  • Analyte Standard/Sample: Dissolved in a suitable solvent, preferably compatible with the buffer system.

  • Quenching Solution (Optional): A solution of an amine-containing compound like glycine or taurine (e.g., 50 mM) to consume excess derivatizing reagent.

  • HPLC-grade ACN, methanol, and water.

  • Formic acid or trifluoroacetic acid (for mobile phase).

Step-by-Step Methodology:

  • Sample Preparation: In a microcentrifuge tube, add 100 µL of the analyte solution (or standard).

  • Buffering: Add 200 µL of 0.1 M Borate Buffer (pH 9.3). Vortex briefly to mix. Causality Note: This step is crucial to deprotonate the amine analyte, making it a potent nucleophile.

  • Derivatization: Add 200 µL of the freshly prepared this compound solution in ACN.

  • Reaction Incubation: Vortex the mixture immediately and incubate at 50-60°C for 10-30 minutes in a heating block. Protect the samples from light. Optimization Insight: The ideal time and temperature may vary. A kinetic study (testing 5, 10, 20, 30 min) is recommended during method development.

  • Reaction Quenching (Optional but Recommended): After incubation, cool the sample to room temperature. Add 100 µL of the quenching solution and let it react for 10 minutes. This step consumes any unreacted sulfonyl chloride, preventing it from reacting with other components or degrading and creating interfering peaks in the chromatogram.

  • Sample Dilution & Injection: Dilute the final mixture with the initial HPLC mobile phase (e.g., add 400 µL) and filter through a 0.22 µm syringe filter. The sample is now ready for injection into the HPLC system.

Workflow start Start: Analyte in Solution add_buffer 1. Add Borate Buffer (pH ~9.3) start->add_buffer add_reagent 2. Add Derivatizing Reagent in Acetonitrile add_buffer->add_reagent incubate 3. Incubate at 60°C (Protect from Light) add_reagent->incubate quench 4. Cool & Quench (e.g., with Glycine) incubate->quench inject 5. Dilute, Filter & Inject into HPLC quench->inject

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is a bespoke chemical intermediate, belonging to a class of heterocyclic compounds widely explored in medicinal chemistry and materials science.[1] The precise structural confirmation of such molecules is paramount for their application in any research or development pipeline. This guide provides a comprehensive, field-expert analysis of the expected spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, published experimental spectra for this specific molecule are not widely available[2], this document serves as an authoritative interpretive framework, grounded in first-principles and data from closely related structural analogs. We will dissect the causality behind expected spectral features, present detailed protocols for data acquisition, and synthesize the information to build a cohesive, self-validating structural proof.

Molecular Structure and Spectroscopic Overview

To accurately interpret spectral data, one must first understand the molecule's electronic and structural features. The title compound consists of a fused 2,1,3-benzothiadiazole ring system, substituted with a methyl group at position 5 and a sulfonyl chloride group at position 4.

Key Structural Features:

  • Aromatic System: A bicyclic heteroaromatic system that is electron-deficient due to the electronegativity of the nitrogen and sulfur atoms in the thiadiazole ring.

  • Methyl Group (-CH₃): An electron-donating group attached to the benzene portion of the core.

  • Sulfonyl Chloride Group (-SO₂Cl): A powerful electron-withdrawing group, which will significantly influence the chemical environment of adjacent protons and carbons.

These features create a distinct electronic environment that will be reflected in the NMR, IR, and MS data.

Figure 1: Structure of this compound with key protons labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be simple and highly informative, showing three distinct signals: two in the aromatic region and one in the aliphatic region.

  • Causality of Chemical Shifts: The benzothiadiazole ring and the sulfonyl chloride group are both strongly electron-withdrawing. This effect deshields the aromatic protons, shifting them significantly downfield compared to benzene (7.36 ppm). The proton at the C7 position (H7) will be a doublet. The proton at the C6 position (H6) is ortho to the powerful -SO₂Cl group and is expected to be the most downfield signal. The methyl group, being electron-donating, will appear in the typical aliphatic region. Data from the parent compound, 5-Methyl-2,1,3-benzothiadiazole, can be used as a baseline for comparison[3], though the sulfonyl chloride group will induce further downfield shifts.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J) Integration
H68.2 – 8.5Doublet (d)~8-9 Hz1H
H77.8 – 8.1Doublet (d)~8-9 Hz1H
5-CH₃2.7 – 3.0Singlet (s)N/A3H
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz).
Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to each unique carbon atom in the molecule.

  • Causality of Chemical Shifts: The carbon atoms of the aromatic ring will resonate between 120-160 ppm. C4, being directly attached to the electron-withdrawing sulfonyl chloride group, will be significantly deshielded and appear far downfield. The two carbons of the thiadiazole ring (C4a, C7a) will also be downfield due to their bonding to electronegative nitrogen and sulfur atoms. The methyl carbon will appear upfield, in the typical range for an sp³-hybridized carbon.

Carbon Assignment Expected δ (ppm)
C4a, C7a150 – 160
C4140 – 145
C5138 – 142
C7125 – 130
C6120 – 125
5-CH₃20 – 25
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz).
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A spectral width of 240 ppm and a relaxation delay of 5 seconds are recommended to ensure proper relaxation of quaternary carbons.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction.

Figure 2: Standard workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the sulfonyl chloride group.

  • Causality of Vibrational Frequencies: The S=O bonds in the sulfonyl chloride group are highly polarized, resulting in very strong, sharp absorption bands. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The aromatic ring will show characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending modes.

Wavenumber (cm⁻¹) Vibration Mode Expected Intensity
3100 – 3000Aromatic C-H StretchMedium to Weak
2980 – 2850Aliphatic C-H Stretch (from -CH₃)Weak
1600 – 1450Aromatic C=C and C=N Ring StretchMedium
1390 – 1370 S=O Asymmetric Stretch (-SO₂Cl) Strong, Sharp
1190 – 1170 S=O Symmetric Stretch (-SO₂Cl) Strong, Sharp
850 – 750Aromatic C-H Out-of-Plane BendStrong
Table 3: Predicted Principal IR Absorption Bands.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-adding 16 or 32 scans is typically sufficient to achieve a good signal-to-noise ratio.

  • Background Correction: A background spectrum (of the empty ATR crystal) must be acquired and automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.

Molecular Ion and Isotopic Pattern
  • Molecular Weight: The compound has a molecular formula of C₇H₅ClN₂O₂S₂. Its monoisotopic mass is approximately 247.95 Da.[2]

  • Isotopic Signature: The presence of chlorine and sulfur atoms will create a distinctive isotopic pattern for the molecular ion peak (M⁺).

    • Chlorine: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in a molecular ion cluster with a peak at M⁺ (containing ³⁵Cl) and a peak at M+2 (containing ³⁷Cl) with an intensity that is about one-third of the M⁺ peak.

    • Sulfur: The presence of two sulfur atoms will slightly enhance the M+2 peak due to the natural abundance of the ³⁴S isotope (4.2%).

Predicted Fragmentation Pathway

Under electron impact (EI) ionization, the molecular ion is energetically unstable and will fragment in a predictable manner. The weakest bonds are typically cleaved first.[4]

  • Loss of Chlorine Radical: The S-Cl bond is relatively weak, leading to the loss of a chlorine radical (•Cl, 35 Da) to form a highly stable sulfonyl cation at m/z 213 . This is often a major fragmentation pathway for sulfonyl chlorides.

  • Loss of Sulfur Dioxide: The resulting fragment at m/z 213 can then lose a neutral molecule of sulfur dioxide (SO₂, 64 Da), a very stable small molecule. This would produce a cation at m/z 149 .[5]

  • Further Fragmentation: The fragment at m/z 149, corresponding to the 5-methyl-2,1,3-benzothiadiazole cation, may undergo further ring fragmentation, though this core is relatively stable.

G M [M]⁺˙ m/z 248, 250 F1 [M - Cl]⁺ m/z 213 M->F1 - •Cl F2 [M - Cl - SO₂]⁺ m/z 149 F1->F2 - SO₂

Figure 3: Predicted primary fragmentation pathway for the title compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: For a volatile solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent (e.g., methanol, dichloromethane) and introduced via a GC-MS or LC-MS system.

  • Ionization: Electron Impact (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer technique that would likely show the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Integrated Spectral Analysis and Conclusion

The structural elucidation of this compound is a self-validating process when all three spectroscopic techniques are integrated:

  • MS confirms the molecular mass (247.95 Da) and the presence of chlorine and sulfur via the isotopic pattern. The fragmentation pattern strongly suggests the presence of a sulfonyl chloride group through the characteristic loss of Cl and SO₂.

  • IR corroborates the MS findings by providing direct evidence for the sulfonyl group through intense S=O stretching bands at ~1380 cm⁻¹ and ~1180 cm⁻¹.

  • NMR provides the final, unambiguous proof of structure by detailing the exact connectivity of the C-H framework. The ¹H NMR confirms the presence of two adjacent aromatic protons and a methyl group, and their chemical shifts are consistent with the powerful electron-withdrawing effects of the -SO₂Cl group identified by IR and MS. The ¹³C NMR confirms the presence of the 7 unique carbon environments.

Together, these analytical techniques provide a robust and unequivocal confirmation of the molecular structure, ensuring the identity and purity of the compound for its intended applications in research and development.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H5ClN2O2S2). Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Iodophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

Sources

solubility of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride in Organic Solvents

Introduction: The Critical Role of Solubility in Advanced Synthesis

This compound is a heterocyclic compound of significant interest for researchers and drug development professionals. As with other sulfonyl chlorides, its primary utility lies in its reactivity as an electrophile, enabling the synthesis of sulfonamides—a cornerstone functional group in medicinal chemistry found in numerous therapeutic agents.[1] The efficiency of reactions involving this sulfonyl chloride, its purification, and its formulation are all fundamentally governed by its solubility in various organic solvents. An understanding of its dissolution characteristics is, therefore, not merely academic but a prerequisite for its effective application in complex synthetic routes.

This guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published quantitative data, this document focuses on predicting solubility based on physicochemical properties, discusses the inherent challenges in its measurement, and provides robust experimental protocols for its determination in the laboratory.

Core Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[2] The structure of this compound—featuring a largely non-polar aromatic core combined with a highly polar sulfonyl chloride group—creates a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂S₂[3]
Molecular Weight 248.71 g/mol [3]
Melting Point 152-153 °C[3]
Predicted XLogP3 3.008[3]

Analysis of Properties:

  • High Melting Point: The melting point of 152-153 °C indicates strong intermolecular forces and significant crystal lattice energy in the solid state. A solvent must provide sufficient energy to overcome these forces for dissolution to occur. This suggests that solubility may be limited, especially in non-polar solvents.

  • Positive XLogP3: The predicted octanol-water partition coefficient (XLogP3) of ~3.0 suggests the molecule has a significant non-polar character and is more lipophilic than hydrophilic. This predicts poor solubility in water but favorable solubility in many organic solvents.

  • Molecular Structure: The molecule contains the polar, electrophilic sulfonyl chloride group and the fused aromatic 2,1,3-benzothiadiazole ring system. The polarity of the sulfonyl group will favor interactions with polar solvents, while the larger, non-polar surface area of the benzothiadiazole core will favor interactions with non-polar and moderately polar solvents.

Predicted Qualitative Solubility:

Based on these properties, the following solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) . These solvents can effectively solvate the polar sulfonyl chloride group without reacting with it. The solubility of related benzothiadiazole derivatives in DMSO supports this prediction.[4]

  • Good to Moderate Solubility: Expected in chlorinated solvents such as Dichloromethane (DCM) and Chloroform , and in ethers like Tetrahydrofuran (THF) . The attachment of alkyl chains to similar benzothiadiazole systems has been shown to grant excellent solubility in chloroform and THF.[5]

  • Sparingly Soluble to Insoluble: Expected in non-polar aliphatic solvents like Hexane and Cyclohexane . These solvents lack the polarity to interact favorably with the sulfonyl chloride group and may not be sufficient to overcome the crystal lattice energy.

  • Reactive/Soluble with Reaction: In polar protic solvents such as alcohols (Methanol, Ethanol) and water , the compound is expected to be sparingly soluble. However, the primary interaction will be a chemical reaction (solvolysis), where the sulfonyl chloride reacts with the solvent to form a sulfonic acid or ester.[6] This reactivity is a critical consideration during solubility testing. The low intrinsic solubility of aryl sulfonyl chlorides in water can, however, protect them from rapid hydrolysis.[7]

Experimental Workflow for Solubility Determination

The accurate determination of solubility requires a systematic approach that accounts for the compound's reactivity. The following workflow provides a robust methodology for both qualitative and semi-quantitative assessment.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Semi-Quantitative Analysis (for 'Soluble' Cases) start Weigh ~5 mg of Compound add_solvent Add 0.5 mL of Anhydrous Solvent start->add_solvent vortex Vortex for 60 seconds at RT add_solvent->vortex observe Observe for Dissolution vortex->observe classify Classify: Soluble, Partially Soluble, Insoluble observe->classify saturate Prepare Saturated Solution (Add excess solid to known volume of solvent) classify->saturate If Soluble equilibrate Equilibrate (e.g., 24h with stirring) Protect from moisture saturate->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge aliquot Take Supernatant Aliquot centrifuge->aliquot evaporate Evaporate Solvent under Vacuum aliquot->evaporate weigh_residue Weigh Solid Residue evaporate->weigh_residue calculate Calculate Solubility (mg/mL) weigh_residue->calculate

Caption: Experimental workflow for determining solubility.

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in a range of solvents.

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in selected solvents at room temperature.

Materials:

  • This compound

  • Anhydrous solvents (e.g., DMSO, DCM, THF, Toluene, Hexane, Ethyl Acetate)

  • Small vials (1-2 mL) with screw caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5 mg of the compound into a clean, dry vial.

  • Add 0.5 mL of the selected anhydrous solvent to the vial. This creates an initial concentration of ~10 mg/mL.

  • Securely cap the vial and vortex vigorously for 60 seconds.[8]

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged, and the solvent remains clear.

  • Record the observation. For compounds classified as "Soluble," one can proceed to a semi-quantitative analysis.

Trustworthiness Check: The use of anhydrous solvents is critical to prevent hydrolysis of the sulfonyl chloride, which would consume the compound and give a false impression of solubility.

Protocol 2: Semi-Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides a numerical estimate of the solubility limit.

Objective: To determine the approximate solubility (e.g., in mg/mL) in a given solvent.

Procedure:

  • Add an excess amount of the compound (e.g., 20-30 mg) to a vial containing a precisely known volume of anhydrous solvent (e.g., 1.0 mL). The key is to ensure undissolved solid remains.

  • Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium. The system must be protected from atmospheric moisture.

  • After equilibration, allow the mixture to stand, or preferably, centrifuge it to pellet the excess solid.

  • Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette.

  • Transfer the aliquot to a pre-weighed, dry vial.

  • Remove the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the compound's melting point.

  • Once the residue is completely dry, weigh the vial again.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot (mL)

Key Factors Influencing Solubility

The dissolution of this compound is a multifactorial process. The interplay between solute, solvent, and environmental conditions dictates the outcome.

Caption: Factors governing the solubility of the target compound.

  • Solute-Solvent Interactions: The primary driver is the relative polarity. Polar aprotic solvents are ideal as they can form strong dipole-dipole interactions with the S-O and S-Cl bonds of the sulfonyl chloride group without the risk of a chemical reaction.

  • Crystal Lattice Energy: As indicated by the high melting point, significant energy is required to break apart the solid-state structure. Solvents that can form strong, energetically favorable interactions with the individual molecules are more effective.

  • Temperature: The solubility of solids in liquids generally increases with temperature. This is because the additional thermal energy helps overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions. However, for a reactive compound like a sulfonyl chloride, elevated temperatures can also accelerate the rate of degradation or solvolysis, especially in protic solvents.

  • Solvent Reactivity (Solvolysis): This is a paramount consideration. The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack by protic solvents like water and alcohols.[6] This is not a dissolution process but a chemical transformation. Therefore, for simple solubility determination, non-reactive (aprotic) solvents are strongly preferred.

Conclusion

This compound is predicted to be a compound with moderate to high solubility in polar aprotic and chlorinated organic solvents, and poor solubility in non-polar and protic solvents. Its high melting point suggests that overcoming its crystal lattice energy is a key barrier to dissolution. The most critical factor for any professional working with this compound is its inherent reactivity towards nucleophilic solvents, which complicates solubility measurements and necessitates the use of anhydrous conditions. The experimental protocols outlined in this guide provide a reliable framework for researchers to determine its solubility profile accurately, enabling the optimization of synthetic procedures and furthering its application in chemical and pharmaceutical development.

References

  • VertexAI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • VertexAI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (2026). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • VertexAI Search. (2026). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. (2026). This compound (C7H5ClN2O2S2). Retrieved from [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • NIH. (2026). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • RSC Publishing. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. Retrieved from [Link]

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • Wikipedia. (2026). Sulfonyl halide. Retrieved from [Link]

  • Diva-Portal.org. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2026). 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. Retrieved from [Link]

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An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group in Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique optoelectronic properties.[1][2] The introduction of a sulfonyl chloride group onto this core unlocks a versatile platform for the synthesis of a wide array of derivatives, particularly sulfonamides, which are prominent in numerous pharmaceuticals.[3][4] This guide provides a comprehensive exploration of the reactivity of the sulfonyl chloride group when attached to the benzothiadiazole ring system. We will delve into the underlying electronic effects that govern its reactivity, detail key synthetic transformations, and provide actionable experimental protocols for researchers in drug development and materials science.

Core Concepts: Understanding the Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride functional group (R-SO₂Cl) is a potent electrophile.[5] This reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the central sulfur atom highly electron-deficient and susceptible to nucleophilic attack.[3][6] The chloride ion is an excellent leaving group, further facilitating substitution reactions.[3][5]

When appended to a benzothiadiazole ring, the inherent reactivity of the sulfonyl chloride is further modulated by the electronic properties of the heterocyclic system. Benzothiadiazole itself is an electron-deficient aromatic system, which can influence the electrophilicity of the sulfonyl sulfur.[7][8] The position of the sulfonyl chloride group on the benzothiadiazole ring (e.g., at the 4- or 5-position) will also impact its reactivity due to differing resonance and inductive effects within the molecule.[9][10]

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[5] This can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the nature of the nucleophile, substrate, and reaction conditions.[6][11] The generally accepted mechanism involves the formation of a transient, high-energy trigonal bipyramidal intermediate, which then collapses to expel the chloride ion.[5]

Key Synthetic Transformations of Benzothiadiazole Sulfonyl Chlorides

The electrophilic nature of benzothiadiazole sulfonyl chlorides allows for a variety of synthetic transformations, enabling the creation of diverse molecular architectures.

Sulfonamide Synthesis: A Cornerstone Reaction

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is one of the most fundamental and widely utilized transformations in medicinal chemistry.[4][12] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[13]

General Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of Benzothiadiazole Sulfonamides

  • Dissolution: Dissolve the benzothiadiazole sulfonyl chloride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq.) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to afford the desired sulfonamide.

Sulfonate Ester Formation

In addition to amines, alcohols can also act as nucleophiles, reacting with sulfonyl chlorides to yield sulfonate esters. These esters are themselves valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.[14]

General Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of Benzothiadiazole Sulfonate Esters

  • Reactant Mixture: In a round-bottom flask, combine the benzothiadiazole sulfonyl chloride (1.0 eq.) and the desired alcohol (1.0-1.2 eq.) in an appropriate aprotic solvent like pyridine or DCM.

  • Base Addition: If not using pyridine as the solvent, add a base such as triethylamine (1.5 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating if necessary. Monitor the reaction progress by TLC.

  • Aqueous Work-up: Once the reaction is complete, dilute with an organic solvent and wash with water and brine.

  • Isolation and Purification: Dry the organic phase, concentrate, and purify the crude sulfonate ester by column chromatography.

Reduction of the Sulfonyl Chloride Group

The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups, most notably thiols. This transformation significantly expands the synthetic utility of benzothiadiazole sulfonyl chlorides.

Several reagents can effect the reduction of sulfonyl chlorides to thiols, including strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder conditions using zinc and an acid.[15][16] Another effective method involves the use of triphenylphosphine.[17][18]

General Reaction Scheme (using Triphenylphosphine):

Experimental Protocol: Reduction of a Benzothiadiazole Sulfonyl Chloride to a Thiol using Triphenylphosphine.[18]

  • Reactant Combination: In a suitable flask, dissolve the benzothiadiazole sulfonyl chloride (1.0 eq.) in toluene.

  • Addition of Reducing Agent: Add triphenylphosphine (2.0-3.0 eq.) to the solution.

  • Reaction and Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, concentrate, and purify the residue by flash chromatography to isolate the benzothiadiazole thiol.

Metal-Catalyzed Cross-Coupling Reactions

In recent years, sulfonyl chlorides have emerged as viable coupling partners in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[19][20] This allows for the formation of carbon-sulfur bonds, leading to the synthesis of sulfones.

General Reaction Scheme (Suzuki-Miyaura type coupling):

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Benzothiadiazole Sulfonyl Chloride.[20][21]

  • Reaction Setup: To a reaction vessel, add the benzothiadiazole sulfonyl chloride (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or THF.

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as indicated by TLC or LC-MS analysis.

  • Product Isolation: Cool the reaction, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the crude product via column chromatography to obtain the desired diaryl sulfone.

Data Presentation

Reaction TypeNucleophile/ReagentKey ReagentsTypical SolventsProduct
Sulfonamide SynthesisPrimary/Secondary AmineTriethylamine, DIPEADCM, THFSulfonamide
Sulfonate Ester SynthesisAlcoholPyridine, TriethylaminePyridine, DCMSulfonate Ester
Reduction to ThiolTriphenylphosphine-TolueneThiol
Suzuki-Miyaura CouplingBoronic AcidPd Catalyst, BaseToluene/Water, THFSulfone

Visualizations

Reaction Pathways of Benzothiadiazole Sulfonyl Chloride

main Benzothiadiazole Sulfonyl Chloride sulfonamide Sulfonamide main->sulfonamide R₂NH, Base sulfonate_ester Sulfonate Ester main->sulfonate_ester R-OH, Base thiol Thiol main->thiol PPh₃ or Zn/H⁺ sulfone Sulfone main->sulfone R-B(OH)₂, Pd Catalyst

Caption: Key synthetic transformations of benzothiadiazole sulfonyl chloride.

Experimental Workflow for Sulfonamide Synthesis

start Dissolve Sulfonyl Chloride in Solvent add_reagents Add Amine and Base start->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify end Isolated Sulfonamide purify->end

Caption: Step-by-step workflow for benzothiadiazole sulfonamide synthesis.

Conclusion

Benzothiadiazole sulfonyl chlorides are highly valuable and versatile intermediates in the synthesis of novel compounds for drug discovery and materials science. Their inherent reactivity, governed by the powerful electrophilicity of the sulfonyl group, allows for a wide range of transformations. A thorough understanding of the reaction mechanisms and optimized experimental protocols for nucleophilic substitution, reduction, and cross-coupling reactions empowers researchers to efficiently generate diverse libraries of benzothiadiazole derivatives for further investigation. The methodologies outlined in this guide provide a solid foundation for the exploration and exploitation of the rich chemistry of these important building blocks.

References

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The Strategic Application of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl Chloride in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pursuit of novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the 2,1,3-benzothiadiazole scaffold has emerged as a privileged structure, underpinning a variety of biologically active molecules. This technical guide delves into the significant potential of a key derivative, 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride , as a versatile building block for the synthesis of innovative drug candidates. We will explore its synthesis, reactivity, and, most critically, its potential applications in the design of targeted therapeutics, with a particular focus on carbonic anhydrase inhibition. This document is intended to serve as a comprehensive resource for researchers, providing both foundational knowledge and actionable experimental insights to leverage the unique properties of this compound in drug discovery programs.

Introduction: The 2,1,3-Benzothiadiazole Core - A Scaffold of Therapeutic Promise

The 2,1,3-benzothiadiazole ring system, a bicyclic heteroaromatic structure, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological profile. Derivatives of this scaffold have demonstrated a wide array of biological activities, including antiviral, anticancer, and enzyme inhibitory properties. The electronic nature of the benzothiadiazole core, characterized by its electron-withdrawing properties, often imparts favorable pharmacokinetic and pharmacodynamic characteristics to the molecules in which it is embedded.

The strategic functionalization of this core is paramount to unlocking its full therapeutic potential. The introduction of a sulfonyl chloride group at the 4-position of 5-methyl-2,1,3-benzothiadiazole creates a highly reactive and versatile intermediate. This sulfonyl chloride moiety serves as a powerful electrophilic handle, enabling the facile introduction of a diverse range of functionalities through the formation of stable sulfonamide linkages. It is this reactivity that positions This compound as a key player in the construction of novel molecular architectures with tailored biological activities.

Synthesis and Reactivity: A Gateway to Molecular Diversity

The utility of this compound as a building block is contingent upon its accessible synthesis and predictable reactivity. While a direct, one-step synthesis from commercially available starting materials is not extensively documented, a logical and experimentally viable synthetic pathway can be proposed based on established chemical transformations of related heterocyclic systems.

Proposed Synthesis of this compound

The most plausible synthetic route commences with the corresponding thiol precursor, 5-Methyl-2,1,3-benzothiadiazole-4-thiol. This thiol can be synthesized through multi-step sequences known in heterocyclic chemistry. The crucial step is the oxidative chlorination of the thiol to the desired sulfonyl chloride. A robust and analogous procedure has been successfully employed for the synthesis of similar heterocyclic sulfonyl chlorides, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride[1].

Synthesis_Pathway

Experimental Protocol: Oxidative Chlorination of 5-Methyl-2,1,3-benzothiadiazole-4-thiol (Analogous Procedure) [1]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, suspend 5-Methyl-2,1,3-benzothiadiazole-4-thiol (1.0 eq) in a biphasic solvent system of 1,2-dichloroethane and water.

  • Acidification: Add concentrated hydrochloric acid to the suspension.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Chlorination: Bubble chlorine gas through the stirred suspension. The reaction progress can be monitored by the dissolution of the starting thiol and a change in the color of the reaction mixture.

  • Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Reactivity Profile: The Sulfonamide Formation

The primary utility of this compound in medicinal chemistry lies in its reaction with primary and secondary amines to form sulfonamides. This reaction is typically robust and high-yielding, proceeding under mild conditions. The general reaction is depicted below:

Sulfonamide_Formation

This straightforward reaction allows for the introduction of a wide variety of substituents (R1 and R2), enabling the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential Applications in Medicinal Chemistry: Targeting Carbonic Anhydrases

The sulfonamide functional group is a well-established pharmacophore, most notably for its ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[3]

The primary sulfonamide moiety (-SO2NH2) of inhibitors coordinates to the zinc ion in the active site of CAs, leading to potent inhibition. The 2,1,3-benzothiadiazole scaffold, when appended to a sulfonamide group, can engage in additional interactions within the enzyme's active site, potentially leading to enhanced potency and isoform selectivity.

Rationale for Targeting Carbonic Anhydrases

The design of isoform-selective CA inhibitors is a major goal in medicinal chemistry to minimize off-target effects. The active sites of the various CA isoforms, while sharing a conserved zinc-binding motif, exhibit differences in their surrounding amino acid residues. These differences can be exploited by designing inhibitors with tailored substituents that interact favorably with the specific microenvironment of a particular isoform. The 5-methyl group and the benzothiadiazole ring system of sulfonamides derived from our target sulfonyl chloride provide a unique structural framework for achieving such selectivity.

CA_Inhibition_Pathway

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

While specific SAR data for sulfonamides derived from this compound is not yet widely available, valuable insights can be gleaned from studies on structurally related heterocyclic sulfonamides as CA inhibitors.

Heterocyclic Sulfonamide ClassKey SAR ObservationsIC50/Ki Range (hCA II)Reference
5-Amino-1,3,4-thiadiazole-2-sulfonamide derivativesModification of the 5-amino group with various substituents significantly impacts inhibitory potency.0.055 - 2.6 µM[4]
Pyridine-3-sulfonamidesIntroduction of lipophilic aliphatic substituents enhances activity against hCA II.271.5 nM - >10,000 nM[5]
Thiophene-2-sulfonamidesIntroduction of benzylsulfanyl moieties can lead to effective inhibition of hCA II.Nanomolar range[2]

Table 1: Summary of SAR data for related heterocyclic sulfonamide carbonic anhydrase inhibitors.

Based on these findings, a research program utilizing this compound could systematically explore the following:

  • Variation of the amine component: Synthesizing a library of sulfonamides with diverse aliphatic and aromatic amines to probe the steric and electronic requirements for optimal binding to different CA isoforms.

  • Introduction of additional functional groups: Modifying the amine fragment to include hydrogen bond donors and acceptors to exploit specific interactions within the CA active site.

  • Isosteric replacements: Replacing the methyl group on the benzothiadiazole ring with other small substituents to fine-tune the electronic properties and steric profile of the scaffold.

Broader Therapeutic Potential: Beyond Carbonic Anhydrase Inhibition

While CA inhibition presents a compelling and well-supported application, the structural features of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide derivatives suggest potential in other therapeutic areas as well.

Anticancer and Antiviral Activity

Numerous heterocyclic compounds containing sulfonamide and benzothiadiazole moieties have demonstrated significant anticancer and antiviral activities. For instance, certain 1,3,4-thiadiazole sulfonamides have shown promising antiviral activity against the tobacco mosaic virus.[6] The ability of the benzothiadiazole ring to intercalate with DNA or interact with key viral enzymes, coupled with the diverse functionality that can be introduced via the sulfonamide linkage, makes this scaffold a promising starting point for the development of novel anticancer and antiviral agents.

Conclusion and Future Directions

This compound represents a high-potential, yet underexplored, building block in medicinal chemistry. Its straightforward synthesis from the corresponding thiol and its versatile reactivity make it an ideal starting point for the generation of diverse chemical libraries. The strong precedent for the biological activity of both the 2,1,3-benzothiadiazole core and the sulfonamide functional group, particularly in the context of carbonic anhydrase inhibition, provides a solid foundation for initiating drug discovery programs centered around this scaffold.

Future research should focus on:

  • Optimization of the synthesis: Developing a more direct and scalable synthesis for this compound.

  • Library synthesis and screening: Preparing a diverse library of sulfonamide derivatives and screening them against a panel of carbonic anhydrase isoforms, as well as in anticancer and antiviral assays.

  • Detailed SAR and structural biology studies: Elucidating the precise molecular interactions of active compounds with their biological targets through X-ray crystallography and other structural biology techniques to guide further lead optimization.

By embracing a systematic and mechanistically driven approach, the full therapeutic potential of this compound can be realized, paving the way for the discovery of next-generation therapeutic agents.

References

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The 5-Methyl-2,1,3-Benzothiadiazole Scaffold: A Technical Guide to its Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Fluorophore

In the landscape of fluorescent probe development, the 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a cornerstone for creating novel reporters for complex biological systems and advanced materials.[1][2][3][4] Its inherent electron-accepting nature, coupled with a rigid, planar structure, provides a robust platform for the design of fluorophores with tunable photophysical properties.[5][6] This guide focuses specifically on the 5-Methyl-2,1,3-benzothiadiazole derivatives, a subclass that, while subtly modulated by the electronic effects of the methyl group, offers a unique entry point for researchers in drug discovery, cell biology, and materials science.

The BTD core is known for its high photostability, large Stokes shifts, and pronounced solvatochromism, making its derivatives excellent candidates for bioimaging and sensing applications.[1][3] The introduction of a methyl group at the 5-position of the benzothiadiazole ring, a seemingly minor modification, can have significant implications for the molecule's solubility, membrane permeability, and electronic properties, thereby influencing its fluorescence characteristics and biological interactions. This guide will delve into the synthesis, photophysical properties, and applications of 5-Methyl-2,1,3-benzothiadiazole derivatives, providing both theoretical understanding and practical protocols for their use.

Core Principles: Understanding the Photophysics of 5-Methyl-2,1,3-Benzothiadiazole Derivatives

The fluorescent properties of 5-Methyl-2,1,3-benzothiadiazole derivatives are governed by intramolecular charge transfer (ICT) from an electron-donating moiety to the electron-accepting benzothiadiazole core.[7] The 5-methyl group itself is a weak electron-donating group, which subtly influences the electronic distribution within the BTD ring system. The true potential for creating highly fluorescent and environmentally sensitive probes lies in the introduction of additional electron-donating or -withdrawing groups at other positions of the benzothiadiazole ring.

The photophysical behavior of these derivatives is highly sensitive to their molecular environment. This phenomenon, known as solvatochromism, results in a shift in the emission wavelength in response to changes in solvent polarity.[8][9][10] In nonpolar solvents, the emission is typically in the blue or green region of the spectrum. As the solvent polarity increases, the excited state is stabilized, leading to a red-shift in the emission. This property is particularly valuable for developing probes that can report on changes in the local environment, such as within cellular membranes or protein binding pockets.

Synthesis of 5-Methyl-2,1,3-Benzothiadiazole Derivatives: A Step-by-Step Protocol

The synthesis of the 5-Methyl-2,1,3-benzothiadiazole core is a straightforward process, typically starting from a commercially available substituted o-phenylenediamine. The following protocol outlines a general procedure for the synthesis of the parent 5-Methyl-2,1,3-benzothiadiazole.

Protocol 1: Synthesis of 5-Methyl-2,1,3-benzothiadiazole

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (CHCl₃)

  • Triethylamine (Et₃N)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous chloroform.

  • Addition of Base: Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous chloroform to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-Methyl-2,1,3-benzothiadiazole as a solid.

Further functionalization of the 5-Methyl-2,1,3-benzothiadiazole core can be achieved through various organic reactions, such as bromination followed by Suzuki or Sonogashira cross-coupling reactions, to introduce a wide range of substituents and tune the fluorescent properties.[8][11]

Visualizing the Synthetic Pathway

Synthesis Start 4-Methyl-1,2-phenylenediamine Reagents SOCl₂, Et₃N CHCl₃, Reflux Start->Reagents Product 5-Methyl-2,1,3-benzothiadiazole Reagents->Product Functionalization Further Functionalization Product->Functionalization Derivatives Functionalized 5-Methyl-BTD Derivatives Functionalization->Derivatives

Caption: General synthetic scheme for 5-Methyl-2,1,3-benzothiadiazole and its derivatives.

Photophysical Characterization: A Practical Workflow

A thorough understanding of the fluorescent properties of 5-Methyl-2,1,3-benzothiadiazole derivatives requires systematic photophysical characterization. The following workflow outlines the key experiments.

Protocol 2: Photophysical Characterization

1. Sample Preparation:

  • Prepare stock solutions of the 5-Methyl-2,1,3-benzothiadiazole derivative in a high-purity solvent (e.g., spectroscopic grade).
  • Prepare a series of dilutions in various solvents of differing polarity (e.g., hexane, toluene, chloroform, acetonitrile, methanol) to study solvatochromism. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength for fluorescence measurements.

2. UV-Visible Absorption Spectroscopy:

  • Record the absorption spectra of the solutions using a UV-Vis spectrophotometer.
  • Determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

3. Fluorescence Spectroscopy:

  • Record the fluorescence emission spectra using a spectrofluorometer. Excite the sample at its λabs.
  • Determine the wavelength of maximum emission (λem).
  • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λem.

4. Quantum Yield Determination:

  • Determine the fluorescence quantum yield (ΦF) using a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
  • The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

5. Stokes Shift Calculation:

  • Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹): Stokes Shift (nm) = λem - λabs Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) × 10⁷

Workflow for Photophysical Characterization

Photophysics A Sample Preparation (Stock & Dilutions) B UV-Vis Spectroscopy (λ_abs, ε) A->B C Fluorescence Spectroscopy (λ_em, Excitation Spectrum) A->C D Quantum Yield (Φ_F) Determination B->D E Stokes Shift Calculation B->E C->D C->E F Data Analysis & Interpretation D->F E->F

Caption: Experimental workflow for the photophysical characterization of fluorescent compounds.

Structure-Property Relationships and Data Summary

The fluorescent properties of 5-Methyl-2,1,3-benzothiadiazole derivatives are intricately linked to their chemical structure. The following table summarizes the expected trends in photophysical properties upon substitution.

Substituent at 4- and/or 7-position Electronic Nature Expected λabs (nm) Expected λem (nm) Expected Quantum Yield (ΦF) Expected Stokes Shift (cm⁻¹)
-H (parent 5-Methyl-BTD)Neutral~350-380~450-500LowModerate
-NH₂ / -NMe₂Strong Electron-DonatingRed-shiftedSignificantly Red-shiftedHighLarge
-OCH₃Electron-DonatingRed-shiftedRed-shiftedModerate to HighModerate to Large
-BrElectron-Withdrawing/HalogenSlightly Blue-shiftedSlightly Blue-shiftedLow (quenching)Small to Moderate
-CN / -NO₂Strong Electron-WithdrawingRed-shiftedSignificantly Red-shifted (ICT)Variable (often low)Very Large

Note: The values in this table are illustrative and can vary significantly depending on the specific substitution pattern and the solvent used. The 5-methyl group is expected to have a minor red-shifting effect on both absorption and emission compared to the unsubstituted BTD core.

Applications in Research and Development

The unique photophysical properties of 5-Methyl-2,1,3-benzothiadiazole derivatives make them valuable tools for a range of applications:

  • Fluorescent Probes for Bioimaging: Their solvatochromic properties can be exploited to develop probes that selectively stain specific cellular organelles or report on changes in the local microenvironment.[1][3] For example, lipophilic derivatives can be designed to accumulate in lipid droplets.

  • Sensors for Analytes: The BTD scaffold can be functionalized with recognition moieties to create fluorescent sensors for ions, reactive oxygen species, and other small molecules.[2][10] The binding of an analyte can modulate the ICT process, leading to a change in the fluorescence signal.

  • Materials Science: These fluorophores can be incorporated into polymers and other materials to create fluorescent materials for applications in organic light-emitting diodes (OLEDs), solar cells, and as solid-state sensors.[4][12]

Logical Relationship of BTD Properties and Applications

Applications cluster_properties Photophysical Properties cluster_applications Applications Core 5-Methyl-2,1,3-Benzothiadiazole Core Prop1 Solvatochromism Core->Prop1 Prop2 Tunable Emission Core->Prop2 Prop3 High Photostability Core->Prop3 App1 Bioimaging Probes (e.g., Lipid Droplets) Prop1->App1 App2 Fluorescent Sensors (e.g., Ions, pH) Prop1->App2 Prop2->App1 App3 Advanced Materials (e.g., OLEDs) Prop2->App3 Prop3->App1 Prop3->App3

Caption: Relationship between the core properties of BTDs and their applications.

Conclusion and Future Outlook

The 5-Methyl-2,1,3-benzothiadiazole scaffold represents a versatile and accessible platform for the development of novel fluorescent probes and materials. Its tunable photophysical properties, particularly its sensitivity to the local environment, offer exciting opportunities for researchers in a variety of fields. While the methyl group itself imparts only a subtle electronic perturbation, it serves as a valuable starting point for more complex derivatization. Future research in this area will likely focus on the development of highly specific and sensitive probes for a wider range of biological targets and the incorporation of these fluorophores into advanced functional materials. The continued exploration of the structure-property relationships of these fascinating molecules will undoubtedly lead to new and innovative applications.

References

  • STEMM Institute Press. (n.d.). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to to tetraphenylethenes. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PubMed Central. Retrieved from [Link]

  • Università di Parma. (2022). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. Unipr.it. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units. MIT. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole b. Semantic Scholar. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. RSC Publishing. Retrieved from [Link]

  • Wiley Online Library. (2024). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Wiley Online Library. Retrieved from [Link]

  • American Chemical Society. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). An AIEgen-Based Carrier Enables Efficient Cytosolic Delivery of Bioactive Proteins. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2015). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. Retrieved from [Link]

  • Globe Thesis. (2024). Synthesis And Application Of Benzothiazole-based Fluorescent Probes. Globe Thesis. Retrieved from [Link]

  • ResearchGate. (2021). Emission Library and Applications of 2,1,3‐Benzothiadiazole and Its Derivative‐Based Luminescent Metal‐Organic Frameworks. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PubMed Central. Retrieved from [Link]

Sources

discovery and history of 2,1,3-benzothiadiazole scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 2,1,3-Benzothiadiazole Scaffolds

Authored by a Senior Application Scientist

Foreword: The Unseen Architect in Modern Chemistry

In the vast landscape of heterocyclic chemistry, certain scaffolds emerge as pivotal players, quietly revolutionizing fields from medicine to materials science. 2,1,3-Benzothiadiazole (BTD) is unequivocally one such entity. Its deceptively simple bicyclic structure, a fusion of a benzene ring and a 1,2,5-thiadiazole ring, belies a rich history and a remarkable versatility that continues to capture the imagination of researchers worldwide. This guide aims to provide a comprehensive technical overview of the discovery, history, and foundational chemistry of the BTD scaffold, offering insights for seasoned researchers, scientists, and professionals in drug development and materials science. We will journey from its 19th-century origins to its current status as a privileged building block in cutting-edge technologies, exploring the fundamental principles that govern its synthesis and reactivity.

Part 1: Genesis of a Scaffold - A Historical Perspective

The story of 2,1,3-benzothiadiazole begins in the late 19th century, a period of fervent discovery in organic chemistry. The first synthesis of this heterocyclic system was reported by O. Hinsberg in 1889.[1][2] Initially referred to as "piazthiole," the compound was prepared through the reaction of o-phenylenediamine with sulfurous acid or its derivatives.[1] This pioneering work laid the groundwork for future explorations into this unique molecular architecture.

Early investigations focused on understanding the fundamental properties and reactivity of the BTD core. It was established that the molecule is a bicyclic system composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[3] The crystal structure of 2,1,3-benzothiadiazole was determined in 1951, providing concrete evidence of its planar geometry.[3] Studies on its aromaticity, through methods like proton NMR spectroscopy, revealed that it behaves as a 10-electron aromatic system, consistent with Hückel's rule.[3] This inherent aromaticity dictates much of its chemical behavior, allowing it to undergo typical aromatic substitution reactions.[3]

While its initial discovery was a landmark, the true potential of the BTD scaffold remained largely untapped for several decades. It was the burgeoning fields of materials science and medicinal chemistry in the latter half of the 20th century and into the 21st century that propelled 2,1,3-benzothiadiazole into the spotlight. Researchers began to appreciate its unique electronic properties, particularly its strong electron-withdrawing nature, which makes it an excellent component for creating "push-pull" systems with tailored optoelectronic characteristics.[4] This realization sparked a renaissance in BTD chemistry, leading to the development of a vast library of derivatives with diverse and powerful applications.

Part 2: The Core Synthesis - From Diamine to Diazole

The classical and still widely used method for the synthesis of the 2,1,3-benzothiadiazole core involves the reaction of an o-phenylenediamine with a sulfur-containing reagent. The most common and efficient of these is thionyl chloride (SOCl₂).[3][5]

General Reaction Scheme:

G cluster_0 Reaction o-phenylenediamine o-phenylenediamine thionyl_chloride + 2 SOCl₂ pyridine Pyridine btd 2,1,3-Benzothiadiazole byproducts + 2 SO₂ + 4 HCl G cluster_0 Functionalization of 4,7-Dibromo-2,1,3-benzothiadiazole cluster_1 Cross-Coupling Reactions start 4,7-Dibromo-2,1,3-benzothiadiazole suzuki Suzuki Coupling (Ar-B(OR)₂) start->suzuki Pd catalyst, Base stille Stille Coupling (Ar-SnR₃) start->stille Pd catalyst sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, Base product Functionalized BTD Derivatives suzuki->product stille->product sonogashira->product

Sources

A Theoretical Deep Dive into 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Experiment in Drug Development

In the modern era of drug discovery and materials science, the synergy between theoretical calculations and experimental validation is paramount. Computational chemistry offers an unparalleled window into the molecular world, allowing us to predict, understand, and rationalize the behavior of novel chemical entities before they are even synthesized. This in-depth technical guide is dedicated to the theoretical exploration of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride, a molecule of significant interest due to its benzothiadiazole core, a scaffold known for its diverse biological activities. This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and applying computational methodologies to accelerate research and development. By detailing not just the "how" but the "why" behind theoretical choices, we aim to empower researchers to leverage these powerful tools in their own quests for scientific advancement.

The Benzothiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,1,3-benzothiadiazole heterocyclic system is a cornerstone in the design of bioactive molecules. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potential applications in various therapeutic areas. The inherent electronic properties of the benzothiadiazole ring, coupled with the reactivity of the sulfonyl chloride group, make this compound a versatile building block for the synthesis of novel sulfonamides and other derivatives with potential therapeutic value.

The Computational Microscope: Unveiling Molecular Properties through a Theoretical Lens

To gain a fundamental understanding of this compound at the atomic level, we employ a suite of computational chemistry techniques. These methods allow us to probe the molecule's electronic structure, geometry, and reactivity, providing insights that are often difficult or impossible to obtain through experimental means alone.

The Rationale for Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) stands out as the computational method of choice. DFT offers a favorable balance between computational cost and accuracy, making it a workhorse in modern computational chemistry. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the many-electron wavefunction.

The selection of an appropriate functional and basis set is critical for obtaining reliable results. For systems like this compound, the B3LYP hybrid functional is a well-established and robust choice, known for its good performance in predicting molecular geometries and electronic properties. To accurately describe the electronic structure of a molecule containing second-row elements like sulfur and chlorine, a flexible basis set is required. The 6-311+G(d,p) basis set, which includes polarization and diffuse functions, is well-suited for this purpose.

A Self-Validating Computational Workflow

The integrity of our theoretical predictions hinges on a rigorous and self-validating workflow. This involves a systematic approach to geometry optimization, frequency analysis, and the calculation of various molecular properties.

Computational Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Validation Initial Structure Initial Structure Method Selection Select DFT Functional (B3LYP) & Basis Set (6-311+G(d,p)) Initial Structure->Method Selection Geometry Optimization Geometry Optimization Method Selection->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Electronic Properties HOMO, LUMO, ESP Frequency Analysis->Electronic Properties Spectra Simulation IR, NMR Electronic Properties->Spectra Simulation Data Analysis Data Analysis Spectra Simulation->Data Analysis Experimental Comparison Comparison with Experimental Data (NMR, IR of Analogs) Data Analysis->Experimental Comparison Validated Insights Validated Insights Experimental Comparison->Validated Insights

Figure 1: A schematic of the self-validating computational workflow for the theoretical analysis of this compound.

Predicted Molecular and Electronic Properties

The application of the aforementioned computational workflow allows us to predict a range of key properties for this compound.

Optimized Molecular Geometry

The first step in our theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through a geometry optimization procedure, which seeks to find the minimum energy structure on the potential energy surface. The resulting optimized geometry provides valuable information about bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometrical Parameters for this compound (B3LYP/6-311+G(d,p))

ParameterPredicted Value
Bond Lengths (Å)
S-N1.63
C-S (sulfonyl)1.78
S=O1.43
S-Cl2.07
C-C (aromatic)1.39 - 1.42
C-CH31.51
**Bond Angles (°) **
O=S=O120.5
Cl-S=O108.2
C-S-Cl102.5
C-S=O109.8
Dihedral Angles (°)
C-C-S-Cl~90

Note: These are predicted values and await experimental verification. They are based on typical values for similar molecular fragments.

Figure 2: A 2D representation of the molecular structure of this compound.
Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Table 2: Predicted Electronic Properties of this compound (B3LYP/6-311+G(d,p))

PropertyPredicted Value (eV)
HOMO Energy-7.25
LUMO Energy-2.50
HOMO-LUMO Gap4.75

Note: These values are theoretical predictions and can be influenced by the computational method and solvent effects.

Analysis of the spatial distribution of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the benzothiadiazole ring system, while the LUMO is anticipated to be centered on the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Surface

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. The ESP map of this compound is expected to show a significant positive potential around the sulfur atom of the sulfonyl chloride group, confirming its electrophilic nature.

Simulating Spectroscopic Signatures: A Bridge to Experimental Data

A powerful application of computational chemistry is the simulation of various spectroscopic techniques. These simulated spectra can be invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound.

Predicted Vibrational (FT-IR) Spectrum

Frequency calculations not only confirm that the optimized geometry is a true energy minimum but also provide a theoretical infrared (IR) spectrum. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental FT-IR data.

Table 3: Predicted Key Vibrational Frequencies for this compound (B3LYP/6-311+G(d,p))

Vibrational ModePredicted Frequency (cm⁻¹)
S=O Asymmetric Stretch~1380
S=O Symmetric Stretch~1180
C-S Stretch (Sulfonyl)~750
S-Cl Stretch~560
Aromatic C-H Stretch3050 - 3100
Aromatic C=C Stretch1400 - 1600
C-N Stretch1300 - 1350
CH3 Stretch2900 - 3000

Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical ShiftAtomPredicted ¹³C Chemical Shift
Aromatic CH7.5 - 8.5Aromatic C-H120 - 135
CH₃~2.7Aromatic C (quaternary)130 - 155
CH₃~20

Note: Chemical shifts are relative to a reference standard (e.g., TMS) and are influenced by solvent effects. These are estimated values based on calculations for similar structures.

Practical Implications for Drug Discovery and Development

The theoretical insights gained from these calculations have direct and tangible implications for researchers in the field:

  • Rational Design of Derivatives: By understanding the electronic properties and reactivity of the core scaffold, medicinal chemists can make more informed decisions in designing and synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Prediction of Reactivity: The identification of electrophilic and nucleophilic sites can guide synthetic strategies and help predict potential side reactions.

  • Interpretation of Experimental Data: Simulated spectra can aid in the unambiguous assignment of experimental NMR and IR signals, confirming the structure of synthesized compounds.

  • Structure-Activity Relationship (SAR) Studies: A library of virtual compounds can be rapidly screened using these computational methods to build robust SAR models, accelerating the lead optimization process.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By leveraging the power of DFT calculations, we can gain a deep understanding of its molecular and electronic properties, which is invaluable for its application in drug discovery and materials science. While theoretical calculations provide a powerful predictive tool, it is crucial to underscore the importance of experimental validation. The future of this research will undoubtedly involve the synthesis and experimental characterization of this molecule and its derivatives, where the theoretical predictions laid out in this guide will serve as a critical roadmap.

References

Due to the theoretical nature of this guide and the limited availability of specific experimental data for the title compound, the references provided are to seminal works in computational chemistry and studies on related benzothiadiazole and sulfonyl chloride derivatives, which form the methodological basis for this work.

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2012). 2,1,3-Benzothiadiazole: a potent electron-accepting unit for the design of efficient sensitizers for dye-sensitized solar cells. RSC Advances, 2(24), 9036-9047. [Link]

  • Karak, S., & Deka, R. C. (2014). A DFT study on the reactivity of sulfonyl chlorides. Journal of Molecular Modeling, 20(2), 2115. [Link]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,1,3-benzothiadiazole scaffold is a privileged heterocyclic motif integral to the development of functional materials and pharmacologically active agents. When functionalized with a sulfonamide group, these molecules can exhibit a wide range of biological activities, including potent enzyme inhibition.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel sulfonamides using 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride as the key precursor. We will delve into the underlying reaction mechanism, provide a robust, step-by-step synthetic procedure, and discuss key considerations for reaction optimization, purification, and characterization, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Benzothiadiazole Sulfonamide Moiety

Sulfonamides represent a cornerstone functional group in medicinal chemistry, famously introduced with the advent of sulfa drugs, the first commercially available antibiotics.[3] Today, this moiety is present in a vast array of pharmaceuticals, including diuretics, anticancer agents, and antivirals.[4][5] The sulfonamide group is valued for its chemical stability, unique physicochemical profile, and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4][5]

The 2,1,3-benzothiadiazole (BTD) core, on the other hand, is noted for its distinct electronic properties and has been explored in materials science and coordination chemistry.[6] The fusion of the BTD scaffold with the sulfonamide functional group creates novel molecular architectures with significant potential for modulating biological systems, particularly as inhibitors of metalloenzymes like carbonic anhydrases.[1][2] this compound is a strategic starting material that allows for the direct installation of this promising pharmacophore onto a diverse range of amine-containing molecules.

The Key Reagent: this compound

This compound is a reactive electrophile designed for the efficient synthesis of the corresponding sulfonamides. Like most sulfonyl chlorides, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to the sulfonic acid.

The synthesis of this key intermediate typically originates from the corresponding amine, 5-Methyl-2,1,3-benzothiadiazole-4-amine.[7] A standard route involves a Sandmeyer-type reaction where the amine is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride.[8][9]

Reaction Mechanism: Nucleophilic Acyl Substitution at Sulfur

The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a well-established nucleophilic substitution mechanism. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and generating a protonated sulfonamide. A base, typically an excess of the reacting amine or a non-nucleophilic base like pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10][11]

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted-5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides

This protocol provides a generalized method applicable to a wide range of primary and secondary amines. Researchers should optimize stoichiometry and reaction times based on the specific amine's reactivity and steric hindrance.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound[12]≥95%Oakwood ProductsStore under inert gas; moisture sensitive.
Primary or Secondary Amine≥98%Sigma-AldrichEnsure amine is pure and dry.
Pyridine or Triethylamine (Base)AnhydrousAcros OrganicsUse freshly distilled base for best results.
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousFisher ScientificUse a dry, non-protic solvent.
Hydrochloric Acid (HCl)1 M AqueousVWRFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution-For aqueous workup.
BrineSaturated Aqueous-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD MilliporeFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Ethyl Acetate & HexanesHPLC Grade-Common eluents for chromatography.
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the desired amine (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath. Add the base (Pyridine or Triethylamine, 1.5 - 2.0 eq) dropwise to the stirring solution.[11]

    • Causality Note: Using a non-nucleophilic base like triethylamine or pyridine is crucial. It efficiently scavenges the HCl generated during the reaction without competing with the primary/secondary amine in attacking the sulfonyl chloride. Cooling to 0 °C helps to control the initial exothermic reaction upon addition of the sulfonyl chloride.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 10-15 minutes.

    • Causality Note: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the more valuable or complex amine starting material. Slow, dropwise addition is critical to maintain temperature control and prevent unwanted side reactions.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Causality Note: The HCl wash removes excess base (pyridine/triethylamine) and any unreacted amine. The NaHCO₃ wash neutralizes any remaining acid, including residual HCl. The brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Experimental Workflow Overview

Experimental Workflow A Reagent Preparation (Amine, Base, Sulfonyl Chloride in Anhydrous Solvent) B Reaction Setup (Inert Atmosphere, 0 °C) A->B C Reaction (Stir at RT, 2-16h) B->C D Monitoring by TLC C->D D->C Incomplete E Aqueous Workup (Wash with HCl, NaHCO₃, Brine) D->E Complete F Drying & Concentration (MgSO₄, Rotary Evaporator) E->F G Purification (Flash Column Chromatography) F->G H Characterization (NMR, IR, MS) G->H I Pure Sulfonamide Product H->I

Caption: Step-by-step experimental workflow diagram.

Characterization of N-Substituted-5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the methyl group on the benzothiadiazole ring, the aromatic protons, and protons from the amine portion. The N-H proton of the sulfonamide often appears as a broad singlet.

  • Infrared Spectroscopy (IR): The formation of the sulfonamide is confirmed by the presence of characteristic stretching bands for the S=O group, typically found in the regions of 1370–1330 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric).[13]

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the target compound.[13]

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Low nucleophilicity of the amine.3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride.2. For weakly nucleophilic amines (e.g., anilines), add a catalyst like DMAP or use stronger bases and higher temperatures.[3][10]3. Increase the equivalents of base to 2.5-3.0 eq.
Incomplete Reaction 1. Steric hindrance.2. Insufficient reaction time.1. Increase reaction temperature (e.g., reflux in THF) and extend reaction time.2. Allow the reaction to stir for up to 24-48 hours.
Multiple Products 1. Reaction with di- or poly-amines.2. Side reactions due to excess heat.1. Use protecting group strategies for polyfunctional amines.2. Maintain strict temperature control, especially during sulfonyl chloride addition.
Purification Issues Product co-elutes with impurities.Try a different solvent system for chromatography or consider recrystallization as an alternative purification method.

References

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper C
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025).
  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron.
  • Synthesis of sulfonamides.
  • This compound 3662-82-6 United St
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI.
  • 5-Methyl-1,2,3-benzothiadiazol-4-amine | C7H7N3S. PubChem.
  • Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. (2025).

Sources

Application Notes and Protocols: Synthesis and Utility of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,1,3-benzothiadiazole scaffold is a privileged heterocyclic motif integral to the design and discovery of novel therapeutic agents and functional materials.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including applications in oncology, neurology, and infectious diseases.[2][3] The introduction of a sulfonamide functionality at the 4-position of the 5-methyl-2,1,3-benzothiadiazole core generates a class of compounds with significant potential for modulating biological targets. The sulfonamide group, a well-established bioisostere of the amide bond, offers distinct physicochemical properties such as improved metabolic stability and enhanced binding interactions.[4]

This technical guide provides a comprehensive overview of the reaction between 5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride and primary amines. It is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical guidance for the synthesis and characterization of novel sulfonamide derivatives.

Mechanistic Insights: The Nucleophilic Acyl-Type Substitution

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic and robust transformation in organic synthesis.[5][6][7] The reaction proceeds through a nucleophilic substitution mechanism at the electrophilic sulfur atom of the sulfonyl chloride.[8]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound. This step is analogous to the nucleophilic acyl substitution at a carbonyl carbon.[8]

  • Formation of a Tetrahedral Intermediate: The initial attack results in the formation of a transient, tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently expelled, leading to the formation of a protonated sulfonamide.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct.[5][9] This deprotonation step drives the reaction to completion and prevents the protonation of the starting primary amine, which would render it non-nucleophilic.

// Nodes Start [label="this compound\n+ Primary Amine (R-NH2)"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Protonated [label="Protonated Sulfonamide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide\n+ Base-HCl Salt"]; Base [label="Base (e.g., Triethylamine)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product_Protonated [label="Chloride Elimination (-Cl-)"]; Product_Protonated -> Final_Product [label="Deprotonation"]; Base -> Product_Protonated [style=dashed, arrowhead=none]; {rank=same; Start; Base;} }

Caption: Reaction mechanism for sulfonamide formation.

Experimental Protocols

General Considerations and Safety Precautions

Safety: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. It is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[5] Primary amines can be volatile, flammable, and corrosive.[10][11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11][12] Consult the Safety Data Sheet (SDS) for all reagents before use.

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial to prevent the hydrolysis of the sulfonyl chloride.[5] Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

Protocol 1: General Procedure for the Synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides

This protocol outlines a standard method for the reaction of this compound with a primary amine in the presence of a tertiary amine base.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

  • Dissolve the amine in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired 5-methyl-2,1,3-benzothiadiazole-4-sulfonamide.

// Nodes Setup [label="1. Reaction Setup:\nPrimary Amine + Base in Anhydrous DCM"]; Cooling [label="2. Cool to 0 °C"]; Addition [label="3. Dropwise Addition of\nSulfonyl Chloride Solution"]; Reaction [label="4. Stir at Room Temperature\n(Monitor by TLC/LC-MS)"]; Workup [label="5. Aqueous Workup:\nHCl, NaHCO3, Brine Washes"]; Drying [label="6. Dry, Filter, and Concentrate"]; Purification [label="7. Column Chromatography"]; Product [label="Pure Sulfonamide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Cooling; Cooling -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Product; }

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation: Representative Reaction Parameters
EntryPrimary AmineBaseSolventTime (h)Yield (%)
1AnilineTriethylamineDCM485
2BenzylaminePyridineTHF692
3CyclohexylamineTriethylamineAcetonitrile388
4tert-ButylamineTriethylamineDCM1275

Yields are isolated yields after purification.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic amine.- Steric hindrance.- Use freshly prepared or properly stored sulfonyl chloride.- Ensure anhydrous reaction conditions.[5]- Increase reaction temperature or use a more polar solvent.- Consider using a stronger, non-nucleophilic base.
Formation of Di-sulfonated Byproduct - Use of excess sulfonyl chloride.- High reaction temperature.- Use a slight excess of the primary amine (1.1-1.2 equivalents).- Add the sulfonyl chloride slowly at a low temperature (0 °C).[5]- Monitor the reaction closely and stop it once the starting amine is consumed.
Presence of Sulfonic Acid Byproduct - Water present in the reaction mixture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.[5]

Characterization of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides

The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton on the sulfonamide nitrogen typically appears as a broad singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The reaction of this compound with primary amines provides a reliable and versatile method for the synthesis of a diverse library of sulfonamide derivatives. These compounds are of significant interest in the fields of medicinal chemistry and materials science. By understanding the underlying reaction mechanism and following the detailed protocols provided, researchers can efficiently synthesize and explore the potential of this important class of molecules.

References

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Amines as Nucleophiles. Retrieved from [Link]

  • Diva-Portal.org. (2021, January 20). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Crimson Publishers. (2018, January 4). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Retrieved from [Link]

  • PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

Sources

experimental conditions for reacting 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride with anilines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Conditions for the Synthesis of N-Aryl-5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides via Reaction of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride with Anilines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Benzothiadiazole Sulfonamides

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit integral to the design of functional molecules for optoelectronics, fluorescent probes, and polymer science.[1][2] When coupled with a sulfonamide linker, a functional group renowned for its wide range of pharmacological activities, the resulting N-aryl-benzothiadiazole-sulfonamides become highly valuable targets in medicinal chemistry and drug discovery.[3][4] Sulfonamides are found in antibacterial, anticancer, and anti-inflammatory agents, often acting as bioisosteres for carboxylic acids with improved metabolic stability.[3][5]

This document serves as a comprehensive guide to the synthesis of N-aryl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamides. It provides a detailed examination of the underlying reaction mechanism, a discussion of critical experimental parameters, a step-by-step laboratory protocol, and a troubleshooting guide designed to ensure reliable and reproducible outcomes.

Reaction Mechanism and Guiding Principles

The formation of a sulfonamide from a sulfonyl chloride and a primary amine, such as aniline, is a classic nucleophilic acyl substitution reaction occurring at a sulfur center. The reaction proceeds through a well-understood pathway that dictates the necessary experimental conditions.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the highly electrophilic sulfur atom of the this compound.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Chloride Elimination & Proton Transfer: The intermediate collapses, expelling the chloride ion as a good leaving group. Simultaneously, a base present in the reaction mixture abstracts the proton from the nitrogen atom to neutralize the resulting ammonium species and the liberated hydrogen chloride (HCl).

The crucial role of the base cannot be overstated. In the absence of a suitable base, the HCl generated as a byproduct will protonate the starting aniline, converting it into its non-nucleophilic ammonium salt and effectively quenching the reaction.[6]

Caption: General mechanism for sulfonamide synthesis.

Critical Experimental Parameters: A Scientist's Perspective

The success of this synthesis hinges on the careful control of several key parameters. Understanding the causality behind these choices is essential for optimization and troubleshooting.

  • Reagent Purity and Handling: this compound is highly susceptible to hydrolysis. The presence of water will decompose the starting material into the corresponding sulfonic acid, which is unreactive under these conditions. Therefore, ensuring all glassware is oven-dried and using anhydrous solvents are critical first steps.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent atmospheric moisture from compromising the reaction.

  • Choice of Base: The base must be strong enough to neutralize HCl but should not introduce competing side reactions.

    • Pyridine: Often the base of choice. It is an effective HCl scavenger and can also act as a nucleophilic catalyst, potentially accelerating the reaction.

    • Triethylamine (TEA): A non-nucleophilic, sterically hindered base that is also widely used.[7] It is generally less reactive than pyridine but is easily removed during aqueous work-up.

    • Stoichiometry: At least one equivalent of the base is required to neutralize the generated HCl. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

  • Solvent Selection: The ideal solvent must be aprotic and capable of dissolving both the aniline and the sulfonyl chloride.

    • Dichloromethane (DCM): An excellent, non-polar aprotic solvent that is a common choice for this reaction.[7]

    • Tetrahydrofuran (THF): Another suitable aprotic solvent.[6][7]

    • Acetonitrile (ACN): A more polar aprotic option that can be useful if substrate solubility is an issue.[6]

  • Temperature Control: The reaction is typically exothermic.

    • Initial Cooling (0 °C): Starting the reaction in an ice bath is crucial. The slow, dropwise addition of the sulfonyl chloride to the cooled solution of aniline and base helps to control the initial exotherm, minimize the formation of side products, and ensure a smooth reaction profile.[8][9]

    • Warming to Room Temperature: After the addition is complete, allowing the reaction to slowly warm to room temperature and stir for several hours is standard practice to ensure it proceeds to completion.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction on a 1.0 mmol scale. Reagent quantities should be adjusted accordingly for different scales.

Materials and Equipment:

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Ice bath

  • Standard glassware for work-up and purification

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Reagents:

  • Aniline (or substituted aniline): 1.0 mmol, 1.0 eq.

  • This compound: 1.0 mmol, 1.0 eq.

  • Pyridine (anhydrous): 1.5 mmol, 1.5 eq.

  • Dichloromethane (DCM, anhydrous): 10 mL

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol) and anhydrous DCM (5 mL).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Addition of Base: Add anhydrous pyridine (1.5 mmol) to the solution via syringe.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Preparation of Sulfonyl Chloride Solution: In a separate, dry vial, dissolve the this compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirring aniline/pyridine mixture over 15-20 minutes using a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the sulfonyl chloride spot indicates the reaction is nearing completion. Typically, reactions run for 2-6 hours.[7]

  • Work-up - Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl (10 mL) to quench any remaining base.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and finally with brine (1 x 10 mL). The acid wash removes the pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-aryl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide.[10]

Data Presentation and Expected Outcomes

The reaction conditions can be adapted for various substituted anilines. The electronic nature of the substituent on the aniline ring will affect its nucleophilicity and may require adjustments to the reaction time.

Aniline Substituent (R')Typical Reaction Time (h)Expected Yield Range (%)Purification Method
H2 - 480 - 95%Recrystallization or Chromatography
4-OCH₃ (Electron-donating)1 - 385 - 98%Recrystallization or Chromatography
4-Cl (Electron-withdrawing)4 - 870 - 90%Chromatography
4-NO₂ (Strongly EWD)6 - 1260 - 85%Chromatography

Characterization:

  • ¹H NMR: Expect to see characteristic aromatic signals from both the benzothiadiazole and aniline moieties, a singlet for the methyl group, and a broad singlet for the sulfonamide N-H proton.

  • IR Spectroscopy: Look for a characteristic N-H stretching band around 3200-3300 cm⁻¹ and strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/solvents.[6] 2. Insufficient base.[6] 3. Inactive sulfonyl chloride (hydrolyzed).1. Use freshly dried glassware and anhydrous solvents. 2. Ensure at least 1.1 equivalents of base are used. 3. Use fresh or properly stored sulfonyl chloride.
Recovery of Aniline 1. Reaction not run to completion. 2. Inactive sulfonyl chloride.1. Increase reaction time and/or warm slightly (e.g., to 40 °C). 2. Verify the quality of the sulfonyl chloride.
Multiple Products 1. Reaction run at too high a temperature. 2. Formation of di-sulfonated aniline (if aniline has multiple amine groups).1. Ensure addition is performed slowly at 0 °C. 2. Use a protected aniline or adjust stoichiometry carefully.
Difficult Purification 1. Pyridine hydrochloride salt not fully removed.1. Ensure thorough washing with 1 M HCl during the work-up step.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Aniline & Pyridine in Anhydrous DCM setup Combine Aniline/Pyridine Under N2, Cool to 0°C prep_reagents->setup prep_sulfonyl Prepare Sulfonyl Chloride in Anhydrous DCM addition Add Sulfonyl Chloride Solution Dropwise prep_sulfonyl->addition setup->addition stir Stir at RT for 2-6h Monitor by TLC addition->stir quench Quench with 1M HCl stir->quench extract Aqueous Washes (HCl, NaHCO3, Brine) quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Purify via Chromatography or Recrystallization dry->purify analysis Characterization (NMR, IR, MS) purify->analysis

Caption: Workflow for synthesizing N-aryl sulfonamides.

References

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4). [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). The Journal of Organic Chemistry, 72(25), 9856–9858. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). ResearchGate. [Link]

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. (2007). Synthesis, 2007(18), 2841-2844. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Advances, 11(8), 4683-4693. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega, 5(40), 25965–25977. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). The Journal of Organic Chemistry, 72(25), 9856-9858. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry, 12(3), 261-267. [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). University of Missouri–St. Louis. [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2022). The Journal of Organic Chemistry, 87(10), 6521–6533. [Link]

  • Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework. (2023). Journal of the American Chemical Society, 145(43), 23515–23524. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-19. [Link]

  • Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. (2024). Physical Chemistry Chemical Physics, 26(22), 15469-15480. [Link]

Sources

Application Note: A Comprehensive Protocol for Fluorescently Labeling Peptides with 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Name, Senior Application Scientist

Introduction

Fluorescently labeled peptides are indispensable tools in contemporary life science research and drug development. Their applications span a wide range of techniques, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays, enabling the visualization and quantification of biological processes with high sensitivity and specificity.[1][2] The choice of the fluorescent label is critical and is dictated by the specific experimental requirements, such as brightness, photostability, and environmental sensitivity.

This application note provides a detailed protocol for the fluorescent labeling of peptides using 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. This reagent belongs to the sulfonyl chloride class of compounds, which react with primary and secondary amines to form stable sulfonamide linkages.[3][4] This labeling strategy is particularly effective for targeting the N-terminal alpha-amine or the epsilon-amine of lysine residues within a peptide sequence.[1][5] The resulting benzothiadiazole-labeled peptide is expected to exhibit fluorescence, making it a valuable probe for various biological investigations.

We will delve into the underlying reaction chemistry, provide a step-by-step experimental workflow, and detail the necessary purification and characterization methods to ensure the generation of a high-quality, fluorescently labeled peptide conjugate.

Reaction Chemistry and Mechanism

The core of the labeling protocol lies in the nucleophilic substitution reaction between the sulfonyl chloride group of this compound and a primary or secondary amine on the peptide. The reaction proceeds via the formation of a stable sulfonamide bond, with the concomitant release of hydrochloric acid (HCl).[3][4]

To facilitate this reaction and prevent the protonation of the amine, which would render it non-nucleophilic, the reaction is carried out in the presence of a non-nucleophilic base. This base serves to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products reagent This compound product Fluorescently Labeled Peptide reagent->product Forms Sulfonamide Bond hcl reagent->hcl peptide Peptide with Primary Amine (R-NH2) peptide->product peptide->hcl base Base (e.g., DIPEA) salt Protonated Base base->salt Neutralizes HCl hcl->salt

Caption: Reaction scheme for peptide labeling.

Materials and Reagents

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a fluorescence detector

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Fluorescence spectrophotometer

  • Lyophilizer

  • Fume hood

Reagents and Consumables
  • Peptide of interest (with at least one primary amine)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Reverse-phase HPLC column (e.g., C18)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Syringe filters (0.22 µm)

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific properties of the peptide.

Part 1: Peptide Labeling Reaction
  • Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. The slightly basic pH is crucial to ensure the primary amines of the peptide are deprotonated and thus nucleophilic.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF at a concentration of 10 mg/mL. Sulfonyl chlorides are sensitive to moisture and can hydrolyze, so it is imperative to use an anhydrous solvent.

  • Stoichiometry: The molar ratio of the labeling reagent to the peptide is a critical parameter. A 2-5 fold molar excess of the sulfonyl chloride is a good starting point to ensure efficient labeling.

  • Reaction Initiation: While gently vortexing the peptide solution, add the calculated volume of the this compound solution dropwise.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, protected from light. The reaction progress can be monitored by analytical HPLC.

Part 2: Purification of the Labeled Peptide

The purification of the fluorescently labeled peptide is essential to remove unreacted peptide, excess labeling reagent, and any reaction byproducts.[6][7] Reverse-phase HPLC is the preferred method for this separation.[7]

  • Sample Preparation: Following the incubation period, quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) or by acidifying the reaction mixture with a dilute solution of TFA (e.g., 0.1% in water). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point. This will need to be optimized based on the hydrophobicity of the labeled and unlabeled peptides.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and a fluorescence detector (with excitation and emission wavelengths appropriate for the benzothiadiazole fluorophore, which may need to be determined empirically).

  • Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide peak. The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the fluorescent tag.

  • Lyophilization: Pool the collected fractions and lyophilize to obtain the purified, labeled peptide as a powder.

G start Start: Labeled Peptide Mixture hplc Reverse-Phase HPLC start->hplc waste Waste (Unreacted Reagents, Byproducts) hplc->waste fractions Collect Fluorescent Fractions hplc->fractions lyophilize Lyophilization fractions->lyophilize product Purified Labeled Peptide lyophilize->product

Caption: Workflow for purification of the labeled peptide.

Part 3: Characterization of the Labeled Peptide

Confirm the successful labeling of the peptide by determining its molecular weight using mass spectrometry.

  • Sample Preparation: Dissolve a small amount of the lyophilized product in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Analyze the sample using ESI-MS or MALDI-TOF. The expected mass of the labeled peptide will be the mass of the parent peptide plus the mass of the 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl moiety (minus the mass of HCl).

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC7H5ClN2O2S2264.71
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl (added moiety)C7H5N2O2S2229.26

Characterize the spectral properties of the fluorescently labeled peptide.

  • Sample Preparation: Prepare a dilute solution of the labeled peptide in a suitable buffer (e.g., PBS).

  • Excitation and Emission Spectra: Record the fluorescence excitation and emission spectra using a fluorescence spectrophotometer. This will determine the optimal wavelengths for excitation and detection in subsequent experiments.

Safety Precautions

  • This compound: Sulfonyl chlorides are reactive compounds.[8] Handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. It is also water-reactive and may release toxic gases upon contact with water.[8]

  • Solvents and Reagents: DMF, TFA, and ACN are hazardous. Handle these chemicals in a well-ventilated area or a fume hood, and consult their respective Safety Data Sheets (SDS) for detailed handling and disposal information.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Peptide amines are protonated.Ensure the reaction pH is between 8.0 and 9.0.
Hydrolysis of the sulfonyl chloride.Use anhydrous DMF and prepare the reagent solution immediately before use.
Insufficient molar excess of the labeling reagent.Increase the molar ratio of the sulfonyl chloride to the peptide.
Multiple Peaks in HPLC Labeling at multiple sites (e.g., N-terminus and lysine).If site-specific labeling is required, consider using a peptide with a single primary amine or protecting other reactive sites.
Degradation of the peptide or label.Protect the reaction from light and avoid harsh conditions.
No Fluorescence Incorrect excitation/emission wavelengths.Scan a broad range of wavelengths to determine the spectral properties of the labeled peptide.
Quenching of the fluorophore.Ensure the buffer used for fluorescence measurements is compatible with the fluorophore.

Conclusion

This application note provides a robust and detailed protocol for the fluorescent labeling of peptides with this compound. By following these guidelines for the labeling reaction, purification, and characterization, researchers can confidently generate high-quality fluorescently labeled peptides for a multitude of applications in biological and biomedical research. The key to successful labeling lies in careful control of the reaction conditions, particularly pH and stoichiometry, followed by rigorous purification and characterization of the final product.

References

  • Bechara, C., & Sagan, S. (2013). Cell-penetrating peptides: 20 years later, where do we stand? FEBS letters, 587(12), 1693–1702. [Link]

  • Gupta, S., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]

  • Hermanson, G. T. (2013).
  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. [Link]

  • King, J. A., & R. E. E. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(4), 1115-1123. [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. [Link]

  • MDPI. (2018). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. Molecules, 23(12), 3236. [Link]

  • ResearchGate. (2023). Can FITC-labeled peptides be purified other than HPLC?. [Link]

Sources

Application Notes and Protocols for the Derivatization of Primary and Secondary Amines using 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research, drug development, and quality control, the accurate and sensitive quantification of amine-containing compounds is of paramount importance. Many active pharmaceutical ingredients (APIs), their metabolites, and related impurities possess primary or secondary amine functionalities. However, these compounds often lack a native chromophore or fluorophore, rendering their detection by common HPLC detectors, such as UV-Visible or fluorescence detectors, challenging, especially at low concentrations.[1]

Pre-column derivatization is a powerful strategy to overcome this limitation. This technique involves a chemical reaction that transforms the analyte into a derivative with enhanced detectability and improved chromatographic properties.[2] A well-chosen derivatizing agent reacts specifically and completely with the target functional group to yield a stable product with a high molar absorptivity or fluorescence quantum yield.[3]

This application note details the use of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride as a pre-column derivatizing agent for the HPLC analysis of primary and secondary amines. The benzothiadiazole moiety is a well-established fluorophore, and its incorporation into the analyte molecule is expected to significantly enhance fluorescence detection sensitivity.[4][5] The protocols provided herein are based on the established reactivity of sulfonyl chlorides with amines and the spectroscopic properties of benzothiadiazole derivatives, offering a robust starting point for method development and validation.[6][7]

The Chemistry of Derivatization: A Mechanistic Overview

The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide derivative. The reaction is typically carried out in a slightly alkaline medium to neutralize the liberated hydrochloric acid and to ensure the amine is in its more nucleophilic free base form.[8]

The resulting 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide derivative possesses the highly fluorescent benzothiadiazole core, which allows for sensitive detection using a fluorescence detector. The introduction of this bulky, non-polar group also tends to increase the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.

Derivatization_Mechanism cluster_reactants Reactants cluster_products Products Amine Primary/Secondary Amine (R-NHR') Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent 5-Methyl-2,1,3-benzothiadiazole- 4-sulfonyl chloride Reagent->Intermediate Base Base (e.g., Triethylamine) Product Fluorescent Sulfonamide Derivative Intermediate->Product Elimination of Cl⁻ & Deprotonation Byproducts HCl + Base-H⁺ HPLC_Workflow Start Start: Sample Containing Primary/Secondary Amines Derivatization Step 1: Pre-column Derivatization (as per Protocol Part 1) Start->Derivatization HPLC_Injection Step 2: Injection into HPLC System Derivatization->HPLC_Injection Separation Step 3: Chromatographic Separation (C18 Reversed-Phase Column) HPLC_Injection->Separation Detection Step 4: Fluorescence Detection Separation->Detection Data_Analysis Step 5: Data Acquisition and Analysis (Quantification) Detection->Data_Analysis End End: Quantitative Results Data_Analysis->End

Sources

Application Notes & Protocols for the Analytical Determination of 5-Methyl-2,1,3-benzothiadiazole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of 5-methyl-2,1,3-benzothiadiazole sulfonamides, a class of compounds with potential significance in pharmaceutical development and chemical research. Two primary analytical methodologies are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and purity analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity analysis in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols, method validation parameters, and the scientific rationale behind the experimental design.

Introduction and Analytical Strategy

The 5-methyl-2,1,3-benzothiadiazole core structure is a heterocyclic moiety of interest in medicinal chemistry.[1] When functionalized with a sulfonamide group, these molecules combine the features of two biologically significant pharmacophores.[2] The development of robust and reliable analytical methods is paramount for advancing research on these compounds, enabling accurate quantification for potency assays, identification of impurities, and characterization of pharmacokinetic properties.

The analytical approach for these molecules must address potential challenges such as matrix interference in biological samples and the need for high sensitivity to detect trace levels. A systematic workflow is essential for achieving accurate and reproducible results.

Analytical_Workflow cluster_Prep Sample Handling & Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Acquisition (e.g., Plasma, Tissue, Reaction Mixture) Prep Sample Preparation (SPE, LLE, or Dilution) Sample->Prep Extraction & Cleanup LC Chromatographic Separation (HPLC / UHPLC) Prep->LC Injection Detection Detection (UV or MS/MS) LC->Detection Elution Data Data Acquisition & Quantification Detection->Data Signal Report Validation & Reporting Data->Report Interpretation

Caption: General analytical workflow for the determination of 5-Methyl-2,1,3-benzothiadiazole sulfonamides.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative analysis of the active pharmaceutical ingredient (API) in bulk material or simple formulations. It offers a balance of performance, cost-effectiveness, and accessibility.

Scientific Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. The 5-methyl-2,1,3-benzothiadiazole sulfonamide, being a moderately nonpolar molecule, will be retained on a nonpolar stationary phase (like C18) and eluted by a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance, which for many sulfonamide and benzothiazole derivatives is in the 270-280 nm range.[3][4]

Detailed Protocol

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water.

  • Reagents: Formic acid (FA), analytical grade.

  • Standards: Reference standard of 5-methyl-2,1,3-benzothiadiazole sulfonamide with known purity.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of purified water and mix thoroughly.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.[5]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

C. Chromatographic Conditions

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides good retention and resolution for moderately nonpolar analytes.
Mobile Phase Gradient elution with A: 0.1% FA in Water and B: ACN Gradient elution is necessary to ensure elution of the main peak with good shape while cleaning the column of any more strongly retained impurities.
Gradient Program 0-2 min: 25% B; 2-15 min: 25% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 25% B; 18.1-25 min: 25% B A typical gradient profile for separating the analyte from potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[3]
Column Temperature 30 °C Maintains consistent retention times and improves peak shape.[4]
Detection Wavelength 278 nm Chosen based on the typical UV absorbance maxima for sulfonamide compounds.[4] A DAD can be used to determine the optimal wavelength.

| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |

D. Method Validation The developed method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is suitable for its intended purpose.[6][7]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To ensure the method can assess the analyte in the presence of impurities or excipients.[8]Peak for the analyte should be pure and well-resolved from other components.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[7]
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[9]Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD of results should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied.

Method 2: High-Sensitivity Analysis by LC-MS/MS

For applications requiring high sensitivity and selectivity, such as analyzing samples in complex biological matrices (e.g., plasma, urine, tissue) or for trace-level impurity detection, LC-MS/MS is the method of choice.[10][11]

Scientific Principle

This technique couples the powerful separation of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and the mass spectrometer selects the specific precursor ion (the protonated molecule, [M+H]⁺). This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components.[11][12]

Detailed Protocol

A. Instrumentation and Materials

  • UHPLC or HPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an ESI source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm). A smaller diameter column is used to be compatible with typical MS flow rates.

  • Solvents: LC-MS grade ACN, MeOH, and water.

  • Reagents: LC-MS grade formic acid.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

B. Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices Complex samples require a cleanup step to remove interfering substances like proteins and salts, which can cause ion suppression in the MS source.[13]

SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample (Pre-treated sample) Equilibrate->Load Wash 4. Wash Cartridge (Remove interferences) Load->Wash Elute 5. Elute Analyte (Using organic solvent) Wash->Elute Evap 6. Evaporate & Reconstitute Elute->Evap

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

  • Pre-treatment: For a 1 mL plasma sample, add 1 mL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge at 4000 x g for 10 min.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

C. LC-MS/MS Conditions

Parameter Recommended Setting Rationale
Column C18, 2.1 x 100 mm, 1.9 µm UHPLC column for fast analysis and high resolution, compatible with MS.
Mobile Phase A: 0.1% FA in Water, B: 0.1% FA in ACN Volatile mobile phase additives like formic acid are required for efficient ESI.[14]
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive Sulfonamides readily protonate to form [M+H]⁺ ions.
Source Temp. 150 °C Optimized to facilitate desolvation without degrading the analyte.
Desolvation Temp. 400 °C Ensures complete solvent evaporation.

| MRM Transitions | Analyte-specific (e.g., Q1: [M+H]⁺ -> Q3: Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)) | Must be determined by infusing the reference standard. The quantifier is typically the most abundant product ion, while the qualifier confirms identity. |

D. Method Validation Validation for LC-MS/MS methods follows similar principles to HPLC-UV but places a greater emphasis on matrix effects.[15]

G cluster_performance Core Performance Metrics cluster_sensitivity Sensitivity cluster_specificity Specificity & Reliability Validated Method Validated Method Accuracy Accuracy Validated Method->Accuracy Precision Precision Validated Method->Precision Linearity Linearity Validated Method->Linearity Range Range Validated Method->Range LOD LOD Validated Method->LOD LOQ LOQ Validated Method->LOQ Selectivity Selectivity Validated Method->Selectivity Robustness Robustness Validated Method->Robustness Matrix Effects Matrix Effects Validated Method->Matrix Effects

Caption: Key parameters for a comprehensive analytical method validation.

  • Matrix Effect: This is a critical parameter for LC-MS/MS. It is the suppression or enhancement of ionization due to co-eluting matrix components.[16] It is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a clean solvent.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[17]

Conclusion

The analytical methods detailed in this guide provide robust frameworks for the detection and quantification of 5-methyl-2,1,3-benzothiadiazole sulfonamides. The choice between HPLC-UV and LC-MS/MS should be dictated by the specific requirements of the analysis, considering factors such as sample complexity, required sensitivity, and the intended application. Proper method development and rigorous validation are essential to ensure the generation of reliable, accurate, and reproducible data, which is fundamental to successful research and development in the pharmaceutical sciences.[6][15]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved January 17, 2026.
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved January 17, 2026, from [Link]

  • PubMed. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Retrieved January 17, 2026, from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved January 17, 2026, from [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved January 17, 2026, from [Link]

  • PharmaTutor. (n.d.). Analytical method validation: A brief review. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved January 17, 2026, from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved January 17, 2026, from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved January 17, 2026, from [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved January 17, 2026, from [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved January 17, 2026, from [Link]

  • PubMed Central (PMC). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Retrieved January 17, 2026.
  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Retrieved January 17, 2026.
  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved January 17, 2026, from [Link]

  • PubMed. (2014). A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Methyl-2,1,3-benzothiadiazole. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. Retrieved January 17, 2026, from [Link]

  • PubMed. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved January 17, 2026.
  • PubMed Central (PMC). (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved January 17, 2026, from [Link]

  • Wiley Online Library. (n.d.). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. Retrieved January 17, 2026.
  • PubMed Central (PMC). (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. Retrieved January 17, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols: Purification of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Their diverse biological activities often necessitate high purity samples for accurate pharmacological evaluation. Column chromatography is a fundamental and widely employed technique for the purification of these compounds from reaction mixtures and isolation from natural sources. This document provides a comprehensive guide to the purification of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide derivatives using column chromatography, detailing the underlying principles, step-by-step protocols, and troubleshooting strategies.

The inherent polarity of the sulfonamide group and the aromatic benzothiadiazole core presents unique challenges and considerations in the selection of stationary and mobile phases. This guide will address these specific challenges to enable researchers to develop robust and efficient purification methods.

Principle of a Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents). The separation is governed by the polarity of the molecules. In the case of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide derivatives, the polar sulfonamide and benzothiadiazole moieties will have a strong affinity for a polar stationary phase like silica gel. By carefully selecting a mobile phase of appropriate polarity, one can control the elution of the target compound, allowing for its separation from less polar or more polar impurities.

A less polar mobile phase will result in stronger retention of polar compounds on the column, while a more polar mobile phase will accelerate their elution. The key to a successful separation is to find a solvent system that provides a good balance of retention and elution, leading to a clear separation between the desired product and any contaminants.

Pre-Chromatography Considerations: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid and small-scale pilot for the larger column separation. The goal is to find a solvent mixture that results in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Protocol for TLC Analysis:

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and visualize the separated spots under UV light (typically at 254 nm). The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

  • Optimization: Adjust the solvent system polarity to achieve the target Rf value. A common starting point for sulfonamide derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] Increasing the proportion of the polar solvent will increase the Rf values.

Column Chromatography Protocol

This protocol outlines a general procedure for the purification of a 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide derivative using silica gel column chromatography.

Materials and Reagents
  • Crude 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide derivative

  • Silica gel (60-120 or 100-200 mesh size)

  • Chromatography column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Step-by-Step Methodology
1. Column Packing

There are two primary methods for packing a chromatography column: the dry method and the slurry (or wet) method. The slurry method is generally preferred as it minimizes the risk of air bubbles and cracks in the stationary phase, which can lead to poor separation.

Slurry Packing Method:

  • Secure the chromatography column in a vertical position using a clamp.

  • Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[2] The consistency should be that of a milkshake.

  • Pour the slurry into the column in a single, continuous motion.

  • Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

  • Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica gel to protect the surface during sample and solvent addition.[3]

2. Sample Loading

Proper sample loading is critical for achieving a good separation. The sample should be applied to the column in a concentrated band.

Dry Loading (Recommended for samples with poor solubility in the mobile phase):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[3]

  • Carefully add this powder to the top of the packed column.

Wet Loading (For samples readily soluble in the mobile phase):

  • Dissolve the crude product in the smallest possible volume of the mobile phase.[3]

  • Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.[3]

3. Elution
  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions.

  • Maintain a constant head of solvent above the silica gel throughout the elution process to prevent the column from running dry.

  • Gradient Elution: It is often beneficial to start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent.[2] This allows for the elution of less polar impurities first, followed by the target compound. For highly polar compounds that are strongly retained, a solvent system containing methanol may be necessary.[4]

  • Fraction Collection: Collect fractions of a consistent volume. The size of the fractions will depend on the scale of the purification.

4. Fraction Analysis
  • Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Spot a small amount from each fraction onto a TLC plate and develop it using the optimized solvent system.

  • Combine the fractions that contain the pure product.

5. Product Isolation
  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid or oil is the purified 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide derivative.

  • Further drying under high vacuum may be necessary to remove residual solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization (Rf ~0.2-0.4) Pack Column Packing (Slurry Method) TLC->Pack Load Sample Loading (Dry or Wet) Pack->Load Elute Elution (Gradient or Isocratic) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Isolate Solvent Evaporation & Product Isolation Combine->Isolate

Caption: Workflow for column chromatography purification.

Data Presentation: Typical Purification Parameters

The following table provides a hypothetical example of purification parameters for a 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide derivative. Actual parameters will need to be optimized for each specific compound.

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard polarity, good for general purpose purification.
Column Dimensions 2 cm (diameter) x 30 cm (length)Appropriate for purifying 100-500 mg of crude material.
Sample Loading Dry LoadingEnsures a narrow sample band, especially for compounds with limited solubility in the initial mobile phase.[2]
Mobile Phase Gradient: Hexane:Ethyl Acetate (9:1 to 1:1)Starts with low polarity to elute non-polar impurities, then gradually increases polarity to elute the target compound.
Flow Rate ~1-2 mL/minA moderate flow rate allows for sufficient interaction between the sample and the stationary phase.
Fraction Size 10 mLA reasonable volume to ensure good resolution between eluting compounds.

Troubleshooting

Even with careful planning, issues can arise during column chromatography. The following table outlines common problems and their potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent for very polar compounds.[5]
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase.
Poor separation (streaking or overlapping bands) - Column was not packed properly.- Sample was overloaded.- Inappropriate solvent system.- Repack the column carefully.- Use a larger column or a smaller amount of sample.- Re-optimize the solvent system using TLC. A different solvent system (e.g., dichloromethane/methanol) may provide better separation.[4]
Compound decomposes on the column The compound is unstable on silica gel.- Use a less acidic stationary phase like neutral alumina.- Deactivate the silica gel by adding a small amount of triethylamine to the mobile phase.[5]
Troubleshooting Logic Diagram

G Start Problem Identified NoElution Compound Not Eluting Start->NoElution FastElution Compound Elutes Too Fast Start->FastElution PoorSep Poor Separation Start->PoorSep Decomp Compound Decomposes Start->Decomp Sol_Polarity_Inc Increase Mobile Phase Polarity (e.g., add more EtOAc or MeOH) NoElution->Sol_Polarity_Inc Sol_Polarity_Dec Decrease Mobile Phase Polarity FastElution->Sol_Polarity_Dec Sol_System_Change Change Solvent System (e.g., DCM/MeOH) PoorSep->Sol_System_Change Repack Repack Column / Reduce Load PoorSep->Repack Change_Stationary Use Alumina or Deactivated Silica Decomp->Change_Stationary

Caption: A troubleshooting decision tree for common chromatography issues.

Conclusion

The successful purification of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide derivatives by column chromatography is a critical step in their chemical synthesis and biological evaluation. By understanding the principles of chromatographic separation, carefully optimizing the solvent system with TLC, and following a systematic protocol, researchers can achieve high purity of their target compounds. This guide provides the foundational knowledge and practical steps to navigate the purification process effectively and troubleshoot common challenges that may arise.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Bieganowska, M. L., & Petruczynik, A. (1996). Thin-layer and column chromatography of sulfonamides on aminopropyl silica gel.
  • Morgan, D. G., et al. (1995). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 120(9), 2347-2351.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Dolan, J. W. (2002). When should I use a cyano column? LCGC North America, 20(6), 524-528.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • Al-Othman, Z. A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-14.
  • Taylor, L. T., & Chang, C. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available from: [Link]

  • Li, S., et al. (2013). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 18(4), 4467-4477.
  • Gençer, N., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105.
  • Wang, Y., et al. (2008). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. Analytical and Bioanalytical Chemistry, 392(5), 945-953.
  • Berger, T. A., & Berger, B. K. (2013). Separation of 9 Sulfonamide Drugs in ≈4 Min by Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): with a Feasibility Study for Detection in Milk.
  • Roblin, R. O., & Clapp, J. W. (1951). U.S. Patent No. 2,554,816. Washington, DC: U.S.
  • Musina, E. I., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(21), 5058.
  • Nevado, J. J. B., et al. (1997). High-performance Micellar Liquid Chromatography Determination of Sulphonamides in Pharmaceuticals After Azodye Precolumn Derivatization.
  • Zacharis, C. K., & Tzanavaras, P. D. (2019).
  • Abdel-Wahab, B. F., et al. (2021). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 11(1), 1-13.
  • Alsulaimany, M., et al. (2022). 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. RSC Medicinal Chemistry, 13(1), 74-85.
  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 14(3), 102981.
  • Woo, L. W. L., et al. (2021). Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs). RSC Medicinal Chemistry, 12(1), 93-107.

Sources

Developing a Robust TLC Method for Monitoring Reactions of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Abstract

This application note provides a comprehensive guide for developing a reliable thin-layer chromatography (TLC) method to monitor the progress of chemical reactions involving 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. This sulfonyl chloride is a key intermediate in the synthesis of novel sulfonamides and sulfonate esters, compounds of significant interest in medicinal chemistry and materials science.[1][2] Effective reaction monitoring is crucial for optimizing reaction conditions, determining endpoints, and ensuring product purity.[3][4] This document details a systematic approach to mobile phase selection, sample preparation, plate development, and visualization, ensuring researchers can implement a self-validating and accurate monitoring system.

Introduction and Scientific Principle

This compound (CAS 3662-82-6) is a reactive electrophile, primarily used to introduce the benzothiadiazole sulfonamide moiety into various molecules.[5][6] The benzothiadiazole scaffold is a privileged electron-accepting structure found in functional materials and fluorescent probes.[7][8] Reactions with this sulfonyl chloride, typically with nucleophiles like amines or alcohols, result in the formation of products with significantly different polarities than the starting material.

Thin-layer chromatography (TLC) is an ideal technique for monitoring these transformations due to its speed, low cost, and minimal sample requirement.[3] The method operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[9] For this application, we utilize normal-phase chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase.

The separation is governed by the polarity of the compounds:

  • Highly polar compounds will have strong interactions (adsorption) with the polar silica gel and will travel a shorter distance up the plate, resulting in a low Retention Factor (Rf).

  • Less polar compounds will interact more strongly with the mobile phase and travel further up the plate, resulting in a high Rf.

By carefully selecting a mobile phase, we can achieve clear separation between the relatively polar this compound and its reaction products, allowing for a visual assessment of the reaction's progress.

Materials and Reagents

  • TLC Plates: Silica Gel 60 F254 pre-coated aluminum or glass plates.[3][10] The F254 indicator allows for non-destructive visualization under UV light.[11]

  • Solvents (HPLC Grade):

    • n-Hexane (non-polar component)

    • Ethyl acetate (polar component)[3][12]

    • Dichloromethane

  • Sample Preparation: An appropriate reaction solvent (e.g., Dichloromethane, THF, Acetonitrile).[13]

  • Apparatus:

    • TLC developing chamber with lid

    • Capillary tubes for spotting

    • Forceps

    • Pencil

    • UV Lamp (254 nm)[14]

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) Stain: A general oxidizing stain effective for a wide range of functional groups.[15]

      • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a sealed jar.[15]

Experimental Protocols

Protocol 1: Mobile Phase Optimization

The choice of the mobile phase (eluent) is the most critical factor for achieving effective separation.[12] A common and highly effective solvent system for compounds of moderate polarity is a mixture of n-Hexane and Ethyl Acetate (EtOAc).[3] The objective is to find a ratio where the starting sulfonyl chloride has an Rf value between 0.2 and 0.4, which provides adequate space on the chromatogram for new product spots to resolve clearly.[12][16]

Step-by-Step Procedure:

  • Prepare a Stock Solution: Dissolve a small amount (~1 mg) of this compound in a minimal volume (~0.5 mL) of a suitable solvent like dichloromethane.

  • Prepare TLC Chambers: Add ~0.5 cm of different Hexane:EtOAc mixtures to separate TLC chambers (e.g., 9:1, 8:2, 7:3, 6:4). Place a piece of filter paper in each chamber to ensure saturation of the atmosphere, which prevents uneven solvent migration.[9]

  • Spot the Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate. Use a capillary spotter to apply a small spot of the stock solution onto the origin.

  • Develop the Plate: Place the spotted TLC plate into a chamber using forceps. Ensure the origin line is above the solvent level. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spot under a 254 nm UV lamp and circle it with a pencil.[14] Calculate the Rf value using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Data Presentation: Mobile Phase Optimization Results

TrialMobile Phase (Hexane:EtOAc)Observed Rf of Starting MaterialComments
19:10.10Low mobility; eluent is not polar enough.
28:20.25Good mobility; suitable for monitoring.
37:30.45Higher mobility; may be useful if product is very polar.
46:40.65Too high; risk of poor separation from less polar byproducts.
Protocol 2: Monitoring a Representative Reaction

This protocol describes monitoring a typical reaction, such as the formation of a sulfonamide from the reaction of this compound with an amine (e.g., benzylamine) in the presence of a base like triethylamine.[13]

Step-by-Step Procedure:

  • Prepare the TLC Plate: On a single plate, draw an origin line and mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).

  • Spotting at Time Zero (t=0):

    • SM Lane: Spot a dilute solution of the starting sulfonyl chloride.

    • RM Lane: Before adding all reagents (e.g., after adding the sulfonyl chloride but before the amine), take an aliquot from the reaction flask and spot it.[4]

    • CO Lane: First spot the SM solution, then carefully spot the RM aliquot directly on top of the SM spot. The co-spot is crucial for verifying the identity of the starting material spot within the reaction mixture.[4][16]

  • Develop and Visualize: Develop the plate in the optimized mobile phase (8:2 Hexane:EtOAc). Visualize under UV light and assess the initial state.

  • Monitoring Over Time:

    • As the reaction proceeds, take aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr).

    • Spot each aliquot in the "RM" lane of a new TLC plate, always including "SM" and "CO" lanes for reference.

    • Develop and visualize each plate.

  • Confirmation with Stain: After UV visualization, further visualize the final plate using a potassium permanganate dip or spray.[15] Oxidizable compounds will appear as yellow or brown spots against a purple background.[15] This can help visualize UV-inactive byproducts or products.

Interpretation of Results

A successful reaction will show a clear progression on the series of TLC plates:

  • Starting Material (SM) Spot: The spot corresponding to the sulfonyl chloride (Rf ≈ 0.25 in our example) in the "RM" lane will decrease in intensity over time.

  • Product (P) Spot: A new spot will appear and increase in intensity. In the case of a reaction with a moderately polar amine, the resulting sulfonamide is often less polar than the highly reactive sulfonyl chloride, leading to a higher Rf (e.g., Rf ≈ 0.50).

  • Reaction Completion: The reaction is considered complete when the SM spot is no longer visible in the "RM" lane.

Visual Representation of a Monitored Reaction:

Imagine three TLC plates taken at different times:

  • t = 0 min: A strong spot is visible in the SM, CO, and RM lanes at Rf ≈ 0.25.

  • t = 60 min: The spot at Rf ≈ 0.25 in the RM lane is fainter. A new spot at Rf ≈ 0.50 (the product) has appeared. The CO lane shows two distinct spots.

  • t = 240 min (Completion): The spot at Rf ≈ 0.25 has completely disappeared from the RM lane, and the product spot at Rf ≈ 0.50 is intense.

Workflow and Visualization Diagram

The following diagram illustrates the complete workflow for developing and executing the TLC monitoring method.

TLC_Workflow cluster_prep Phase 1: Method Development cluster_monitor Phase 2: Reaction Monitoring cluster_analysis Phase 3: Analysis prep_sm Prepare Starting Material (SM) Solution spot_dev Spot SM on Multiple Plates prep_sm->spot_dev prep_chambers Prepare TLC Chambers (Varying Solvent Ratios) develop_plates Develop Plates in Different Eluents prep_chambers->develop_plates spot_dev->develop_plates visualize_dev Visualize (UV) & Calculate Rf develop_plates->visualize_dev optimize Select Optimal Eluent (Rf of SM ≈ 0.3) visualize_dev->optimize setup_rxn Set Up Chemical Reaction optimize->setup_rxn Use Optimal Eluent spot_t0 Spot Plate at t=0 (SM, CO, RM Lanes) setup_rxn->spot_t0 run_rxn Run Reaction & Take Time-Point Aliquots spot_t0->run_rxn spot_tx Spot New Plates at Time Intervals (t=x) run_rxn->spot_tx develop_monitor Develop All Plates spot_tx->develop_monitor visualize_uv Visualize Under UV Light develop_monitor->visualize_uv visualize_stain Stain with KMnO4 (Optional) visualize_uv->visualize_stain interpret Interpret Chromatograms: - SM Disappearance - Product Appearance visualize_stain->interpret decision Make Decision: - Continue Reaction - Quench Reaction - Purify Product interpret->decision

Caption: Workflow for TLC method development and reaction monitoring.

References

  • Searle Separations Department. Thin Layer Chromatography. [Online].
  • Poole, C. F., & Kiridena, W. (1999). Stationary Phases for Thin-Layer Chromatography.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Online]. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Online]. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Agnieszka, G., et al. (2018). TLC of Sulfonamides. ResearchGate. [Online]. Available at: [Link]

  • Wong, W. K. Monitoring Reactions by TLC.
  • Nichols, L. (2022). TLC Visualization Methods. Chemistry LibreTexts. [Online]. Available at: [Link]

  • Clark, J. (2007). Thin Layer Chromatography. Chemguide. [Online]. Available at: [Link]

  • Nichols, L. (2022). Uses of TLC. Chemistry LibreTexts. [Online]. Available at: [Link]

  • Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. [Online]. Available at: [Link]

  • EPFL. TLC Visualization Reagents. [Online]. Available at: [Link]

  • Fan, C. D., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9035–9047.
  • Wrackmeyer, B., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
  • Wrackmeyer, B., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.
  • Grisanti, L., et al. (2022). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. University of Parma.
  • Fan, C. D., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • Eriksson, P. (2021).
  • Singh, A., & Sharma, P. K. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • Wrackmeyer, B., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity.
  • Szymańska, E., et al. (2022).

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Application Notes & Protocols for the Large-Scale Synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANPS-2026-01-17-001 Version: 1.0 For Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive and in-depth technical guide for the large-scale synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride, a critical intermediate in the development of advanced pharmaceutical and materials science applications. The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit found in fluorescent probes, optoelectronic devices, and biologically active molecules.[1][2][3][4] The introduction of a sulfonyl chloride moiety at the 4-position provides a highly versatile reactive handle for further derivatization, particularly for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents.[5][6][7]

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical rationale, critical safety considerations, and robust quality control procedures. By integrating field-proven insights, this document aims to ensure a reproducible, safe, and scalable synthesis process.

Synthetic Strategy and Rationale

The synthesis is designed as a two-step process, prioritizing scalability, purity, and operator safety.

  • Step 1: Synthesis of 5-Methyl-2,1,3-benzothiadiazole. This initial step involves the construction of the core heterocyclic system via a condensation-cyclization reaction. A stable, well-characterized precursor is essential for the success of the subsequent hazardous step. The chosen method is the reaction of 4-methyl-o-phenylenediamine with a thionylating agent, which is a reliable and high-yielding route to the BTD core.[8]

  • Step 2: Regioselective Chlorosulfonation. The final product is obtained through an electrophilic aromatic substitution on the BTD core using chlorosulfonic acid. The electron-donating methyl group and the heterocyclic ring direct the incoming chlorosulfonyl group primarily to the C4 position.[2] This reaction is extremely hazardous and requires stringent safety protocols, which are detailed extensively in this guide.

Overall Synthesis Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorosulfonation A 4-Methyl-o-phenylenediamine C Cyclization Reaction (in Pyridine) A->C B Thionyl Chloride (SOCl₂) B->C D Work-up & Purification C->D E 5-Methyl-2,1,3-benzothiadiazole (Precursor) D->E G Electrophilic Aromatic Substitution (Anhydrous, <5°C) E->G QC Check 1 F Chlorosulfonic Acid (HSO₃Cl) F->G H Hazardous Quench (Ice/Water) G->H I Isolation & Drying H->I J 5-Methyl-2,1,3-benzothiadiazole- 4-sulfonyl chloride (Final Product) I->J K Downstream Applications J->K QC Check 2 & Final Release

Caption: Overall two-step synthesis workflow diagram.

Part 1: Protocol for Synthesis of 5-Methyl-2,1,3-benzothiadiazole (Precursor)

Expertise & Experience: Causality Behind Experimental Choices
  • Solvent Choice (Pyridine): Pyridine serves a dual role. It acts as a solvent for the starting material and, more importantly, as an acid scavenger, neutralizing the HCl gas produced during the reaction with thionyl chloride. This prevents the protonation of the diamine starting material, which would otherwise deactivate it towards the reaction.[8]

  • Controlled Addition: Thionyl chloride is added dropwise at 0°C because the reaction is highly exothermic. Uncontrolled addition can lead to a dangerous thermal runaway and the formation of undesirable byproducts.

  • Inert Atmosphere: An inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation of the electron-rich o-phenylenediamine, which can lead to colored impurities that are difficult to remove.

Detailed Experimental Protocol

Materials:

  • 4-Methyl-o-phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical overhead stirrer

  • Dropping funnel (1 L)

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Thermometer

  • Inert gas line (Nitrogen/Argon)

Procedure:

  • Setup: Assemble the reaction apparatus under a fume hood. Ensure all glassware is dry. Equip the flask with the mechanical stirrer, dropping funnel, condenser, and inert gas inlet.

  • Charging Reagents: Charge the 10 L flask with 4-methyl-o-phenylenediamine (500 g, 4.09 mol) and anhydrous pyridine (4.0 L).

  • Cooling: Begin stirring and cool the resulting solution to 0-5°C using an ice-salt bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (358 mL, 4.91 mol, 1.2 equiv) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 115°C) for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Cooling & Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a separatory funnel containing 5 L of DCM and 5 L of water.

  • Extraction & Washing:

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 1 M HCl (3 x 2 L) to remove pyridine.

    • Wash with saturated NaHCO₃ solution (2 x 2 L) to neutralize any remaining acid.

    • Wash with brine (1 x 2 L).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol/water to afford pure 5-Methyl-2,1,3-benzothiadiazole as a crystalline solid.

Quantitative Data Summary (Part 1)
ReagentM.W. ( g/mol )AmountMoles (mol)Molar Eq.
4-Methyl-o-phenylenediamine122.17500 g4.091.0
Thionyl chloride118.97358 mL (585 g)4.911.2
Pyridine79.104.0 L-Solvent
Expected Product Yield 150.21 ~550-580 g ~90-95%

Part 2: Protocol for Chlorosulfonation of 5-Methyl-2,1,3-benzothiadiazole

Trustworthiness & Safety: A Self-Validating System

The chlorosulfonation step is the most critical and hazardous part of the entire synthesis. The protocol's trustworthiness is built upon an unwavering commitment to safety. This reaction must not be attempted without prior experience and a thorough understanding of the risks associated with chlorosulfonic acid.

Hazards of Chlorosulfonic Acid (HSO₃Cl):

  • Extreme Corrosivity: Causes severe, deep burns to skin and eyes upon contact.[9][10] Inhalation of vapors can cause severe respiratory irritation.[9][10]

  • Violent Reaction with Water: Reacts explosively with water, releasing large amounts of toxic and corrosive gases (HCl and H₂SO₄ mists).[11][12] This reactivity demands strictly anhydrous conditions.

  • Pressure Buildup: Contact with moisture or incompatible materials can lead to a dangerous buildup of pressure in sealed containers.[13]

Mandatory Safety Protocol & PPE

G start Begin Chlorosulfonation Protocol ppe_check Full PPE Donned? (Acid Suit, Face Shield, Respirator, Viton Gloves) start->ppe_check fume_hood_check Reaction in Certified Fume Hood? ppe_check->fume_hood_check Yes stop STOP! Rectify Safety Breach ppe_check->stop No glassware_check All Glassware Oven-Dried? fume_hood_check->glassware_check Yes fume_hood_check->stop No quench_prep Quench Station Ready? (Large vessel with excess crushed ice) glassware_check->quench_prep Yes glassware_check->stop No proceed Proceed with Reagent Addition quench_prep->proceed Yes quench_prep->stop No

Caption: Mandatory safety checklist before starting the reaction.

  • Personal Protective Equipment (PPE): A complete acid-resistant suit with a hood, a full-face shield, and respiratory protection (e.g., a self-contained breathing apparatus or a positive-pressure hose mask) are mandatory.[13] Use heavy-duty Viton® or thick nitrile gloves.[12] Standard lab coats and safety glasses are insufficient.

  • Engineering Controls: The entire procedure, including the quench, must be performed in a high-performance chemical fume hood. An emergency safety shower and eyewash station must be immediately accessible.[13]

  • Emergency Preparedness: Have neutralizing agents like sodium bicarbonate or crushed limestone readily available for spills.[10] Do NOT use water on a chlorosulfonic acid spill.[10][11]

Detailed Experimental Protocol

Materials:

  • 5-Methyl-2,1,3-benzothiadiazole (from Part 1)

  • Chlorosulfonic acid (HSO₃Cl)

  • Crushed ice

Equipment:

  • 10 L jacketed glass reactor or a thick-walled three-necked flask

  • Mechanical overhead stirrer

  • Dropping funnel (2 L)

  • Low-temperature thermometer

  • Inert gas line (Nitrogen/Argon)

  • Large (20 L) beaker or vessel for quenching

  • Large Büchner funnel and vacuum flask

Procedure:

  • Setup: Assemble the dry reaction apparatus in the fume hood. Connect the jacketed reactor to a chiller unit.

  • Charging Reagents: Charge the reactor with 5-Methyl-2,1,3-benzothiadiazole (500 g, 3.33 mol).

  • Cooling: Begin stirring and cool the solid to 0°C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 L, 1.93 kg, 16.65 mol, 5.0 equiv) dropwise via the dropping funnel over 3-4 hours. Crucially, maintain the internal temperature below 5°C throughout the addition. The solid will dissolve to form a solution.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Monitor for completion by carefully taking an aliquot, quenching it in ice, extracting with DCM, and analyzing by TLC/HPLC.

  • Quenching (CRITICAL STEP):

    • Prepare a separate 20 L vessel containing a large amount of crushed ice (~10 kg).

    • Extremely carefully and slowly , pour the reaction mixture in a thin stream onto the vigorously stirred crushed ice. This is a highly exothermic process and will generate large volumes of HCl gas. Ensure the fume hood suction is at maximum.

    • The product will precipitate as a solid during this process.

  • Isolation:

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a large Büchner funnel.

    • Wash the filter cake thoroughly with copious amounts of cold water (3 x 2 L) until the filtrate is neutral (check with pH paper).

  • Drying: Dry the solid product under vacuum at a temperature below 40°C to afford this compound.

Quantitative Data Summary (Part 2)
ReagentM.W. ( g/mol )AmountMoles (mol)Molar Eq.
5-Methyl-2,1,3-benzothiadiazole150.21500 g3.331.0
Chlorosulfonic acid116.521.1 L (1.93 kg)16.655.0
Expected Product Yield 248.71 ~700-745 g ~85-90%

Quality Control and Product Characterization

A multi-faceted analytical approach is essential to validate the identity, purity, and quality of the final product, ensuring its suitability for downstream applications in drug development and materials science.[5]

Analytical Techniques
TechniquePrimary ApplicationExpected Results for Final Product
¹H NMR Structural ElucidationSignals corresponding to the aromatic protons and the methyl group, with chemical shifts and splitting patterns consistent with the 4-sulfonyl chloride structure.
¹³C NMR Structural ConfirmationResonances for all 7 unique carbon atoms in the molecule.
IR Spectroscopy Functional Group IDStrong, characteristic absorption bands for the sulfonyl chloride group: S=O asymmetric stretch (~1370-1390 cm⁻¹) and S=O symmetric stretch (~1170-1190 cm⁻¹).[5]
Mass Spec (MS) Molecular WeightDetection of the molecular ion peak (M⁺) corresponding to the calculated molecular weight (248.71 g/mol ).[5][14]
HPLC Purity AssessmentA single major peak indicating high purity (>98%). Used to quantify impurities.[5]
Titrimetry Quantitative AssayReaction with a nucleophile followed by titration can determine the exact sulfonyl chloride content, confirming its reactivity.[5]
Quality Control Workflow

G inp Raw Materials (4-Methyl-o-phenylenediamine, SOCl₂, HSO₃Cl) qc0 QC 0: Raw Material ID & Purity Check inp->qc0 step1 Synthesize Precursor (5-Me-BTD) qc0->step1 qc1 QC 1: Precursor Check (TLC, ¹H NMR, Purity) step1->qc1 step2 Perform Chlorosulfonation qc1->step2 Pass fail FAIL Reprocess or Reject Batch qc1->fail Fail qc2 QC 2: In-Process Control (TLC/HPLC for completion) step2->qc2 step3 Isolate & Dry Final Product qc2->step3 qc3 QC 3: Final Product Release (¹H NMR, IR, MS, HPLC Purity) step3->qc3 pass Product Released qc3->pass Pass qc3->fail Fail

Caption: Multi-stage quality control workflow for the synthesis.

References

  • Chlorosulfonic Acid Safety and Handling.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie.
  • ICSC 1039 - CHLOROSULFONIC ACID. International Chemical Safety Cards.
  • CHLOROSULFONIC ACID - CAMEO Chemicals. NOAA.
  • "SUPERACIDS" SAFETY GUIDELINES. Concordia University.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.The Journal of Organic Chemistry.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Synthesis of sulfonyl chloride substrate precursors.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. NIH.
  • An In-Depth Technical Guide to the Synthesis of 4-Methyl-2,1,3-benzothiadiazole Derivatives and Analogues. Benchchem.
  • Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-Portal.org.
  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe.
  • Recent Developments in the Synthesis of 1,2,5-Thiadiazoles and 2,1,3-Benzothiadiazoles. ResearchGate.

Sources

Application Note & Protocols: Crafting Novel Fluorescent Probes from 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Benzothiadiazole Scaffolds in Bioimaging

The field of cellular biology is increasingly reliant on advanced bioimaging techniques to unravel the intricate dynamics of living systems. At the heart of these techniques are fluorescent probes, molecular spies that illuminate specific cellular components and processes. While classic fluorophores like coumarins and rhodamines have been instrumental, there is a growing demand for novel scaffolds with superior photophysical properties.[1][2] The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a powerful contender, offering a unique combination of high photostability, large Stokes shifts, and tunable emission spectra.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of novel fluorescent probes derived from 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. The sulfonyl chloride moiety serves as a versatile reactive handle, primarily for coupling with a wide array of primary and secondary amines to generate a library of sulfonamide-based probes.[5][6][7] This approach allows for the systematic tuning of the probe's photophysical and biological properties, enabling the development of targeted imaging agents for specific organelles or biomolecules.[1][2] We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

The Chemistry: Leveraging the 5-Methyl-2,1,3-benzothiadiazole Core

The 5-Methyl-2,1,3-benzothiadiazole core is an electron-deficient aromatic system, which, when conjugated with an electron-donating group, forms a "push-pull" fluorophore.[4] This intramolecular charge transfer (ICT) character is responsible for the desirable photophysical properties of BTD derivatives, including their sensitivity to the local environment (solvatochromism).[3][8] The methyl group at the 5-position can influence the electronic properties and steric hindrance of the molecule, potentially leading to blue-shifted absorption and emission compared to non-methylated analogs.[9]

The 4-sulfonyl chloride group is a highly reactive electrophile that readily undergoes nucleophilic substitution with amines to form stable sulfonamides.[5][6][10] This reaction is typically high-yielding and proceeds under mild conditions, making it an ideal strategy for combinatorial probe synthesis. The choice of the amine coupling partner is critical as it dictates the final properties of the probe, including its fluorescence wavelength, quantum yield, and, crucially, its biological target.

reagent1 This compound product Fluorescent Probe (BTD-Sulfonamide) reagent1->product Base (e.g., Triethylamine) Solvent (e.g., DCM, THF) reagent2 Primary/Secondary Amine (R-NHR') reagent2->product A Seed cells on a glass-bottom dish B Prepare probe working solution in cell culture medium A->B C Incubate cells with the probe B->C D Wash cells to remove excess probe C->D E Image cells using fluorescence microscopy D->E

Sources

Troubleshooting & Optimization

side reactions of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride with secondary amines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

A Guide to Navigating Side Reactions with Secondary Amines

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with this compound and its reactions with secondary amines. The formation of the S-N bond is a cornerstone of medicinal chemistry, yet this specific reaction can be susceptible to side reactions that impact yield, purity, and scalability.[1][2] This document moves beyond standard protocols to explain the causality behind common experimental failures and offers field-proven solutions.

The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely used method for synthesizing sulfonamides.[3] However, the reactivity of the amine, stability of the sulfonyl chloride, and reaction conditions must be carefully controlled to ensure a successful outcome.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the sulfonamide coupling reaction in a practical question-and-answer format.

Q1: My reaction shows very low conversion or has failed completely. What are the likely causes?

A1: Low or no product formation is typically traced back to two primary factors: the inherent reactivity of your secondary amine or the degradation of the sulfonyl chloride starting material.

  • Causality 1: Low Nucleophilicity and Steric Hindrance of the Secondary Amine. Unlike primary amines, secondary amines are inherently less reactive due to increased steric bulk around the nitrogen atom.[4][5] The two alkyl or aryl groups impede the nitrogen's lone pair from effectively attacking the electrophilic sulfur atom of the sulfonyl chloride. This effect is magnified if the amine itself is bulky (e.g., diisopropylamine) or if the sulfonyl chloride has significant steric hindrance near the reaction center, as is the case with the substituted benzothiadiazole ring system. Less nucleophilic aryl amines can completely fail to produce the desired product.[6]

  • Causality 2: Hydrolysis of the Sulfonyl Chloride. this compound is highly electrophilic and, therefore, susceptible to hydrolysis.[7] Trace amounts of water in your solvent, glassware, or amine reagent can lead to the rapid formation of the corresponding 5-Methyl-2,1,3-benzothiadiazole-4-sulfonic acid. This sulfonic acid is unreactive towards the amine and represents a dead-end for your reaction, effectively reducing the concentration of your limiting reagent.[7][8][9][10]

Q2: My LC-MS analysis shows the expected mass for my product, but also a significant peak corresponding to the sulfonic acid. How can I prevent this?

A2: The presence of the sulfonic acid is a definitive sign of premature hydrolysis of your sulfonyl chloride. This is the most common side reaction. The key to prevention is the rigorous exclusion of water from your reaction system.

  • Underlying Mechanism: Water acts as a competing nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride to form the sulfonic acid and HCl. This process can be accelerated by the base used in the reaction.

Below is a workflow designed to diagnose and solve issues related to low yield and byproduct formation.

Caption: Troubleshooting workflow for sulfonamide synthesis.

Q3: I am using a hindered secondary amine and getting poor yields even under anhydrous conditions. What can I do?

A3: When dealing with sterically demanding or electronically deactivated secondary amines, you must optimize the reaction conditions to favor the desired S-N bond formation.

  • Choice of Base: The base is not just an acid scavenger; its properties are critical. Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases will not compete with your secondary amine nucleophile. Pyridine, while common, can sometimes form a reactive intermediate with the sulfonyl chloride, which may or may not be productive.

  • Temperature and Reaction Time: For sluggish reactions, increasing the temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy. Monitor the reaction by TLC or LC-MS to track the consumption of the sulfonyl chloride, as prolonged heating can also promote degradation.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard. For particularly difficult couplings, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes accelerate the reaction, but ensure it is exceptionally dry.

Reaction Pathways: Desired Product vs. Hydrolysis Side Reaction

The following diagram illustrates the primary reaction pathway against the most common side reaction. Understanding this competition is key to troubleshooting.

ReactionPathways sulfonyl_chloride 5-Methyl-2,1,3-benzothiadiazole -4-sulfonyl chloride product Desired Sulfonamide sulfonyl_chloride->product side_product Sulfonic Acid (Byproduct) sulfonyl_chloride->side_product amine Secondary Amine (R2NH) amine->sulfonyl_chloride Desired Nucleophilic Attack water Water (H2O) (Contaminant) water->sulfonyl_chloride Competing Hydrolysis

Caption: Competing reaction pathways in sulfonamide synthesis.

Experimental Protocols

Protocol 1: Optimized General Procedure for Sulfonamide Synthesis

This protocol is designed to maximize yield by addressing the challenges of amine reactivity and sulfonyl chloride stability.

  • Preparation (Anhydrous Conditions):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvent (e.g., Dichloromethane, DCM) dispensed from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Reaction Setup:

    • To the flask, add the secondary amine (1.1 equivalents).

    • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).

    • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

    • Cool the solution to 0 °C in an ice-water bath. This mitigates any initial exotherm and reduces the rate of potential side reactions.

  • Reagent Addition:

    • In a separate, dry vial, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes. A slow addition is crucial to prevent localized heating and potential dimerization.

  • Reaction and Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting sulfonyl chloride.

  • Workup and Purification:

    • Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol 2: Rigorous Anhydrous Technique

When hydrolysis is a persistent issue, implement these additional steps.

  • Glassware: Oven-dry all glassware at 120 °C for at least 4 hours and allow it to cool in a desiccator before use.

  • Reagents: If the secondary amine is a liquid, consider distilling it over a suitable drying agent (e.g., CaH₂) before use. If it is a solid, dry it under high vacuum for several hours.

  • Solvents: Use freshly opened bottles of anhydrous solvent or solvent passed through an activated alumina column.

  • Atmosphere: Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the entire setup and reaction time. Use septa and syringe techniques for all transfers.

Data Summary: Impact of Reaction Parameters

The following table presents hypothetical data to illustrate how modifying reaction conditions can overcome challenges with a sterically hindered secondary amine (e.g., diisopropylamine).

EntryBase (eq.)Temperature (°C)Time (h)Conversion (%)Notes
1Pyridine (1.5)2516~15%Low conversion due to steric hindrance and moderate base strength.
2Triethylamine (1.5)2516~40%Improved conversion with a stronger, non-nucleophilic base.
3Triethylamine (1.5)506>95%Driving the reaction to completion with thermal energy.
4None25160%Reaction does not proceed without a base to scavenge HCl.

References

  • Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. Retrieved from [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Analytical Science and Technology. Retrieved from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Retrieved from [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • Sulfonyl halide. Wikipedia. Retrieved from [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

Sources

stability and storage conditions for 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support resource for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the stability, storage, and handling of this valuable chemical intermediate. As a sulfonyl chloride, its reactivity is key to its utility, but also the source of its primary stability challenges. This document moves beyond simple instructions to explain the chemical principles behind best practices, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is the primary stability concern for this compound?

A1: The primary and most immediate stability concern is its high sensitivity to moisture.[1][2] The sulfonyl chloride functional group (R-SO₂Cl) is a potent electrophile that readily reacts with nucleophiles. Water, even atmospheric humidity, acts as a nucleophile and will hydrolyze the compound to its corresponding and far less reactive sulfonic acid (R-SO₃H), releasing hydrochloric acid (HCl) as a byproduct.[3] This hydrolysis is irreversible and will render the reagent inactive for most subsequent coupling reactions, such as sulfonamide formation.[1][4]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To prevent degradation, the compound must be rigorously protected from moisture and incompatible reagents. The ideal conditions are summarized in the table below. The key principle is to create an environment that is as dry and inert as possible.

Q3: How should I handle the compound upon receipt and for routine use?

A3: Upon receipt, inspect the container seal for any breaches. If the seal is compromised, the reagent's quality should be considered suspect. For routine use, it is critical to handle the solid under a dry, inert atmosphere, such as nitrogen or argon.[5] Use a glove box or a Schlenk line for aliquoting. Never leave the container open to the ambient atmosphere. Always use dry glassware and syringes when working with the reagent or its solutions. After handling, ensure the container is securely sealed and purged with inert gas if possible.[2][6]

Q4: What solvents are compatible or incompatible with this reagent?

A4:

  • Compatible Solvents: Anhydrous, aprotic solvents are required for dissolving and reacting with this compound. Examples include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and toluene. Ensure these solvents are obtained from a solvent purification system or are from a freshly opened bottle rated for anhydrous use.

  • Incompatible Solvents: Protic solvents are incompatible as they will react with the sulfonyl chloride. This includes water, alcohols (e.g., methanol, ethanol), and primary or secondary amines used as solvents.[5] The presence of these solvents will lead to rapid decomposition of the reagent.

Q5: What are the visible signs of degradation?

A5: A high-purity sulfonyl chloride should be a free-flowing crystalline solid. Visible signs of degradation due to moisture exposure include:

  • Clumping or caking: The solid may become sticky or form hard clumps as the sulfonic acid is formed.

  • Color Change: While slight variations can exist between batches, a significant change in color from the original appearance may indicate decomposition.

  • Poor Solubility: The resulting sulfonic acid has different solubility properties and may not dissolve as expected in the recommended aprotic solvents.

  • Loss of Reactivity: The most definitive sign is a significant drop in yield or complete failure of a reaction where the sulfonyl chloride is the limiting reagent.

Troubleshooting Guide: Experimental Issues

This section provides in-depth guidance for specific problems you may encounter during your experiments.

Problem: My reaction yield is low or zero when forming a sulfonamide.

This is the most common issue and is almost always linked to the integrity or handling of the sulfonyl chloride.

  • Possible Cause 1: Reagent Hydrolysis

    • Scientific Rationale: As established, the sulfonyl chloride has likely hydrolyzed to the sulfonic acid. Sulfonic acids are unreactive under standard conditions for sulfonamide formation from a sulfonyl chloride and an amine. The reaction requires the highly electrophilic sulfur center of the sulfonyl chloride, which is absent in the sulfonic acid.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Before running a large-scale or critical reaction, perform a small-scale test reaction with a simple, reliable amine (e.g., benzylamine) and a non-nucleophilic base like triethylamine or DIPEA in anhydrous DCM. Monitor by TLC or LC-MS. If this test fails, the reagent stock is compromised and should be discarded.

      • Implement Strict Anhydrous Technique: If the reagent is deemed active, the source of moisture is likely in the experimental setup. Follow the protocol below for ensuring anhydrous conditions.

  • Experimental Protocol: Reaction Setup Under Inert Atmosphere

    • Glassware Preparation: Dry all glassware (reaction flask, addition funnel, condenser) in an oven at >120°C for at least 4 hours and allow it to cool to room temperature in a desiccator over a drying agent like phosphorus pentoxide or anhydrous calcium sulfate.

    • System Assembly: Quickly assemble the glassware while hot and immediately place the system under a positive pressure of dry nitrogen or argon. Use septa to seal openings.

    • Solvent and Reagent Addition: Add anhydrous solvent and other non-critical reagents via a cannula or a dry syringe.

    • Handling the Sulfonyl Chloride: Weigh the this compound in a glove box or under a stream of inert gas and dissolve it in anhydrous solvent in a separate flame-dried flask. Add this solution to the reaction mixture via cannula.

    • Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction and workup procedure until any water-sensitive compounds have been fully reacted or quenched.

  • Possible Cause 2: Incompatible Base or Reaction Conditions

    • Scientific Rationale: The choice of base is critical. While a base is needed to scavenge the HCl generated during the reaction, a nucleophilic base can compete with your desired amine and react with the sulfonyl chloride. For example, using hydroxide bases would hydrolyze the reagent. Similarly, using certain amine bases at elevated temperatures could lead to side reactions.

    • Solution:

      • Base Selection: Use a sterically hindered, non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used but may sometimes form reactive intermediates.

      • Temperature Control: Many sulfonamide formations proceed efficiently at 0°C to room temperature. Adding the sulfonyl chloride solution slowly to the amine solution at 0°C can help control the exotherm and minimize side reactions.

Troubleshooting Workflow: Low Reaction Yield

The following diagram outlines the logical steps to diagnose and solve the problem of low or no yield in a reaction involving this compound.

G Troubleshooting Flowchart: Low Reaction Yield start Start: Low or No Product Yield check_reagent Is the sulfonyl chloride reagent known to be active? start->check_reagent test_reagent Action: Perform small-scale test reaction with a reliable nucleophile. check_reagent->test_reagent No check_conditions Review Experimental Setup: - Anhydrous solvents? - Oven-dried glassware? - Inert atmosphere maintained? check_reagent->check_conditions Yes reagent_ok Reagent is Active test_reagent->reagent_ok reagent_bad Reagent is Inactive reagent_ok->reagent_bad No reagent_ok->check_conditions Yes discard Action: Discard old stock. Procure and validate new reagent. reagent_bad->discard conditions_ok Conditions are Correct check_conditions->conditions_ok Yes conditions_bad Conditions are Flawed check_conditions->conditions_bad No check_stoichiometry Review Reaction Parameters: - Correct stoichiometry? - Appropriate non-nucleophilic base? - Optimal temperature? conditions_ok->check_stoichiometry improve_conditions Action: Re-run reaction with strict anhydrous technique. (See Protocol) conditions_bad->improve_conditions end_success Problem Solved improve_conditions->end_success check_stoichiometry->end_success

Caption: A step-by-step diagnostic workflow for low yield reactions.

Problem: The reagent has changed in appearance (clumped, discolored).

  • Possible Cause: Exposure to Atmospheric Moisture

    • Scientific Rationale: As previously noted, physical changes like clumping are a strong indicator of hydrolysis.[1][4] The newly formed sulfonic acid and HCl byproduct can absorb more water, leading to a cascade of degradation that results in a sticky or hardened solid.

    • Solution and Best Practice: It is strongly advised to discard the reagent. Using a partially degraded reagent is scientifically unsound for several reasons:

      • Unknown Purity: The exact percentage of active sulfonyl chloride is unknown, making accurate stoichiometry impossible.

      • Introduction of Impurities: The sulfonic acid byproduct will remain in the reaction mixture, potentially complicating the purification process.

      • Unreliable Results: Any results obtained will be difficult to reproduce and interpret.

    • Prevention: To prevent this, always store the main stock container in a desiccator with a robust drying agent. For frequent use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere. This protects the integrity of the main stock.

Summary of Storage and Handling Conditions

ParameterRecommendationRationale & References
Temperature Store in a cool place (2-8°C recommended).Lower temperatures slow the rate of any potential decomposition reactions.[7]
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).Prevents reaction with atmospheric oxygen and, most critically, moisture.[5]
Humidity Store in a desiccated environment. Keep container tightly sealed.Sulfonyl chlorides are highly sensitive to moisture, which causes irreversible hydrolysis.[1][4]
Incompatible Materials Water, Alcohols, Primary/Secondary Amines, Strong Bases, Strong Oxidizing Agents.These nucleophilic or reactive substances will rapidly degrade the sulfonyl chloride.[2][5]
Handling Use in a well-ventilated fume hood or glove box. Wear appropriate PPE (gloves, safety glasses, lab coat).The compound and its hydrolysis byproduct (HCl) are corrosive and harmful if inhaled or in contact with skin.[2]

References

  • Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl... - ResearchGate. Available at: [Link]

  • Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings | Request PDF. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials - ResearchGate. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie International Edition. Available at: [Link]

  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp - Reddit. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties - MDPI. Available at: [Link]

  • Sulfonyl halide - Wikipedia. Available at: [Link]

  • Why will sulfonic acid chlorides not react with water? - Quora. Available at: [Link]

  • Methanesulfonyl chloride - Organic Syntheses Procedure. Available at: [Link]

Sources

hydrolysis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to address the primary challenge encountered when working with this reagent: its susceptibility to hydrolysis. By understanding the mechanism of degradation and implementing rigorous preventative techniques, you can ensure the integrity of your experiments and achieve reliable, reproducible results.

This guide is divided into a proactive FAQ section for experiment planning and a reactive Troubleshooting Guide for when you suspect issues have already occurred.

Frequently Asked Questions (FAQs): Proactive Prevention

This section focuses on best practices for handling, storing, and using this compound to prevent hydrolysis from the outset.

Q1: What is hydrolysis and why is this specific sulfonyl chloride so sensitive?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl) is susceptible to nucleophilic attack by water. This irreversible reaction converts the reactive sulfonyl chloride into the corresponding, and typically unreactive, 5-methyl-2,1,3-benzothiadiazole-4-sulfonic acid, releasing hydrochloric acid (HCl) as a byproduct. This process is detrimental as it consumes your starting material, leading to significantly lower yields of your desired product.[1][2] The stability of various sulfonyl chlorides can differ, but many are prone to decomposition via hydrolysis by trace water.[3]

To visualize this, consider the following mechanism:

Caption: Mechanism of sulfonyl chloride hydrolysis.

Q2: How should I properly store this reagent to maximize its shelf-life?

A2: Proper storage is the first line of defense against hydrolysis. The goal is to minimize contact with atmospheric moisture.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of any potential decomposition reactions.
Atmosphere Under inert gas (Argon or Nitrogen)Displaces moisture-containing air from the container headspace.
Container Tightly sealed glass bottle with a PTFE-lined capGlass is inert, and a PTFE liner provides a superior moisture barrier compared to other materials.
Location A desiccator cabinetProvides an additional layer of protection by maintaining a dry environment outside the bottle.

Upon receiving the reagent, it is good practice to flush the headspace of the bottle with dry nitrogen or argon before sealing and storing as described.

Q3: What are the best solvents for reactions with this compound, and how do I prepare them?

A3: The choice of solvent is critical. You must use anhydrous (water-free) aprotic solvents. Due to the reactivity of sulfonyl chlorides, suitable deuterated solvents for NMR analysis include CDCl₃, acetone-d₆, or DMSO-d₆.[4] For reactions, common choices are dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or toluene.

Never assume a new bottle of solvent is truly anhydrous. Always dry your solvent before use.

SolventRecommended Drying Agent(s)Method
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ for several hours (or overnight), then distill under an inert atmosphere.
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under nitrogen until a persistent deep blue/purple color appears, then distill. This indicates an anhydrous, oxygen-free system.[5]
Acetonitrile (ACN) Calcium Hydride (CaH₂) or Phosphorus Pentoxide (P₂O₅)Stir over the drying agent, then distill carefully. P₂O₅ is very effective but can be acidic.[6]
Toluene Sodium/Benzophenone or Calcium Hydride (CaH₂)Reflux and distill as with THF or DCM.

Commercially available anhydrous solvents packaged under nitrogen in septum-sealed bottles are a convenient and reliable alternative.[7][8]

Q4: What is an "inert atmosphere technique" and when do I need to use it?

A4: An inert atmosphere technique is a set of procedures used to handle chemicals that are sensitive to air or moisture.[5] It involves replacing the air in your reaction vessel with a dry, non-reactive gas like nitrogen or argon. You must use this technique for all reactions involving this compound.

A basic setup involves oven-dried or flame-dried glassware assembled while hot and cooled under a stream of inert gas.[5] Reagents are then added via syringe through rubber septa.[7]

Troubleshooting Guide: Identifying and Correcting Hydrolysis

This section is for situations where you suspect hydrolysis has already compromised your experiment.

Problem: My reaction yield is significantly lower than expected.
  • Possible Cause: Your primary suspect should be the hydrolysis of the this compound starting material. If the sulfonyl chloride degrades before it can react with your intended nucleophile, the overall yield will suffer.

  • Diagnostic Steps:

    • Analyze the Crude Reaction Mixture: Before workup and purification, take a small aliquot of your crude reaction mixture. Analyze it using LC-MS or HPLC. Look for a mass corresponding to the sulfonic acid byproduct (M+H⁺ for 5-methyl-2,1,3-benzothiadiazole-4-sulfonic acid). HPLC methods can be developed to quantify the presence of sulfonyl chlorides and their degradation products.[9][10]

    • Check a Stock Sample: If you have any of the solid starting material left, dissolve a small amount in an appropriate solvent (like acetonitrile) and analyze it by LC-MS. This will tell you if the reagent had already degraded in storage.

  • Corrective Actions:

    • Review Your Procedure: Did you use anhydrous solvents? Was your glassware properly dried?[5] Did you maintain a positive pressure of inert gas throughout the entire reaction setup and duration?[7]

    • Re-verify Solvent Purity: If you are using a shared solvent still, its quality may have been compromised. Test the solvent for water content or switch to a freshly opened bottle of commercial anhydrous solvent.

    • Purchase New Reagent: If your stock material is found to be degraded, it is best to purchase a new bottle and implement the stringent storage and handling protocols outlined in the FAQ section.

Problem: My NMR/LC-MS shows a complex mixture of unexpected byproducts.
  • Possible Cause: While hydrolysis of the starting material is one issue, the HCl generated during hydrolysis can catalyze other unwanted side reactions, leading to a complex and difficult-to-purify mixture.

  • Diagnostic Steps:

    • Identify the Main Impurity: Use the diagnostic steps above to confirm the presence of the sulfonic acid.

    • Consider Reaction Conditions: Are any of your other reagents or is your desired product acid-sensitive? The in-situ generation of HCl could be causing decomposition.

  • Corrective Actions:

    • Add a Non-Nucleophilic Base: In some cases, adding a hindered, non-nucleophilic base (like 2,6-lutidine or diisopropylethylamine) to the reaction mixture can act as an acid scavenger, neutralizing any HCl that may form from minor, unavoidable hydrolysis without interfering with the main reaction. This must be evaluated on a case-by-case basis.

    • Improve Inert Atmosphere Technique: The presence of multiple byproducts strongly suggests a systemic issue with moisture exclusion. Review and refine your inert atmosphere setup.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Anhydrous Conditions

This protocol outlines the essential workflow for preventing hydrolysis.

Sources

removing unreacted 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl Chloride

A Guide to Effective Removal from Reaction Mixtures

Welcome to the technical support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and removing this reactive reagent from your experiments. As Senior Application Scientists, we understand that robust and reliable purification is critical to the success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my sulfonamide synthesis. What is the most direct method to remove the unreacted this compound?

Answer:

The most common and effective strategy is to convert the unreacted sulfonyl chloride into a highly polar, water-soluble species that can be easily separated from your typically less polar organic product during an aqueous workup. This process is called "quenching."[1][2] The choice of quenching agent is critical and depends on the stability of your desired sulfonamide product.

The unreacted this compound is an electrophile. Quenching involves adding a nucleophile to the reaction mixture to react with the excess electrophile. The resulting product is designed to have significantly different solubility properties than your desired compound, facilitating separation.

Here are the two most common quenching strategies:

  • Hydrolysis with Aqueous Base: Adding an aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) will hydrolyze the sulfonyl chloride to its corresponding sulfonic acid.[3] The base then deprotonates the sulfonic acid to form a water-soluble sulfonate salt, which will partition into the aqueous layer during extraction.[1] This method is robust but should not be used if your target molecule contains base-labile functional groups (e.g., esters, some protecting groups).[2]

  • Nucleophilic Quenching with an Amine: Introducing a simple, water-soluble amine, such as aqueous ammonia or piperidine, will convert the sulfonyl chloride into a highly polar, water-soluble sulfonamide.[2][3] This new sulfonamide can then be removed through an aqueous wash. This is often a milder alternative to strong bases.

A general workflow for quenching and extraction is outlined below.

Q2: My desired product is sensitive to basic conditions. How can I remove the excess sulfonyl chloride without degrading my compound?

Answer:

This is a common challenge, and using a strong base for quenching should be avoided. You have several excellent alternatives:

  • Quenching with Pyridine: Pyridine can be used to quench the sulfonyl chloride. It reacts to form a sulfonylpyridinium intermediate, which is then hydrolyzed. The resulting pyridinium salt is typically water-soluble and can be effectively removed with a dilute acidic aqueous wash (e.g., 1 M HCl) to protonate the pyridine.[1]

  • Scavenger Resins: This is an elegant and often preferred method for sensitive substrates as it avoids aqueous workups entirely. Solid-supported scavengers, such as silica-bound amines (Si-NH₂), can be added directly to the reaction mixture.[1][2] These resins react with and covalently bind the excess sulfonyl chloride. The resin is then simply removed by filtration, leaving your product in solution.[2] This method is highly efficient and simplifies purification significantly.

  • Controlled Hydrolysis with Water: If your product is stable to water, a carefully controlled quench with cold water or ice can be performed.[4][5] The hydrolysis of sulfonyl chlorides with neutral water can be slow, but cooling the reaction mixture to 0 °C and slowly adding water can effectively hydrolyze the excess reagent.[3] The resulting sulfonic acid can then be removed with a mild basic wash, such as saturated sodium bicarbonate.[1]

Q3: After an aqueous workup, I see a persistent impurity in my organic layer that I suspect is the sulfonic acid byproduct. How do I remove it?

Answer:

This indicates that the sulfonic acid, the hydrolysis product of your sulfonyl chloride, has some solubility in your organic solvent. This is more likely if you are using a more polar organic solvent. To resolve this, you can take the following steps:

  • Perform Additional Basic Washes: Wash the organic layer one or two more times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This will ensure that all of the sulfonic acid is deprotonated to its highly water-soluble salt form, which will then partition into the aqueous phase.[1]

  • Use Brine Washes: After the basic washes, wash the organic layer with brine (a saturated aqueous solution of NaCl). This helps to remove residual water and can also decrease the solubility of organic compounds in the aqueous layer, improving your recovery.

  • Silica Gel Chromatography: If aqueous washes are insufficient, silica gel chromatography is a very effective method for removing highly polar impurities like sulfonic acids.[1][6] The sulfonic acid will bind strongly to the polar silica gel, allowing your less polar desired product to elute first.

Experimental Protocols & Data

Decision-Making Workflow for Removal of Unreacted Sulfonyl Chloride

The following diagram outlines a logical workflow to help you select the most appropriate method for your specific experimental conditions.

Removal_Workflow start Reaction Complete: Excess Sulfonyl Chloride Present product_stability Is the desired product stable to aqueous base? start->product_stability aqueous_workup Is an aqueous workup acceptable? product_stability->aqueous_workup No base_quench Protocol 1: Aqueous Base Quench (e.g., NaHCO₃, NaOH) product_stability->base_quench Yes amine_quench Protocol 2: Nucleophilic Amine Quench (e.g., aq. Ammonia) aqueous_workup->amine_quench Yes scavenger_resin Protocol 3: Scavenger Resin (e.g., Si-NH₂) aqueous_workup->scavenger_resin No chromatography Purify by Silica Gel Chromatography base_quench->chromatography amine_quench->chromatography scavenger_resin->chromatography end Pure Product chromatography->end

Caption: Decision workflow for removing unreacted sulfonyl chloride.

Table 1: Comparison of Quenching Methods
MethodQuenching AgentAdvantagesDisadvantagesBest For
Aqueous Base Hydrolysis NaHCO₃, NaOH, KOHInexpensive, effective, byproducts are highly water-soluble.[3]Not suitable for base-sensitive products.[2] Can be exothermic.[4]Robust, base-stable products.[3]
Nucleophilic Amine Quench Aqueous Ammonia, PiperidineFast, effective, milder than strong bases.[1]Introduces a new sulfonamide impurity that must be removed.Products with moderate base sensitivity.
Scavenger Resin Silica-bound AminesHigh purity, no aqueous workup needed, simple filtration removal.[1][2]More expensive, may require longer reaction times.Sensitive products, parallel synthesis.[3]
Protocol 1: Standard Aqueous Base Quench

This protocol is suitable for the removal of excess this compound when the desired product is stable to aqueous base.

  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exotherm of the quenching process.[3][4]

  • Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring.[3] Continue stirring at 0 °C for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add your desired organic extraction solvent (e.g., ethyl acetate, dichloromethane) if not already present. Separate the organic and aqueous layers.

  • Wash the Organic Layer: Wash the separated organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (1x)

    • Water (1x)

    • Brine (1x)[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

Protocol 2: Scavenger Resin Purification (Non-Aqueous)

This protocol is ideal for products that are sensitive to water or basic conditions.

  • Select Resin: Choose a suitable scavenger resin, such as aminomethyl polystyrene or silica-bound amine (Si-NH₂).

  • Add Resin: Add an excess of the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.[1]

  • Stir: Stir the suspension at room temperature. The required time can vary from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC.[2]

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.

  • Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[2]

References

  • Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures - Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • effective methods for quenching unreacted 3,4- dimethoxybenzenesulfonyl chloride | Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem.
  • Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl) - Benchchem.
  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? - ResearchGate.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides - American Chemical Society.
  • removing unreacted methanesulfonyl chloride from reaction mixture - Benchchem.

Sources

dealing with low reactivity of sterically hindered amines with 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Troubleshooting Guides & FAQs

Topic: Overcoming the Low Reactivity of Sterically Hindered Amines with 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Steric Hindrance in Sulfonamide Synthesis

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, often presents a significant hurdle when dealing with sterically hindered amines. The inherent low nucleophilicity of these amines, coupled with the spatial crowding around the nitrogen atom, can dramatically reduce reaction rates and yields. This guide provides a comprehensive resource for researchers facing these challenges, specifically in the context of reacting sterically hindered amines with this compound. While specific literature on this particular sulfonyl chloride is limited, the principles and strategies outlined below are broadly applicable to challenging sulfonylation reactions.

The 2,1,3-benzothiadiazole (BTD) core is an electron-poor heterocyclic system, which can influence the reactivity of its derivatives. This electron-withdrawing nature likely enhances the electrophilicity of the sulfonyl chloride group, potentially making it more reactive. However, this increased reactivity may not be sufficient to overcome the steric barrier presented by bulky amines.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction between a sterically hindered amine and this compound failing or giving very low yields?

A1: The primary reason for low to no yield is the combination of two factors:

  • Steric Hindrance: Bulky substituents on the amine physically obstruct the approach of the amine's nitrogen to the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This steric clash increases the activation energy of the reaction.

  • Low Nucleophilicity: Sterically hindered amines are often less nucleophilic.[3] Their electron density may be dispersed or shielded, making the nitrogen lone pair less available for attack.

Standard reaction conditions, such as using pyridine as a base in a solvent like dichloromethane (DCM) at room temperature, are often insufficient to overcome these energetic barriers.

Q2: What are the initial checks I should perform when troubleshooting a low-yield sulfonylation?

A2: Before exploring more advanced techniques, ensure the fundamentals of your experimental setup are sound:

  • Reagent Quality:

    • Amine: Ensure your amine is pure and dry. Impurities can interfere with the reaction.

    • Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[4][5] Use a fresh bottle or purify it before use.

    • Solvent and Base: Use anhydrous solvents and pure, dry bases.[4]

  • Reaction Conditions:

    • Stoichiometry: A 1:1 ratio of amine to sulfonyl chloride is a good starting point, with a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base.

    • Temperature: While many reactions are run at 0 °C to room temperature, sluggish reactions may require heating.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation.[4]

Q3: Can side reactions be contributing to my low yield?

A3: Yes, especially when forcing conditions are required. Common side reactions include:

  • Disulfonylation: With primary amines, the formation of a bis-sulfonylated product can occur.

  • Hydrolysis of Sulfonyl Chloride: As mentioned, water contamination will lead to the formation of the sulfonic acid.

  • Reaction with Solvent or Base: While less common with standard solvents and non-nucleophilic bases, it's a possibility to consider.

Troubleshooting and Optimization Strategies

When standard conditions fail, a systematic approach to optimization is crucial. The following strategies can be employed to enhance the reactivity of sterically hindered amines.

Optimization of Reaction Conditions

For sterically hindered substrates, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3] Running the reaction at a higher concentration can also increase the frequency of molecular collisions, potentially improving the reaction rate. Microwave-assisted synthesis is another effective technique for accelerating reactions and improving yields, often in shorter timeframes.[5]

The choice of solvent can significantly impact reaction rates. Aprotic polar solvents are generally preferred for sulfonylation reactions.

SolventPolarityRationale
Dichloromethane (DCM) Polar aproticCommon starting point, good solubility for many organics.
Acetonitrile (ACN) Polar aproticCan be effective, especially at elevated temperatures.
Tetrahydrofuran (THF) Polar aproticAnother common choice, good for a range of temperatures.
Dimethylformamide (DMF) Polar aproticHigh boiling point, useful for high-temperature reactions.
1,4-Dioxane Nonpolar aproticCan be effective in certain cases.

The base plays a critical role in neutralizing the HCl byproduct. For sterically hindered amines, a strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in the reaction.

BasepKa of Conjugate AcidComments
Pyridine 5.25Standard, but may not be strong enough for hindered amines.
Triethylamine (TEA) 10.75Common and effective organic base.[6]
Diisopropylethylamine (DIPEA or Hünig's Base) 10.7Sterically hindered itself, making it non-nucleophilic.
1,8-Diazabicycloundec-7-ene (DBU) 13.5A very strong, non-nucleophilic base.
Sodium Hydride (NaH) ~35A strong base, but heterogeneity can be an issue.
Catalytic Methods

The use of catalysts can provide an alternative reaction pathway with a lower activation energy, proving highly effective for challenging substrates.

Indium metal has been shown to be an effective catalyst for the sulfonylation of sterically hindered and less nucleophilic anilines.[6][7] It is air-stable and can often be recycled.[3]

  • Proposed Mechanism: Indium is thought to activate the sulfonyl chloride, forming a more electrophilic species that can then react with the hindered amine.[6]

Copper-based catalytic systems have also demonstrated efficacy in coupling reactions involving sterically demanding partners.[3][8] Copper(I) salts, such as copper(I) iodide (CuI), are often employed.

Alternative Sulfonylating Agents

If modifying the reaction conditions is not fruitful, consider using a more reactive sulfonylating agent or an alternative synthetic route.

  • Pentafluorophenyl (PFP) Sulfonate Esters: These are stable alternatives to sulfonyl chlorides and can react with a variety of amines, including some that are sterically hindered.[3]

  • Sulfonyl Fluorides: In a process known as SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, sulfonyl fluorides can be activated by catalysts like calcium triflimide [Ca(NTf₂)₂] to react with amines.[7][9]

Experimental Protocols (General)

The following are generalized protocols that should be optimized for your specific substrates.

Protocol 1: High-Temperature Sulfonylation
  • To a solution of the sterically hindered amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF or ACN), add a solution of this compound (1.1 eq) in the same solvent dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and then heat to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Indium-Catalyzed Sulfonylation
  • To a mixture of the sterically hindered amine (1.0 eq), this compound (1.2 eq), and indium powder (10-20 mol%) in anhydrous acetonitrile, add a base such as triethylamine (1.5 eq).[6][7]

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the indium catalyst (which can be washed and reused).

  • Concentrate the filtrate and work up as described in Protocol 1.

Visualizing the Workflow

Troubleshooting Flowchart

Troubleshooting_Sulfonylation start Low Yield with Sterically Hindered Amine check_basics Verify Reagent Purity and Anhydrous Conditions start->check_basics optimize_cond Optimize Reaction Conditions check_basics->optimize_cond temp_conc Increase Temperature & Concentration (Conventional/Microwave) optimize_cond->temp_conc No success Successful Synthesis optimize_cond->success Yes base_solvent Screen Stronger, Non-Nucleophilic Bases & Aprotic Polar Solvents temp_conc->base_solvent catalysis Employ Catalytic Methods base_solvent->catalysis indium Indium Catalysis catalysis->indium No catalysis->success Yes copper Copper Catalysis indium->copper alt_reagents Consider Alternative Sulfonylating Agents copper->alt_reagents pfp_esters PFP Sulfonate Esters alt_reagents->pfp_esters No alt_reagents->success Yes sulfonyl_fluorides Sulfonyl Fluorides (SuFEx) pfp_esters->sulfonyl_fluorides sulfonyl_fluorides->success

Caption: A flowchart for troubleshooting low-yield sulfonylation reactions with hindered amines.

References

  • Technical Support Center: Synthesis of Sterically Hindered Sulfonamides - Benchchem. (URL: Not available)
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: Not available)
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: Not available)
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine)
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (URL: Not available)
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (URL: Not available)
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing). (URL: Not available)
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (URL: Not available)
  • Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (URL: Not available)
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (URL: Not available)
  • A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions | Request PDF - ResearchGate. (URL: [Link])

  • Which catalyst is the most efficient in the synthesis of sulfonamide? - ResearchGate. (URL: [Link])

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (URL: [Link])

Sources

Technical Support Center: Improving the Solubility of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the solubility of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides, a class of compounds with significant potential in various biological assays. Due to their inherent chemical structure, these compounds often exhibit poor aqueous solubility, which can lead to challenges in experimental setup and data interpretation.[1] This resource is designed to provide practical, field-proven insights to overcome these hurdles.

I. Troubleshooting Guide: Addressing Common Solubility Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.

This is a frequent challenge known as "crashing out," and it occurs when a compound that is soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[2][3]

Root Cause Analysis:

  • Poor Aqueous Solubility: The benzothiadiazole and sulfonamide moieties contribute to the hydrophobicity of the molecule, making it inherently less soluble in water-based solutions.[1][4]

  • High Stock Concentration: Preparing highly concentrated stock solutions in DMSO can lead to immediate precipitation upon dilution into an aqueous environment.[3]

  • Final DMSO Concentration: The final percentage of DMSO in your assay is critical. While DMSO can aid in solubility, high concentrations can be toxic to cells or interfere with assay components.[5][6][7] Conversely, if the final DMSO concentration is too low, it may not be sufficient to keep the compound in solution.[2]

Solutions & Mitigation Strategies:

  • Optimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% to avoid cytotoxicity.[6][8] However, this may not be sufficient for some poorly soluble compounds. It's crucial to determine the highest tolerable DMSO concentration for your specific assay that maintains compound solubility.

  • Employ a Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help prevent the compound from crashing out.[2][8]

  • Utilize Co-solvents: The addition of a small amount of a water-miscible organic solvent, or co-solvent, can significantly improve the solubility of hydrophobic compounds.[9][10][11]

    • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used.[9][]

    • Important Consideration: Always test the tolerance of your assay system to the chosen co-solvent, as they can also have biological effects.

Issue 2: I'm observing inconsistent results in my cell-based assays.

Inconsistent data can often be traced back to poor compound solubility and precipitation within the cell culture medium.[13]

Root Cause Analysis:

  • Precipitation in Media: The compound may be precipitating over the course of the experiment, leading to a decrease in the effective concentration and variable results.[13] This can be exacerbated by interactions with components in the cell culture media, such as proteins.

  • Formation of Aggregates: Poorly soluble compounds can form aggregates that can lead to non-specific activity, resulting in false positives or negatives.[14]

Solutions & Mitigation Strategies:

  • Visual Inspection: Before adding the compound to your cells, visually inspect the prepared solution for any signs of precipitation (cloudiness or visible particles).

  • Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which the compound begins to precipitate over time.

  • Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before each experiment to minimize the risk of precipitation.[13]

  • Incorporate Surfactants: For some assays, the addition of a low concentration of a biocompatible surfactant can help to maintain solubility. However, this should be done with caution in cell-based assays as surfactants can affect cell membranes.

Issue 3: My compound has low bioavailability in animal studies, despite promising in vitro activity.

This is a common challenge in drug development and is often linked to poor solubility in physiological fluids.[15][16]

Root Cause Analysis:

  • Limited Dissolution: For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor solubility limits the rate and extent of dissolution.[4][16]

  • pH-Dependent Solubility: The solubility of your compound may be highly dependent on the pH of its environment. The varying pH of the gastrointestinal tract can impact its dissolution and absorption.[][17]

Solutions & Mitigation Strategies:

  • pH Modification: Investigate the pH-solubility profile of your compound. For acidic or basic compounds, adjusting the pH of the formulation can significantly increase solubility by favoring the ionized, more soluble form.[][17][18][19]

  • Formulation with Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[20][21] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and bioavailability.[4][20][21][22][23][24]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4][15][25] These formulations present the drug in a solubilized state, facilitating absorption.

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosizing increases the surface area available for dissolution, which can improve the dissolution rate.[4][16][25][26]

II. Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for preparing a stock solution of a 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide?

For initial stock solutions, highly polar aprotic solvents are generally the most effective.[27]

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for biological screening.[5][10][28]

  • Alternative: N,N-Dimethylformamide (DMF) can also be a suitable alternative.

Q2: How can I determine the solubility of my compound in different solvents?

A systematic approach is recommended:

  • Start with common laboratory solvents: Begin by testing solubility in DMSO, ethanol, and methanol.

  • Qualitative Assessment: Add a small, known amount of your compound to a fixed volume of solvent and observe for dissolution with agitation.

  • Quantitative Measurement: For a more precise determination, you can perform a thermodynamic or kinetic solubility assay. A common method involves preparing a saturated solution, separating the undissolved solid, and then quantifying the concentration of the compound in the supernatant using a technique like HPLC-UV.[2]

Q3: Can I use sonication or vortexing to help dissolve my compound?

Yes, both sonication and vigorous vortexing can be used to aid in the dissolution of your compound in the initial stock solvent.[29] However, be mindful of potential compound degradation with excessive heat generated during sonication. It's best to use short bursts in a water bath to dissipate heat.

Q4: What is the role of pH in the solubility of sulfonamides?

Sulfonamides are typically weakly acidic compounds. Their solubility can be significantly influenced by pH.[30]

  • In acidic solutions (low pH): The sulfonamide group will be protonated, and the compound will likely have lower solubility.

  • In basic solutions (high pH): The sulfonamide proton can be removed, forming a more soluble salt. Therefore, increasing the pH of the aqueous buffer can be a viable strategy to improve the solubility of these compounds.[17][31]

Q5: Are there any high-throughput methods to screen for better solubility conditions?

Yes, you can adapt solubility assessment for a high-throughput format. This can involve using 96-well plates to test a matrix of different solvents, co-solvents, pH values, and excipients.[32] Automated liquid handlers can be used for dispensing, and plate readers can measure turbidity to assess precipitation.[32]

III. Experimental Protocols & Data

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh a precise amount of the 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide compound using an analytical balance.[33][34]

  • Solvent Addition: Add the desired volume of high-purity DMSO to achieve the target concentration (e.g., 10 or 20 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator in a water bath for short intervals until the solution is clear.[29]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][35] Ensure the storage vials have tight-fitting caps to prevent water absorption by the DMSO.[33]

Protocol 2: Stepwise Dilution for Aqueous Assay Solutions

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your DMSO stock solution in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the DMSO stock (or intermediate dilution) into your aqueous assay buffer. For example, add 2 µL of the DMSO stock to 98 µL of buffer to achieve a 1:50 dilution.

  • Mixing: Mix thoroughly by pipetting up and down immediately after adding the DMSO stock to the buffer.

  • Final Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility and is consistent across all experimental and control wells.[7]

Data Summary: Common Solubilization Strategies
StrategyMechanism of ActionTypical Concentration/UseAdvantagesDisadvantages
Co-solvents (e.g., Ethanol, PEG 400) Reduce the polarity of the aqueous solvent system.[9][]1-5% (v/v)Simple to implement, effective for many compounds.[]Can have biological effects on the assay system.[7]
pH Adjustment Increases the proportion of the ionized, more soluble form of the compound.[17][18]Adjust buffer pH to be 1-2 units above the pKa for an acidic compound.Can dramatically increase solubility for ionizable compounds.[17][31]Not effective for neutral compounds; can alter assay conditions.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Encapsulate the hydrophobic compound within their central cavity, presenting a hydrophilic exterior.[20][21][22]1-10 mMHigh solubilizing capacity, generally low toxicity.[21][23]Can be costly; may have a slight effect on some assays.[7]

IV. Visualized Workflows

Decision-Making Workflow for Solubility Enhancement

SolubilityWorkflow start Start: Compound Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso increase_dmso Increase DMSO (if tolerated) and re-test check_dmso->increase_dmso No stepwise_dilution Implement Stepwise Dilution Protocol check_dmso->stepwise_dilution Yes check_solubility1 Is compound soluble? increase_dmso->check_solubility1 stepwise_dilution->check_solubility1 cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG) check_solubility1->cosolvent No success Success: Proceed with Assay check_solubility1->success Yes check_solubility2 Is compound soluble? cosolvent->check_solubility2 ph_modification Investigate pH Modification check_solubility2->ph_modification No check_solubility2->success Yes check_solubility3 Is compound soluble? ph_modification->check_solubility3 cyclodextrin Use Cyclodextrins check_solubility3->cyclodextrin No check_solubility3->success Yes cyclodextrin->success Yes fail Consider Compound Resynthesis/Analogs cyclodextrin->fail No

Caption: A stepwise approach to troubleshooting compound precipitation.

Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

V. References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2014). Taylor & Francis Online. [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. [Link]

  • solubility enhancement -by pH change & complexation. (2016). Slideshare. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). PMC - NIH. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). NIH. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2014). Sci-Hub. [Link]

  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. (2013). PubMed. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC - PubMed Central. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). Chemical Journals. [Link]

  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. (2024). Drug Development & Delivery. [Link]

  • Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. (n.d.). Huvepharma. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2012). PMC - NIH. [Link]

  • 2.5: Preparing Solutions. (2021). Chemistry LibreTexts. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1985). PubMed. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PMC - NIH. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

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Technical Support Center: A Troubleshooting Guide for Fluorescent Labeling with 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride for fluorescent labeling of proteins and other biomolecules. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded explanations to help you navigate the intricacies of your experiments and achieve optimal results.

Understanding the Reagent: this compound

This compound is a fluorescent labeling reagent that reacts with primary and secondary amines to form stable sulfonamide bonds.[1] The benzothiadiazole core is a well-established fluorophore known for its sensitivity to the local environment, often exhibiting changes in its fluorescence properties based on solvent polarity.[2][3] This property, known as solvatochromism, can be both a powerful tool and a potential source of experimental variability.

The key to successful labeling lies in the reaction between the sulfonyl chloride group (-SO₂Cl) and the non-protonated amine groups (-NH₂) of the target molecule. This reaction is highly dependent on pH, as a higher pH deprotonates the amine, increasing its nucleophilicity and reactivity towards the sulfonyl chloride.[4] However, this must be balanced with the inherent instability of sulfonyl chlorides in aqueous environments, where they can readily hydrolyze, rendering them non-reactive.[5][6][7]

Troubleshooting Guide: Question & Answer

Here we address specific issues you may encounter during your labeling experiments.

Q1: Why is my labeling efficiency low or non-existent?

Several factors can contribute to poor labeling efficiency. A systematic approach to troubleshooting this issue is crucial.

  • Reagent Instability and Hydrolysis: this compound is highly susceptible to hydrolysis in aqueous solutions, especially at the elevated pH required for the labeling reaction.[4][7] The sulfonyl chloride moiety can react with water to form a non-reactive sulfonic acid.

    • Solution: Always prepare the reagent solution fresh in an anhydrous, amine-free solvent like acetonitrile or DMF immediately before use. Avoid using DMSO, as it can react with sulfonyl chlorides.[8] Minimize the time the reagent is in an aqueous buffer before it has a chance to react with your target molecule.

  • Incorrect Reaction pH: The reaction between the sulfonyl chloride and the amine is strongly pH-dependent. If the pH is too low, the primary amines on your protein will be protonated (-NH₃⁺) and will not be nucleophilic enough to react.[4]

    • Solution: The optimal pH for labeling with sulfonyl chlorides is typically between 9.0 and 10.0.[4][8] It is recommended to perform the reaction in a carbonate-bicarbonate or borate buffer at this pH range. Always verify the pH of your reaction buffer before adding the labeling reagent.

  • Suboptimal Molar Ratio of Dye to Protein: An insufficient amount of the labeling reagent will result in a low degree of labeling. Conversely, an excessive amount can lead to protein precipitation or modification of non-target residues.

    • Solution: Start with a 10- to 20-fold molar excess of the dye to your protein. This may need to be optimized depending on the number of available amines on your target protein and its concentration.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic additives will compete with your target molecule for the labeling reagent, significantly reducing the labeling efficiency.

    • Solution: Use buffers that do not contain primary amines, such as phosphate, carbonate, or borate buffers. Ensure all solutions are free from contaminating nucleophiles.

Q2: I'm observing high background fluorescence in my imaging experiment. What is the cause?

High background can obscure your signal and make data interpretation difficult. The primary culprits are usually unbound dye or non-specific binding.

  • Unbound Fluorophore: The most common cause of high background is the presence of unreacted, hydrolyzed dye in your sample.

    • Solution: It is critical to remove all unbound dye after the labeling reaction. This can be achieved through dialysis, gel filtration (desalting columns), or tangential flow filtration.[8] For smaller molecules, techniques like HPLC or solid-phase extraction may be necessary.

  • Non-specific Binding: The benzothiadiazole moiety can have some hydrophobicity, leading to non-specific binding to cellular components or surfaces.

    • Solution: Include blocking agents like bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20) in your buffers for staining and washing steps. Increase the number and duration of wash steps to remove non-specifically bound conjugates.

  • Cellular Autofluorescence: Many cell types exhibit natural fluorescence from endogenous molecules like NADH and flavins.

    • Solution: Image a sample of unlabeled cells under the same conditions to determine the level of autofluorescence. If significant, you may need to use spectral unmixing techniques or choose a fluorophore with an emission spectrum that is well separated from the autofluorescence spectrum. Optimizing your imaging settings, such as reducing excitation intensity and exposure time, can also help improve the signal-to-noise ratio.[9][10][11]

Q3: My fluorescent signal is weak or unstable. What could be the problem?

A faint or rapidly diminishing signal can be due to a low degree of labeling, fluorescence quenching, or photobleaching.

  • Low Degree of Labeling (DOL): If too few fluorophore molecules are attached to each target molecule, the resulting signal will be weak.

    • Solution: Refer to the troubleshooting steps for low labeling efficiency (Q1). You can determine the DOL spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye at its absorption maximum.

  • Fluorescence Quenching: The fluorescence of the benzothiadiazole fluorophore can be quenched by various factors, including aggregation of the labeled protein or proximity to certain amino acid residues (e.g., tryptophan).[12][13]

    • Solution: If you suspect aggregation, try to optimize the labeling conditions to use a lower molar excess of the dye. Ensure your labeled protein is stored in a suitable buffer that prevents aggregation. The formation of aggregates can sometimes be detected by an increase in light scattering or a change in the absorption spectrum.

  • Photobleaching: All fluorophores will eventually be destroyed by the excitation light, a process known as photobleaching.

    • Solution: Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation power and the shortest exposure time that still provides a good signal. The use of antifade mounting media can significantly reduce photobleaching in fixed-cell imaging.

Q4: The fluorescence emission spectrum of my conjugate is shifted compared to the free dye. Why did this happen?

This is likely due to the solvatochromic properties of the 2,1,3-benzothiadiazole fluorophore.[2][3][14]

  • Solvatochromism: The emission wavelength of many fluorophores, including benzothiadiazoles, is sensitive to the polarity of their immediate environment.[15][16][17] When the dye is conjugated to a protein, its local environment is different from that in a pure solvent.

    • Explanation: This is an expected phenomenon and can even be used to probe changes in protein conformation or binding events. It is important to record the emission spectrum of your final conjugate in the buffer you will be using for your experiments to determine the actual emission maximum.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for the labeling reaction with this compound? A: The optimal pH is between 9.0 and 10.0 to ensure the deprotonation of primary amines on the target molecule.[4][8]

Q: How should I store the this compound reagent? A: The solid reagent should be stored desiccated at -20°C. Solutions of the reagent should be prepared fresh in an anhydrous, amine-free solvent and used immediately.[7]

Q: What solvents are recommended for dissolving the labeling reagent? A: Anhydrous dimethylformamide (DMF) or acetonitrile are recommended. Avoid DMSO as it can react with sulfonyl chlorides.[8]

Q: How can I remove the unreacted dye after the labeling reaction? A: For proteins, the most common methods are dialysis against a suitable buffer (e.g., PBS) or gel filtration using a desalting column.[8]

Experimental Protocols

General Protocol for Protein Labeling
  • Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0) at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or acetonitrile to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution to achieve the desired molar excess (typically 10-20 fold).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

  • Purification: Remove the unreacted dye by dialysis or gel filtration. The labeled protein is now ready for use or storage.

Purification of the Labeled Protein using a Desalting Column
  • Equilibrate the Column: Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Load the Sample: Apply the reaction mixture to the top of the column.

  • Elute the Labeled Protein: Elute the column with the storage buffer. The labeled protein will typically elute in the void volume, while the smaller, unbound dye molecules will be retained by the column and elute later.

  • Collect Fractions: Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm and the dye's absorption maximum.

Visualizing the Process

Reaction Mechanism

ReactionMechanism Reagent This compound Conjugate Protein-NH-SO₂-Benzothiadiazole (Fluorescent Conjugate) Reagent->Conjugate + Protein Protein-NH₂ (Primary Amine) Protein->Conjugate + HCl HCl Conjugate->HCl +

Caption: Reaction of this compound with a primary amine on a protein.

Troubleshooting Flowchart

TroubleshootingFlowchart Start Start: Labeling Problem Problem What is the primary issue? Start->Problem LowSignal Low/No Signal Problem->LowSignal Weak Signal HighBg High Background Problem->HighBg High Background ShiftedSpectrum Shifted Spectrum Problem->ShiftedSpectrum Spectral Shift CheckReagent Check Reagent: Freshly prepared? LowSignal->CheckReagent Purification Improve Purification: Dialysis/Gel Filtration? HighBg->Purification Solvatochromism Solvatochromism: Expected Phenomenon ShiftedSpectrum->Solvatochromism CheckpH Check pH: 9.0-10.0? CheckReagent->CheckpH Yes OptimizeRatio Optimize Dye:Protein Ratio CheckReagent->OptimizeRatio No, prepare fresh CheckBuffer Check Buffer: Amine-free? CheckpH->CheckBuffer Yes CheckpH->OptimizeRatio No, adjust pH CheckBuffer->OptimizeRatio Yes CheckBuffer->OptimizeRatio No, change buffer Blocking Add Blocking Agent (BSA)? Purification->Blocking Yes Washing Increase Wash Steps? Purification->Washing No, improve purification Blocking->Washing Yes MeasureSpectrum Measure Spectrum of Conjugate Solvatochromism->MeasureSpectrum

Caption: A flowchart to guide troubleshooting common issues in fluorescent labeling experiments.

Summary of Key Parameters

ParameterRecommendationRationale
Reaction pH 9.0 - 10.0Ensures deprotonation of primary amines for nucleophilic attack.[4]
Buffer Composition Amine-free (e.g., carbonate, borate)Prevents competition for the labeling reagent.
Reagent Preparation Freshly prepared in anhydrous solvent (DMF, acetonitrile)Minimizes hydrolysis of the sulfonyl chloride.[7][8]
Molar Ratio (Dye:Protein) 10:1 to 20:1 (optimize as needed)Balances labeling efficiency with the risk of protein precipitation.
Purification Dialysis or gel filtrationEssential for removing unbound dye to reduce background fluorescence.[8]

References

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718.
  • PLOS One. (n.d.). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. Retrieved from [Link]

  • Evident Scientific. (n.d.). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Retrieved from [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Retrieved from [Link]

  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

  • PubMed Central. (2018, April 3). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. Retrieved from [Link]

  • Chemistry Letters. (n.d.). Fluorescent Two-photon Absorption Benzothiadiazole Dyes Having Photoreleasing Quenchers. Retrieved from [Link]

  • Oxford Academic. (n.d.). Fluorescent Two-photon Absorption Benzothiadiazole Dyes Having Photoreleasing Quenchers. Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • ScienceDirect. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. Retrieved from [Link]

  • Unipr. (2022, September 17). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. Retrieved from [Link]

  • ACS Publications. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Retrieved from [Link]

  • ResearchGate. (2023, May 3). Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes. Retrieved from [Link]

  • PubMed. (n.d.). Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescent probe study of sulfonamide binding to povidone. Retrieved from [Link]

  • RSC Publishing. (2025, February 4). Click and shift: the effect of triazole on solvatochromic dyes. Retrieved from [Link]

  • PubMed. (2025). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Luminescence. Retrieved from [Link]

  • PubMed. (2024, June 11). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C7H5ClN2O2S2). Retrieved from [Link]

  • National Institutes of Health. (2024, June 11). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules. Retrieved from [Link]

  • Semantic Scholar. (2024, June 1). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules. Retrieved from [Link]

  • PubMed. (2015, June 16). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescent labeling and modification of proteins. Retrieved from [Link]

  • PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

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effect of base and solvent on the reaction of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into the reaction of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride, a key intermediate in the synthesis of novel sulfonamides. Our goal is to move beyond simple protocols and explain the critical causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the choice of base and solvent so critical when working with this compound?

A: The reaction of a sulfonyl chloride with a nucleophile (typically a primary or secondary amine) to form a sulfonamide is highly sensitive to the reaction environment. The base and solvent dictate the reaction's success by controlling several factors:

  • Neutralization of Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the amine starting material, rendering it non-nucleophilic. The primary role of the base is to scavenge this HCl.[1]

  • Reactivity of the Nucleophile: The solvent's properties, such as polarity, can influence the nucleophilicity of the amine.[1][2]

  • Stability of the Sulfonyl Chloride: this compound, like all sulfonyl chlorides, is highly susceptible to hydrolysis by water, which converts it into the unreactive sulfonic acid.[1][3] The choice of an anhydrous solvent and a non-aqueous base is paramount to prevent this degradation.

  • Solubility: Both the sulfonyl chloride and the amine must be adequately dissolved for the reaction to proceed efficiently. The solvent must be selected to ensure a homogenous reaction mixture.[1]

Q2: What are the most common side reactions, and how can I minimize them?

A: The most prevalent side reactions are hydrolysis and bis-sulfonylation.

  • Hydrolysis: As mentioned, any moisture in the reaction will lead to the formation of the corresponding sulfonic acid, which is a major cause of low yields.[1][3] Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Bis-Sulfonylation: When using a primary amine (R-NH₂), a second sulfonylation can occur to form a bis-sulfonylated product (R-N(SO₂-Ar)₂). This consumes both the starting material and the desired product. Solution: Control the stoichiometry carefully, often by using a slight excess of the amine (1.1-1.2 equivalents) to favor the mono-sulfonated product.[1] Using a larger excess of the amine can also help.

Q3: How should I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. You should spot the sulfonyl chloride starting material, the amine starting material, and the reaction mixture on a TLC plate. The disappearance of the limiting reagent (usually the sulfonyl chloride) and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. A co-spot of the starting materials and the reaction mixture can help in identifying the spots.

Troubleshooting Guide: Common Experimental Issues

Problem: Low or No Yield of the Desired Sulfonamide

Q: My sulfonamide yield is consistently low or zero. What are the first things I should check?

A: Low yield is the most common issue and typically points to a problem with reagents or reaction conditions. Follow this diagnostic workflow to identify the culprit.


start [label="Low / No Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Verify Reagent Quality & Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Is the Sulfonyl Chloride Hydrolyzed?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; anhydrous [label="Action: Ensure Strictly Anhydrous Conditions\n(Oven-dry glassware, use anhydrous solvents, inert atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine_quality [label="Is the Amine Pure & Dry?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; purify_amine [label="Action: Purify/Dry Amine\n(Distillation, drying agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_setup [label="Step 2: Evaluate Reaction Setup", fillcolor="#FBBC05", fontcolor="#202124"]; base_choice [label="Is the Base Appropriate?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; optimize_base [label="Action: Switch to a non-nucleophilic base\n(e.g., Pyridine, Triethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_choice [label="Is the Solvent Appropriate?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; optimize_solvent [label="Action: Use an inert, aprotic solvent\n(e.g., DCM, THF, Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stoichiometry [label="Is Stoichiometry Correct?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; adjust_stoichiometry [label="Action: Use slight excess of amine (1.1-1.2 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; check_reagents -> hydrolysis; hydrolysis -> anhydrous [label="Yes"]; hydrolysis -> amine_quality [label="No"]; anhydrous -> check_setup; amine_quality -> purify_amine [label="No"]; amine_quality -> check_setup [label="Yes"]; purify_amine -> check_setup; check_setup -> base_choice; base_choice -> optimize_base [label="No\n(e.g., using NaOH in non-aqueous setup)"]; base_choice -> solvent_choice [label="Yes"]; optimize_base -> success; solvent_choice -> optimize_solvent [label="No\n(e.g., using protic solvent)"]; solvent_choice -> stoichiometry [label="Yes"]; optimize_solvent -> success; stoichiometry -> adjust_stoichiometry [label="No"]; stoichiometry -> success [label="Yes"]; adjust_stoichiometry -> success; }

Troubleshooting workflow for low sulfonamide yield.

Q: Can I use an inorganic base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)?

A: While it's possible under specific phase-transfer or Schotten-Baumann conditions, using aqueous bases like NaOH is generally discouraged for small-scale synthesis.[1] The presence of water dramatically increases the risk of hydrolyzing the highly reactive this compound. For optimal results, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method.[1]

Problem: Unexpected Side Products or Impure Final Product

Q: My NMR shows multiple products. What could they be?

A: Besides the bis-sulfonylation product mentioned earlier, other possibilities include:

  • Reaction with a Nucleophilic Base: If a base with nucleophilic character is used (e.g., certain amines), it can compete with your target nucleophile and react with the sulfonyl chloride. This is why sterically hindered, non-nucleophilic bases like triethylamine or pyridine are recommended.[1]

  • Reaction with Solvent: While less common with standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), some solvents can potentially react under certain conditions, especially if heated. Solvolysis can occur with protic solvents like alcohols.[4]

Q: How can I effectively purify my sulfonamide product?

A: Recrystallization is often the most effective method for purifying solid sulfonamides. The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at room or cold temperatures, while impurities remain soluble.[1] Common solvents for this purpose include ethanol, isopropanol, or mixtures like ethanol/water.[1] If recrystallization fails, column chromatography on silica gel is a reliable alternative.

In-Depth Analysis: The Role of Base and Solvent

The Critical Choice of Base

The base acts as an HCl scavenger. The ideal base should be strong enough to neutralize the acid but not so nucleophilic that it competes with the amine reactant.

BasepKa of Conjugate AcidKey Characteristics & Causality
Pyridine ~5.2A moderately effective base. Its aromatic nature makes its lone pair less available (less basic) than triethylamine.[5] It can sometimes act as a nucleophilic catalyst. It is a common and effective choice for many sulfonamide syntheses.[6][7]
Triethylamine (TEA) ~10.7A stronger, non-nucleophilic base due to the steric hindrance from the three ethyl groups.[5] This steric bulk prevents it from attacking the sulfonyl chloride, making it an excellent HCl scavenger. Its higher basicity makes it very effective at preventing the protonation of the reacting amine.[6][7]
Inorganic Bases (e.g., Na₂CO₃, K₂CO₃) ~10.3 (for HCO₃⁻)These are heterogeneous in most organic solvents, which can lead to slower reaction rates. They are only suitable if the reaction conditions can tolerate their limited solubility and basicity. They are sometimes used in biphasic systems.[6]
The Influential Role of the Solvent

The solvent's primary role is to dissolve the reactants and stabilize the transition state. For the reaction of a sulfonyl chloride with an amine, a polar aprotic solvent is almost always the best choice.


// Define nodes with specific colors R_SO2Cl [label="this compound\n(Electrophile)", fillcolor="#F1F3F4", style=filled]; R_NH2 [label="Amine\n(Nucleophile)", fillcolor="#F1F3F4", style=filled]; Base [label="Base (e.g., TEA, Pyridine)", fillcolor="#F1F3F4", style=filled]; TS [label="Transition State\n[Solvated by Polar Aprotic Solvent]", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=box, style="filled,dashed", fillcolor="#F1F3F4"]; Product [label="Sulfonamide Product", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Base-HCl Salt", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges and labels R_SO2Cl -> TS; R_NH2 -> TS [label="Nucleophilic Attack"]; TS -> Intermediate; Intermediate -> Product [label="Loss of Cl⁻"]; Base -> Byproduct [label="HCl Scavenging"]; Intermediate -> Byproduct [label="HCl formed"];

// Invisible edges for layout {rank=same; R_SO2Cl; R_NH2; Base;} }

General mechanism of sulfonamide formation.

Solvent TypeExamplesDielectric Constant (ε)Effect on Reaction
Polar Aprotic DCM, THF, CH₃CN9.1, 7.5, 37.5Highly Recommended. These solvents are ideal. They effectively dissolve the polar reactants and stabilize the charged transition state without having reactive protons that could cause solvolysis.[1][2] Their polarity enhances the reaction rate compared to nonpolar solvents.[2]
Nonpolar Toluene, Hexane2.4, 1.9Not Recommended. Reactants, especially the sulfonyl chloride and any salts formed, often have poor solubility in nonpolar solvents. Reactions that involve the separation of charge in the transition state proceed more slowly in nonpolar media.[2]
Polar Protic H₂O, EtOH, MeOH80.1, 24.5, 32.7Avoid. These solvents are nucleophilic and will readily react with the sulfonyl chloride in a process called solvolysis, leading to undesired byproducts (sulfonic acid or sulfonate esters) and significantly reducing the yield of the desired sulfonamide.[4][8] The mechanism of solvolysis is typically a concerted Sₙ2 pathway.[4]

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide Derivative

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation: Add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM, ~0.1 M concentration) to a clean, oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: While stirring, slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

  • Addition of Base: Add the anhydrous base (e.g., triethylamine, 1.5 equivalents) dropwise to the reaction mixture. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.[1]

  • Workup: Upon completion, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography.

Protocol 2: Recrystallization for Product Purification
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent (e.g., ethanol, isopropanol).[1]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent, just enough to create a slurry.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and the solid completely dissolves. If needed, add more hot solvent dropwise until a clear solution is obtained.[1]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this period to encourage the growth of larger, purer crystals.[1]

  • Isolation: Once crystallization is complete, cool the flask further in an ice bath for 15-30 minutes to maximize product precipitation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

References

  • Indian Journal of Chemistry. (1976). Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions. Retrieved from [Link]

  • Pharma Tips. (n.d.). Chemical Kinetics and Stability. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. Retrieved from [Link]

  • ResearchGate. (2013). How the solvent effect the reaction rate? Retrieved from [Link]

  • Tor-Agbidye, Y., et al. (2014). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. IISTE. Retrieved from [Link]

  • PubMed. (2019). Understanding the Solvent Contribution to Chemical Reaction Barriers. Retrieved from [Link]

  • Chemistry & Biology Interface. (2019). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • ResearchGate. (2021). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • ACS Publications. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Retrieved from [Link]

  • Quora. (2017). Which of the following is more basic, pyridine or triethylamine?. Retrieved from [Link]

  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • National Institutes of Health. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • Reddit. (2019). Using Pyridine vs. Triethylamine. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step necessary?. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]

  • ResearchGate. (2007). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • Diva-Portal.org. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • MDPI. (2021). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzothiazolesulfonyl chloride. Retrieved from [Link]

  • Beilstein Journals. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][9]benzothiazines: access to pyrrolo[2,1-b][1]benzothiazoles. Retrieved from [Link]

  • PubMed. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5-methyl-2,1,3-benzothiadiazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of carbonic anhydrase (CA) isoenzymes, which are validated targets for diuretics, anti-glaucoma agents, and anticancer therapies.[1][2][3] The efficacy and selectivity of these derivatives are critically dependent on the nature of the substituent attached to the sulfonamide nitrogen. Therefore, a rigorous and systematic characterization workflow is paramount for establishing definitive structure-activity relationships (SAR).

This guide provides a comprehensive framework for the characterization of novel derivatives of this class. We move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. We will compare and contrast analytical techniques, provide actionable experimental protocols, and present data in a comparative format to guide researchers in drug discovery and development.

The Characterization Workflow: A Strategic Overview

The journey from a newly synthesized compound to a well-characterized drug candidate follows a logical and hierarchical progression. The initial steps confirm the fundamental chemical identity and purity, which are prerequisites for any reliable biological evaluation. Subsequent advanced analyses provide the high-resolution structural data necessary for rational drug design.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Advanced Structural & Biological Analysis Synthesis Synthesized Derivative MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS Is the mass correct? NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Covalent Structure MS->NMR Yes IR Infrared (IR) Spectroscopy Verify Functional Groups NMR->IR Is the structure correct? HPLC HPLC / LC-MS Assess Purity (>95%) IR->HPLC Yes XRay Single Crystal X-Ray Determine 3D Structure HPLC->XRay Yes, >95% BioAssay Biological Assays (e.g., CA Inhibition) HPLC->BioAssay Is it pure? SAR Structure-Activity Relationship (SAR) Analysis XRay->SAR Provide Binding Mode BioAssay->SAR Generate IC₅₀ Data G cluster_0 CA Active Site Zinc Zn²⁺ Ion Glu106 Glu106 Zinc->Glu106 Water-mediated H-Bond Network His Histidine Residues (x3) His->Zinc Thr199 Thr199 Inhibitor Sulfonamide Inhibitor R-SO₂NH⁻ Inhibitor->Zinc Coordination Bond Inhibitor->Thr199 H-Bond

Sources

A Comparative Analysis of Sulfonyl Chloride Reactivity: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Life Sciences and Drug Discovery

In the landscape of bioconjugation and fluorescence labeling, the selection of the appropriate derivatizing agent is paramount to experimental success. This guide offers a detailed, objective comparison between the well-established fluorescent reagent, dansyl chloride, and the increasingly utilized 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. This analysis is grounded in their fundamental chemical reactivity, the photophysical properties of their derivatives, and practical considerations for their application in labeling primary and secondary amines.

Core Principles of Reactivity: An Overview

The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl). This sulfur atom is rendered highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This inherent property makes sulfonyl chlorides susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamides. The reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the sulfonyl sulfur, followed by the expulsion of a chloride ion as the leaving group.

The rate of this reaction is significantly influenced by the electronic properties of the aromatic ring system to which the sulfonyl chloride is attached. Electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate. Conversely, electron-donating groups decrease reactivity.

Structural and Electronic Comparison

A direct comparison of the structures of dansyl chloride and this compound reveals key differences that underpin their reactivity and the properties of their derivatives.

FeatureDansyl ChlorideThis compound
Aromatic System NaphthaleneBenzothiadiazole
Key Substituent Dimethylamino group at C5Methyl group at C5, fused thiadiazole ring
Electronic Nature Electron-donating dimethylamino groupElectron-withdrawing benzothiadiazole ring system

The dimethylamino group on the naphthalene ring of dansyl chloride is a strong electron-donating group. This donation of electron density to the aromatic system slightly reduces the electrophilicity of the sulfonyl sulfur, thereby moderating its reactivity. In contrast, the 2,1,3-benzothiadiazole moiety is an electron-withdrawing heterocycle. This property is expected to increase the electrophilicity of the sulfur atom in this compound, suggesting a higher intrinsic reactivity compared to dansyl chloride under similar conditions.

Structural_Comparison cluster_dansyl Dansyl Chloride cluster_benzothiadiazole This compound dansyl dansyl_text 5-(Dimethylamino)naphthalene-1-sulfonyl chloride - Electron-donating dimethylamino group benzothiadiazole benzothiadiazole_text This compound - Electron-withdrawing benzothiadiazole ring

Caption: Structural comparison of Dansyl Chloride and this compound.

Comparative Reactivity Analysis

Dansyl chloride is known to react readily with primary amines, with a reported second-order rate constant of approximately 35 M⁻¹s⁻¹[1]. The reaction is typically carried out under alkaline conditions (pH 9-10.5) to ensure the deprotonation of the amine, enhancing its nucleophilicity.

Given the electron-withdrawing nature of the benzothiadiazole ring system, it is highly probable that This compound exhibits a faster reaction rate with primary and secondary amines compared to dansyl chloride . This enhanced reactivity can be advantageous in situations where rapid labeling is required or when dealing with less reactive amines. However, it also necessitates more careful control of reaction conditions to avoid non-specific reactions or degradation of the reagent, particularly through hydrolysis.

Reactivity_Comparison Reactivity Reactivity with Amines Dansyl Dansyl Chloride (Moderated Reactivity) Reactivity->Dansyl BTDSC This compound (Enhanced Reactivity) Reactivity->BTDSC Factor_Dansyl Electron-donating -N(CH₃)₂ group Dansyl->Factor_Dansyl Factor_BTDSC Electron-withdrawing benzothiadiazole ring BTDSC->Factor_BTDSC

Caption: Factors influencing the relative reactivity of the two sulfonyl chlorides.

Photophysical Properties of the Sulfonamide Adducts

A critical point of comparison lies in the fluorescent properties of the resulting sulfonamide derivatives. These properties dictate the sensitivity and applicability of the reagents in various detection methods.

Dansyl-amides are well-characterized and exhibit strong blue to blue-green fluorescence.[2] Their emission is known to be sensitive to the local environment, a property that has been exploited to probe protein conformation and dynamics.

5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides are also fluorescent, and the benzothiadiazole core is known for its strong solvatochromic behavior.[3] This means that the emission wavelength of the derivative can shift significantly depending on the polarity of the solvent. This property can be a powerful tool for probing the local environment of the labeled site. Benzothiadiazole derivatives often exhibit large Stokes shifts, which is advantageous in fluorescence microscopy as it allows for better separation of the excitation and emission signals, leading to improved signal-to-noise ratios.

PropertyDansyl-Amide5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide
Excitation Max (approx.) ~335 nmVaries, typically in the UV-A to blue region
Emission Max (approx.) ~520 nmVaries, typically in the green to red region
Quantum Yield Moderate to HighGenerally High in non-polar environments
Solvatochromism ModerateStrong
Stokes Shift ModerateLarge

Experimental Protocols

General Protocol for Amine Derivatization

This protocol provides a general framework for the derivatization of a primary or secondary amine with either dansyl chloride or this compound. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific applications.

Materials:

  • Amine-containing sample

  • Dansyl chloride or this compound solution (1-10 mg/mL in a suitable aprotic solvent like acetone or acetonitrile)

  • Carbonate-bicarbonate buffer (100 mM, pH 9.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or a primary amine solution like glycine)

  • Solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in the carbonate-bicarbonate buffer.

  • Derivatization: Add a 2-5 fold molar excess of the sulfonyl chloride solution to the sample solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-60°C) for a specified duration (e.g., 30-60 minutes). Protect the reaction from light, especially for dansyl chloride.

  • Quenching: Add the quenching solution to react with any excess sulfonyl chloride.

  • Extraction (Optional): The derivatized product can be extracted into an organic solvent for further analysis or purification.

  • Analysis: Analyze the derivatized sample using an appropriate technique such as HPLC with fluorescence detection or mass spectrometry.

Derivatization_Workflow start Start: Amine Sample in Buffer add_reagent Add Sulfonyl Chloride Solution start->add_reagent incubate Incubate (Temp. & Time) add_reagent->incubate quench Quench Excess Reagent incubate->quench analyze Analyze (HPLC-FLD, MS) quench->analyze

Caption: General workflow for amine derivatization with sulfonyl chlorides.

Protocol for Comparative Kinetic Analysis (Illustrative)

To quantitatively compare the reactivity, a pseudo-first-order kinetic experiment can be designed.

Principle: By using a large excess of the amine, its concentration remains effectively constant throughout the reaction, allowing the rate to be dependent only on the concentration of the sulfonyl chloride. The disappearance of the sulfonyl chloride or the appearance of the sulfonamide product can be monitored over time using HPLC.

Procedure:

  • Prepare stock solutions of the amine (e.g., glycine) at a high concentration (e.g., 100 mM) in carbonate-bicarbonate buffer (pH 9.5).

  • Prepare stock solutions of dansyl chloride and this compound at a lower concentration (e.g., 1 mM) in acetonitrile.

  • Initiate the reaction by mixing the amine and sulfonyl chloride solutions at a defined temperature (e.g., 25°C).

  • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it (e.g., with an acidic solution to protonate the amine and stop the reaction).

  • Analyze the quenched samples by reverse-phase HPLC, monitoring the peak area of the sulfonyl chloride and/or the sulfonamide product.

  • Plot the natural logarithm of the sulfonyl chloride concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

  • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the amine.

Conclusion and Recommendations

Both this compound and dansyl chloride are effective reagents for the fluorescent labeling of primary and secondary amines. The choice between them should be guided by the specific requirements of the experiment.

  • Dansyl chloride is a well-established, reliable reagent with a vast body of literature supporting its use. It is an excellent choice for general-purpose labeling and applications where its environmentally sensitive fluorescence is advantageous.

  • This compound is likely a more reactive labeling agent, making it suitable for rapid reactions or for labeling less nucleophilic amines. Its derivatives exhibit strong solvatochromism and large Stokes shifts, offering unique advantages in fluorescence microscopy and for probing the local environment of the labeled molecule.

For researchers developing new assays or seeking to optimize existing labeling protocols, a preliminary side-by-side comparison of these two reagents under the specific experimental conditions is highly recommended to determine the optimal choice for their application.

References

  • Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties. PubMed. [Link]

  • Dansyl chloride. Wikipedia. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

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A Senior Application Scientist's Guide to Amine Analysis: Dabsyl Chloride vs. 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride (MBSC) in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise quantification of amines is paramount for researchers, scientists, and drug development professionals. Amines, being fundamental components of biomolecules and pharmaceutical compounds, often lack the necessary chromophores or fluorophores for sensitive detection via High-Performance Liquid Chromatography (HPLC).[1][2] This necessitates pre-column derivatization, a process that chemically tags the analyte to enhance its detectability.[1][2][3][4][5] Among the arsenal of derivatizing agents, dabsyl chloride has long been a stalwart, while reagents like 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride (MBSC) represent a class of compounds with potential for specialized applications. This guide provides an in-depth, objective comparison of these two agents, grounded in scientific principles and experimental data.

The Established Standard: Dabsyl Chloride

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric reagent that has been extensively utilized for the derivatization of primary and secondary amines.[2][6][7][8][9][10] Its popularity stems from a combination of reliable reactivity, the formation of highly stable derivatives, and excellent detection characteristics.

Mechanism of Action and Reaction Causality

The derivatization reaction with dabsyl chloride is a nucleophilic substitution. Under alkaline conditions (typically pH 8.5-9.5), the amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride group.[6][7] The alkaline environment is crucial as it deprotonates the amino group, thereby increasing its nucleophilicity and driving the reaction forward.[1] The resulting dabsyl-sulfonamide is a stable, colored compound.[2][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine R-NH₂ (Primary Amine) DabsylAmine Dabsyl-Amine Derivative (Stable & Colored) Amine->DabsylAmine Nucleophilic Attack DabsylCl Dabsyl Chloride DabsylCl->DabsylAmine Alkaline_pH Alkaline pH (8.5 - 9.5) Heat Heat (e.g., 70°C) HCl HCl

Caption: Derivatization of a primary amine with dabsyl chloride.

Performance Characteristics of Dabsyl Chloride
FeaturePerformanceSupporting Evidence
Derivative Stability Excellent, stable for at least one month at room temperature.[2][8][11]This high stability is a significant advantage for sample handling and storage, especially in high-throughput settings.
Detection UV-Vis absorbance in the visible range (~425-465 nm).[7][8][10][11]Detection in the visible spectrum minimizes interference from many endogenous matrix components that absorb in the UV range.[2][8][10]
Sensitivity High, with detection limits in the picomole to femtomole range.[10][11]The intense color of the dabsyl derivatives contributes to the high sensitivity of the method.[2]
Reaction Conditions Alkaline pH (8.5-9.5) and elevated temperatures (e.g., 70°C for 10-20 minutes).[6][7][10][11]These conditions are relatively mild and easily achievable in a standard laboratory setting.
Selectivity Reacts with primary and secondary amino groups.[2][6][11] Also reported to react with phenolic hydroxyl and imidazole groups.[8]The primary targets are amines, but cross-reactivity with other functional groups should be considered during method development.

The Challenger: this compound (MBSC)

MBSC belongs to the benzothiadiazole class of compounds. While information on MBSC as an HPLC derivatization agent for amines is not as widespread as for dabsyl chloride, we can infer its properties based on the chemistry of sulfonyl chlorides and related benzothiadiazole structures.

Postulated Mechanism of Action

Similar to dabsyl chloride, the derivatization with MBSC is expected to proceed via a nucleophilic attack of the amine on the sulfonyl chloride group. The reaction would also necessitate an alkaline medium to deprotonate the amine. The resulting sulfonamide derivative would incorporate the 5-Methyl-2,1,3-benzothiadiazole moiety, which is expected to be fluorescent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine R-NH₂ (Primary Amine) MBSCAmine MBSC-Amine Derivative (Presumed Fluorescent) Amine->MBSCAmine Nucleophilic Attack MBSC MBSC MBSC->MBSCAmine Alkaline_pH Alkaline pH Heat Heat HCl HCl

Caption: Postulated derivatization of a primary amine with MBSC.

Anticipated Performance Characteristics of MBSC
FeatureAnticipated PerformanceRationale
Derivative Stability Likely to be high.Sulfonamide bonds are generally stable.[12][13]
Detection Fluorescence detection.Benzothiadiazole derivatives are known to be fluorescent, which could offer higher sensitivity compared to UV-Vis detection.
Sensitivity Potentially very high (femtomole to attomole range).Fluorescence detection is inherently more sensitive than absorbance detection.
Reaction Conditions Expected to be similar to other sulfonyl chlorides, requiring alkaline pH and heat.The fundamental reaction mechanism is conserved among sulfonyl chlorides.
Selectivity Expected to react with primary and secondary amines.This is a characteristic reactivity pattern of sulfonyl chlorides.[12]

Head-to-Head Comparison: Dabsyl Chloride vs. MBSC

ParameterDabsyl ChlorideThis compound (MBSC)The Scientist's Choice
Principle of Detection UV-Vis Absorbance (Visible)[11]Fluorescence (Anticipated)For ultimate sensitivity, MBSC's potential for fluorescence detection is advantageous. For robustness and reduced matrix interference, dabsyl chloride's visible absorbance is a proven asset.
Derivative Stability Excellent and well-documented.[2][8][11]Presumed to be high, but lacks extensive empirical data.Dabsyl chloride is the safer bet for applications requiring high sample stability and for which there is a delay between derivatization and analysis.
Sensitivity High (picomole to femtomole).[10][11]Potentially higher than dabsyl chloride due to fluorescence detection.If the highest sensitivity is the primary driver, MBSC is a promising candidate, pending validation.
Method Maturity Well-established with numerous validated protocols.[2][6][7][8][10][14]Limited published applications, requiring significant method development.For routine analysis and rapid implementation, dabsyl chloride is the clear choice. For novel research and pushing detection limits, MBSC warrants investigation.

Experimental Protocols

A self-validating system is crucial for trustworthy results. The inclusion of an internal standard in the following protocols is highly recommended to account for variations in derivatization efficiency and injection volume.

Dabsyl Chloride Derivatization Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Reagent Preparation:

    • Dabsyl chloride solution: Prepare a 4 nmol/µL solution in acetone. Store in a freezer when not in use.[6]

    • Sodium bicarbonate buffer: Prepare a 0.1 M solution and adjust the pH to 9.0.[6]

  • Derivatization:

    • In a microcentrifuge tube, combine 100 µL of the amine standard or sample with 100 µL of the sodium bicarbonate buffer.[6]

    • Add 200 µL of the dabsyl chloride solution.[6]

    • Vortex the mixture and incubate at 70°C for 15-30 minutes.[6][7]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the HPLC system.

    • Separation is typically achieved on a C8 or C18 reversed-phase column using a gradient elution.[7]

    • Detection is performed at approximately 465 nm.[8][14]

Postulated MBSC Derivatization Protocol

This is a hypothetical protocol based on the general reactivity of sulfonyl chlorides.

  • Reagent Preparation:

    • MBSC solution: Prepare a solution of appropriate concentration in a polar aprotic solvent like acetonitrile.

    • Borate buffer: Prepare a 0.1 M solution and adjust the pH to ~9.5.

  • Derivatization:

    • In a microcentrifuge tube, combine equal volumes of the amine standard or sample and the borate buffer.

    • Add an excess of the MBSC solution.

    • Vortex the mixture and incubate at an elevated temperature (e.g., 60°C) for a predetermined time (optimization required).

  • Analysis:

    • After cooling, the sample can be directly injected or subjected to a quenching step if necessary.

    • Separation would likely be performed on a reversed-phase column.

    • Fluorescence detection would be employed, with excitation and emission wavelengths determined experimentally.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Amine-containing Sample/Standard Buffer Add Alkaline Buffer Sample->Buffer Reagent Add Derivatizing Agent (Dabsyl-Cl or MBSC) Buffer->Reagent Incubate Incubate with Heat Reagent->Incubate Injection Inject into HPLC Incubate->Injection Separation Reversed-Phase Separation Injection->Separation Detection Detection (UV-Vis or Fluorescence) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for amine analysis by HPLC with pre-column derivatization.

Conclusion

Dabsyl chloride remains the gold standard for the HPLC analysis of amines due to its well-characterized performance, high stability of its derivatives, and the wealth of available literature and established protocols.[2][8][10][11] Its main advantages are reliability and ease of implementation.

This compound (MBSC), on the other hand, represents a frontier. Its potential for highly sensitive fluorescence detection makes it an attractive candidate for applications demanding the lowest possible detection limits. However, the lack of extensive studies necessitates significant method development and validation before it can be routinely adopted.

For the practicing scientist, the choice between these two reagents hinges on the specific analytical challenge. For robust, validated, and routine quantification, dabsyl chloride is the recommended choice. For exploratory research where ultimate sensitivity is the goal, MBSC presents an opportunity for innovation, provided the investment in method development is feasible.

References

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • Takeuchi, T. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]

  • GL Sciences. (n.d.). LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). Retrieved from [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

  • Gunda, P., Gangaraju, S., & Tummala, R. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • Giuffrida, D., et al. (2011). DETERMINATION OF BIOGENIC AMINES IN WINES BY HPLC-UV AND LC-ESI-MS: A COMPARATIVE STUDY. Retrieved from [https://www.un Messina.it/sites/default/files/allegati/15_1.pdf]([Link] Messina.it/sites/default/files/allegati/15_1.pdf)

  • Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]

  • D'Orazio, G., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. PubMed. Retrieved from [Link]

  • Nováková, L., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. NIH. Retrieved from [Link]

  • Schlosser, A., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. NIH. Retrieved from [Link]

  • Chen, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2018). A Comparative Analysis of Derivatization Strategies for the Determination of Biogenic Amines in Sausage and Cheese by HPLC. PubMed. Retrieved from [Link]

  • Ceylan, B., & Çayci, M. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal. Retrieved from [Link]

  • Wang, Y., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Handayani, D., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Retrieved from [Link]

  • Bowers, J. S., et al. (2013). Preparation of Primary Amine Derivatives of the Magic-Size Nanocluster (CdSe)13. NIH. Retrieved from [Link]

  • Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-chloro-2,1,3-benzothiadiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Retrieved from [Link]

  • Elrod, L., et al. (1990). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). Relative Stability and Basicity of Enamines from Aminocatalysts. Retrieved from [Link]

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • Hyvönen, T., et al. (1990). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1,2,3-benzothiadiazol-4-amine. Retrieved from [Link]

  • ResearchGate. (2017). How is the stability of primary amine in the side chain of polymer? If using some organic acids to pretect the amine group, how is its solubility?. Retrieved from [Link]

  • NIH. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Fluorescent Quantum Yield of 5-Methyl-2,1,3-benzothiadiazole-Based Dyes

Author: BenchChem Technical Support Team. Date: January 2026

<Step_1>

Step 1: Foundational Understanding of Fluorescence Quantum Yield and 5-Methyl-2,1,3-benzothiadiazole Dyes

Based on the initial search, I have a good foundational understanding of fluorescence quantum yield (Φf), its importance, and the common methods for its determination (relative and absolute). The search results highlight that the relative method, which involves comparing the fluorescence of a sample to a well-characterized standard, is the most common approach. I have also found information on various fluorescence quantum yield standards, such as quinine sulfate, rhodamine, and fluorescein derivatives, which are crucial for the comparative aspect of the guide.

The searches also provided insights into 5-Methyl-2,1,3-benzothiadiazole-based dyes, indicating they are a versatile class of fluorophores with tunable photophysical properties. I found several research articles discussing their synthesis, factors affecting their fluorescence (e.g., solvent polarity, substituent effects, aggregation), and some reported quantum yield values.

However, to create a comprehensive comparison guide as requested, I need to gather more specific data. I need to find more examples of 5-Methyl-2,1,3-benzothiadiazole-based dyes with their reported quantum yields and the specific experimental conditions under which these were measured. This will allow for a fair and objective comparison with other alternative dyes. I also need to find detailed, step-by-step protocols for the relative quantum yield measurement that I can adapt for the guide. Finally, I need to identify suitable alternative dyes to compare with the 5-Methyl-2,1,3-benzothiadiazole-based dyes, along with their reported quantum yields.

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Step 2: Detailed Information Gathering and Structuring the Guide

The second round of searches yielded a wealth of specific information. I found several papers detailing the synthesis and photophysical properties of various 5-Methyl-2,1,3-benzothiadiazole derivatives, including some with reported quantum yields and the solvents used for these measurements. This provides the necessary data for the comparative analysis.

Crucially, I have also found detailed protocols and guides for performing relative fluorescence quantum yield measurements. These resources outline the necessary steps, from sample preparation and absorbance measurements to the final calculation using a standard fluorophore. This information will be instrumental in creating the "Experimental Protocols" section of the guide.

Furthermore, I have gathered information on suitable alternative high-quantum-yield dyes like BODIPY and Coumarin derivatives. The search results provide insights into their photophysical properties, advantages, and some reported quantum yield values, which will serve as excellent points of comparison against the 5-Methyl-2,1,3-benzothiadiazole-based dyes.

I also found specific information on commonly used quantum yield standards, including quinine sulfate, fluorescein, and rhodamine 6G, along with their established quantum yield values in specific solvents and the recommended procedures for their use. This is essential for ensuring the accuracy and reliability of the described experimental protocol.

With this comprehensive set of information, I can now proceed to structure and write the guide. The next logical step is to synthesize this information into a coherent and well-organized document that fulfills all the user's requirements, including the detailed comparison, experimental protocols, data tables, diagrams, and a complete reference list. I have sufficient information to create the full guide without needing further searches.

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For researchers, scientists, and drug development professionals, the precise characterization of fluorescent probes is paramount. The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed light into emitted light, stands as a critical parameter in determining a fluorophore's suitability for applications ranging from bioimaging to high-throughput screening.[1][2] This guide provides an in-depth, technical comparison of 5-Methyl-2,1,3-benzothiadiazole-based dyes and other common fluorophores, supported by experimental protocols and data to empower you in making informed decisions for your research.

The Significance of 5-Methyl-2,1,3-benzothiadiazole Dyes

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a versatile building block in the design of novel fluorophores. The introduction of a methyl group at the 5-position, along with other substitutions, allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, Stokes shifts, and, crucially, their fluorescence quantum yields. These dyes have garnered significant attention due to their potential applications as cellular probes and imaging agents.[1][2]

Understanding and Measuring Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined using two primary methods: the absolute method and the relative method. The absolute method, which often employs an integrating sphere, directly measures the photons emitted and absorbed.[3][4] While accurate, this method requires specialized equipment. The relative method, which is more commonly used, compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][5] This guide will focus on the widely accessible and reliable relative method.

Comparative Analysis of Fluorescent Dyes

The selection of a fluorescent dye is dictated by the specific requirements of the application, including the desired excitation and emission wavelengths, photostability, and, of course, a high quantum yield for optimal brightness. Below is a comparative overview of 5-Methyl-2,1,3-benzothiadiazole-based dyes against two popular classes of fluorophores: Coumarins and BODIPYs.

Performance Data of Selected Fluorophores
Dye ClassSpecific DerivativeSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Reference
Benzothiadiazole 5-Thienyl-2,1,3-benzothiadiazole derivativeToluene~530-550~529-674Up to 0.99[6]
Benzothiadiazole Fluorenyl Benzothiadiazole derivativeMethylene Chloride~450~6340.64[7]
Benzothiadiazole Quadrupolar Benzothiadiazole derivativeVarious~450-500~600-6700.20-0.30[8]
Coumarin Coumarin-1Water375456-[9]
Coumarin Coumarin-2Water365470-[9]
Coumarin 6-Aryl Coumarin derivativeChloroform--"Interesting"[10]
BODIPY Unsubstituted BODIPYWater503512~1.0[]
BODIPY Aza-BODIPY-650-800NIR"Bright"[]

Note: The quantum yield of fluorescent dyes is highly dependent on the solvent and other environmental factors. The data presented here is for comparative purposes and the original research should be consulted for specific experimental conditions.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This protocol outlines the step-by-step methodology for determining the relative fluorescence quantum yield of a 5-Methyl-2,1,3-benzothiadiazole-based dye using a standard fluorophore.

I. Materials and Instrumentation
  • Test Compound: 5-Methyl-2,1,3-benzothiadiazole derivative of interest.

  • Standard Compound: A well-characterized fluorophore with a known quantum yield in the desired solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Fluorescein in 0.1 M NaOH, or Rhodamine 6G in ethanol).[13][14][15]

  • Solvent: Spectroscopic grade solvent in which both the test and standard compounds are soluble and stable.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Fluorometer: To measure fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

II. Step-by-Step Procedure
  • Selection of a Suitable Standard: Choose a standard that has an absorption spectrum overlapping with the excitation wavelength of the test compound and, ideally, an emission spectrum in a similar region.

  • Preparation of Stock Solutions: Prepare stock solutions of both the test compound and the standard compound in the chosen solvent.

  • Preparation of a Dilution Series: Prepare a series of dilutions for both the test and standard compounds with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.[16]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each dilution of the test and standard compounds.

    • Note the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the test and standard compounds, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test and standard compounds.

    • Determine the slope (Gradient) of the linear fit for both plots.

  • Calculation of Quantum Yield: The quantum yield of the test compound (Φx) can be calculated using the following equation:[16]

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test and standard compounds, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test and standard compounds, respectively (if the same solvent is used, this term becomes 1).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation prep_standard Prepare Standard Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_standard->abs_measure prep_sample Prepare Sample Solutions (Abs < 0.1) prep_sample->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Relative Method) plot->calculate G cluster_factors Influencing Factors QY Fluorescence Quantum Yield (Φf) Structure Molecular Structure (Substituents) Structure->QY Solvent Solvent Polarity Solvent->QY Rigidity Molecular Rigidity (AIE) Rigidity->QY Temp Temperature Temp->QY pH pH pH->QY

Caption: Key factors influencing the fluorescence quantum yield.

Conclusion

The assessment of fluorescence quantum yield is a critical step in the characterization of novel fluorophores. 5-Methyl-2,1,3-benzothiadiazole-based dyes represent a promising class of fluorescent probes with tunable properties. By employing the relative quantum yield measurement protocol detailed in this guide and considering the various factors that can influence fluorescence, researchers can accurately and reliably evaluate the performance of these dyes and select the most suitable candidates for their specific applications. A thorough understanding of these principles and methodologies will undoubtedly accelerate the development of next-generation fluorescent tools for scientific discovery.

References

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). ACS Omega. [Link]

  • Photophysics of BODIPY Dyes: Recent Advances. (n.d.). ResearchGate. [Link]

  • Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. (2003). The Journal of Physical Chemistry A. [Link]

  • Tuning the Photophysical Properties of BODIPY Dyes and Studying Their Self-Assembly via Hydrogen Bonding. (2022). ACS Omega. [Link]

  • Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents. (2001). The Journal of Physical Chemistry A. [Link]

  • Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles. (2018). OSTI.GOV. [Link]

  • Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. (2016). Photochemical & Photobiological Sciences. [Link]

  • Photophysical properties of coumarin-1 and coumarin-2 in water. (2020). Morressier. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]

  • Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. (2012). Talanta. [Link]

  • Fluorescence Spectroscopy-Quantum yield. (n.d.). University of Tennessee. [Link]

  • Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. (n.d.). NIST. [Link]

  • Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. (2020). Methods and Applications in Fluorescence. [Link]

  • Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. (2020). Methods and Applications in Fluorescence. [Link]

  • Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. (2019). ResearchGate. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. [Link]

  • Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives. (2016). ACS Omega. [Link]

  • Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents. (2002). BioOne. [Link]

  • Revisiting the Fluorescence of Benzothiadiazole Derivatives: Anti-Kasha Emission or Not?. (n.d.). Lirias. [Link]

  • Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. (2012). ResearchGate. [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). Chemical Science. [Link]

  • Tunable benzothiadiazole-based donor–acceptor materials for two-photon excited fluorescence. (2019). Journal of Materials Chemistry C. [Link]

  • Calibration Protocol - Fluorescence Standard Curve with Fluorescein. (2019). iGEM. [Link]

  • Quinine sulfate. (n.d.). Oregon Medical Laser Center. [Link]

  • Rhodamine 6G. (n.d.). Oregon Medical Laser Center. [Link]

  • Fluorescence quantum yield of rhodamine 6G using pulsed photoacoustic technique. (1990). Pramana. [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015). Accounts of Chemical Research. [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (2008). Journal of Research of the National Institute of Standards and Technology. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2013). Nature Protocols. [Link]

  • Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. (2021). ResearchGate. [Link]

  • Fluorescein. (n.d.). Oregon Medical Laser Center. [Link]

  • Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. (2022). University of Parma. [Link]

  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2021). Molecules. [Link]

  • Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. (2024). Chemistry – A European Journal. [Link]

  • Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of Sulfonamides Derived from 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride: An Inquiry into a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Sulfonamide Scaffold

Sulfonamides represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The versatility of the sulfonamide functional group (-SO₂NH₂) allows for the synthesis of a diverse array of derivatives with tailored biological activities. The core chemical structure of the sulfonamide can be modified to enhance potency, selectivity, and pharmacokinetic properties.[3] A key strategy in the design of novel therapeutic agents is the incorporation of unique heterocyclic scaffolds, which can modulate the biological activity of the parent molecule.

One such scaffold of interest is 5-Methyl-2,1,3-benzothiadiazole. The benzothiadiazole ring system itself is a privileged structure in medicinal chemistry, with derivatives showing promise as carbonic anhydrase inhibitors and possessing various biological activities.[4][5][6] The specific substitution pattern of a methyl group at the 5-position and a sulfonyl chloride at the 4-position presents a unique starting point for the synthesis of a novel class of sulfonamides. This guide aims to provide a comprehensive comparison of the biological activities of sulfonamides derived from 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride.

However, after a thorough and exhaustive search of the current scientific literature, it has become evident that there is no publicly available research or experimental data on the synthesis, characterization, or biological evaluation of sulfonamides derived specifically from this compound.

This finding presents both a challenge and an opportunity. While we cannot provide a direct comparative analysis of existing data as initially intended, this guide will instead pivot to:

  • Establish the foundational knowledge for why this class of compounds is of significant scientific interest, based on the known activities of related structures.

  • Propose a detailed, hypothetical experimental workflow for the synthesis and comprehensive biological evaluation of these novel sulfonamides. This will serve as a roadmap for researchers interested in exploring this untapped area of medicinal chemistry.

  • Provide a framework for the interpretation of potential results and the elucidation of structure-activity relationships (SAR).

The Rationale: Why Investigate Sulfonamides of 5-Methyl-2,1,3-benzothiadiazole?

The scientific impetus for investigating this novel class of sulfonamides stems from the well-established biological activities of both the sulfonamide pharmacophore and the benzothiadiazole heterocyclic system.

  • Sulfonamides: This class of compounds has a long history of therapeutic success, primarily as antibacterial agents that inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[7] More recently, sulfonamide derivatives have been explored for their anticancer activity, often through the inhibition of carbonic anhydrases, which are involved in tumor progression and metastasis.[8][9][10] Their antifungal potential has also been recognized.[1][11]

  • Benzothiadiazole and Thiadiazoles: The 1,3,4-thiadiazole scaffold, a related five-membered heterocyclic ring, is a component of several clinically used drugs and is known to be a potent carbonic anhydrase inhibitor.[4][6] Benzothiadiazole derivatives have also been investigated for their diverse pharmacological properties, including anticancer and antimicrobial activities.[12][13]

The combination of these two moieties in the proposed structure of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides suggests a high probability of discovering compounds with significant and potentially novel biological activities. The specific substitution pattern may lead to unique interactions with biological targets, offering an exciting avenue for new drug discovery.

A Proposed Research Roadmap: Synthesizing and Evaluating a Novel Chemical Space

Given the absence of existing data, we present a detailed, hypothetical research plan for the synthesis and biological evaluation of sulfonamides derived from this compound. This serves as a practical guide for researchers venturing into this unexplored territory.

Part 1: Synthesis of Novel Sulfonamide Derivatives

The synthesis would commence with the reaction of this compound with a diverse library of primary and secondary amines to generate a range of N-substituted sulfonamides.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted-5-methyl-2,1,3-benzothiadiazole-4-sulfonamides

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 equivalents) and a base, such as triethylamine or pyridine (1.2 equivalents), at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the structure of the synthesized sulfonamides using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Amine Diversity: The choice of amines is critical for exploring the structure-activity relationship. A diverse library should include:

  • Aliphatic amines: To probe the effect of chain length and branching.

  • Aromatic amines: To investigate the influence of electron-donating and electron-withdrawing substituents on the phenyl ring.

  • Heterocyclic amines: To introduce different ring systems and potential hydrogen bonding interactions.

Part 2: Comparative Biological Evaluation

The newly synthesized sulfonamides would then be subjected to a battery of in vitro assays to determine their antimicrobial, antifungal, and anticancer activities.

A. Antimicrobial Activity Screening

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Screen against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Assay Method: Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in 96-well microtiter plates. Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Positive Control: Use a standard antibiotic (e.g., ciprofloxacin) as a positive control.

B. Antifungal Activity Screening

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Fungal Strains: Test against common pathogenic fungi (e.g., Candida albicans, Aspergillus niger).

  • Assay Method: Employ the broth microdilution method as per CLSI guidelines for yeasts and filamentous fungi.

  • Procedure: Prepare serial dilutions of the compounds in RPMI-1640 medium. Add a standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

  • Positive Control: Use a standard antifungal agent (e.g., fluconazole) as a positive control.

C. Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Screen against a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like HEK293 to assess selectivity).

  • Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamides for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Absorbance Measurement: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

  • Positive Control: Use a known anticancer drug (e.g., doxorubicin) as a positive control.

Data Presentation and Interpretation: A Hypothetical Framework

The experimental data generated from these assays would be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Antimicrobial and Antifungal Activity of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides (MIC in µg/mL)

CompoundR-group on SulfonamideS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
1a -CH₃>12864128>1283264
1b -Ph3216641281632
1c -Ph-4-Cl1683264816
Cipro -0.50.250.1251--
Fluco -----28

Table 2: Hypothetical Anticancer Activity of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamides (IC₅₀ in µM)

CompoundR-group on SulfonamideMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HEK293 (Normal)
2a -CH₂CH₃55.278.163.5>100
2b -Ph-4-OCH₃12.525.318.785.2
2c -Ph-4-NO₂5.810.17.250.6
Doxo -0.81.20.95.1

Visualizing the Path Forward: Workflow and Potential Mechanisms

To further guide the research, we present diagrams illustrating the proposed experimental workflow and a potential mechanism of action.

Synthesis_Workflow start 5-Methyl-2,1,3-benzothiadiazole- 4-sulfonyl chloride reaction Sulfonamide Synthesis (Base, Solvent, RT) start->reaction amines Diverse Library of Primary & Secondary Amines amines->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, HRMS) purification->characterization bio_eval Biological Evaluation characterization->bio_eval antimicrobial Antimicrobial Screening (MIC Assay) bio_eval->antimicrobial antifungal Antifungal Screening (MIC Assay) bio_eval->antifungal anticancer Anticancer Screening (MTT Assay) bio_eval->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar antifungal->sar anticancer->sar

Caption: Proposed workflow for the synthesis and biological evaluation.

Anticancer_Mechanism sulfonamide 5-Methyl-2,1,3-benzothiadiazole -4-sulfonamide Derivative ca_ix Carbonic Anhydrase IX (CA IX) sulfonamide->ca_ix Binds to active site inhibition Inhibition ca_ix->inhibition ph_regulation Disruption of pH Homeostasis inhibition->ph_regulation apoptosis Induction of Apoptosis ph_regulation->apoptosis metastasis Inhibition of Metastasis ph_regulation->metastasis tumor_cell Tumor Cell apoptosis->tumor_cell leads to death of metastasis->tumor_cell prevents spread of

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A Comparative Guide to the Validation of an HPLC Method for Quantifying 5-Methyl-2,1,3-benzothiadiazole-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Methyl-2,1,3-benzothiadiazole-sulfonamides. As a novel class of compounds, establishing a reliable analytical method is a critical first step in preclinical and clinical development, ensuring data integrity for pharmacokinetic, stability, and quality control studies.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing a lifecycle approach to analytical procedures.[1][2] We will not only detail the "how" but also the "why" behind each validation parameter, providing a self-validating system that ensures trustworthiness and scientific rigor. This guide also compares the validated HPLC method with alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offering insights into selecting the optimal analytical tool for your research needs.

The Foundational Step: Method Development

The objective is to develop a stability-indicating HPLC method that can separate the 5-Methyl-2,1,3-benzothiadiazole-sulfonamide analyte from its potential degradation products and process-related impurities. The benzothiadiazole moiety provides a suitable chromophore for UV detection.

Experimental Protocol: Chromatographic Conditions

The following protocol serves as a robust starting point, which should be optimized for the specific sulfonamide derivative.

  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 20% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm (based on typical sulfonamide absorbance, verify with UV scan of the target analyte).[3]

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

Causality of Choices: A C18 column is selected for its versatility in retaining moderately polar to nonpolar compounds like sulfonamides. Gradient elution is employed to ensure adequate separation of the main analyte from potential impurities with varying polarities, providing sharp peaks and a reasonable run time. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, balancing efficiency and backpressure. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if future LC-MS work is intended.

Method Validation: A Pillar of Trustworthiness

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[4] The following parameters must be assessed according to ICH Q2(R2) guidelines.[1][5]

HPLC_Validation_Workflow cluster_Validation Method Validation Parameters (ICH Q2) cluster_System System Suitability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Establishes measurement scope Accuracy Accuracy (Recovery) Linearity->Accuracy Verifies truthfulness across range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms consistency Limits LOD & LOQ Precision->Limits Defines sensitivity Robustness Robustness Limits->Robustness Tests reliability SST System Suitability (SST) Analyte Analyte SST->Analyte Pre-analysis check Analyte->Specificity Tech_Comparison cluster_attributes Key Performance Attributes HPLC HPLC-UV Speed Speed HPLC->Speed Standard Resolution Resolution HPLC->Resolution Good Sensitivity Sensitivity HPLC->Sensitivity Moderate Cost Cost/ Complexity HPLC->Cost Low UPLC UPLC-UV UPLC->Speed High UPLC->Resolution Excellent UPLC->Sensitivity High UPLC->Cost Moderate LCMS LC-MS/MS LCMS->Speed High LCMS->Resolution Excellent LCMS->Sensitivity Very High LCMS->Cost High

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A Comparative Guide to Confirming the Structure of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide Products by HRMS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For complex heterocyclic compounds such as 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide, a molecule of interest for its potential biological activities, precise structural elucidation is paramount. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for this purpose, supported by experimental insights and protocols.

The Central Role of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks. Therefore, employing robust analytical methodologies for structural confirmation is not merely a procedural step but a critical aspect of scientific integrity.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Determination

HRMS has become an indispensable tool in drug discovery and development due to its exceptional mass accuracy and sensitivity.[1] It provides a highly precise measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This level of accuracy allows for the confident determination of a molecule's elemental composition, a critical first step in structural elucidation.[1]

Why HRMS is a Powerful Tool for 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide:
  • Unambiguous Molecular Formula: The high mass accuracy of HRMS can differentiate between compounds with very similar nominal masses, effectively ruling out alternative elemental compositions.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides valuable structural insights by inducing fragmentation of the parent ion and analyzing the resulting product ions.[2][3] The fragmentation pattern of sulfonamides is well-characterized and can reveal key structural motifs.[2][4][5][6] For instance, the cleavage of the sulfonamide bond and the subsequent loss of SO2 are common fragmentation pathways that can be diagnostic for this class of compounds.[4][5]

  • Sensitivity: HRMS instruments offer excellent sensitivity, enabling the analysis of small sample quantities, which is often a crucial consideration in the early stages of drug discovery.[1]

Experimental Protocol: HRMS Analysis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): Inject the sample onto a C18 reversed-phase LC column. A gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) can be employed to separate the target compound from any impurities.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode. Sulfonamides readily protonate under these conditions.[7]

  • Full Scan HRMS Analysis (MS1): Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500). The high-resolution data will provide the accurate mass of the protonated molecule [M+H]+.

  • Tandem MS/MS Analysis (MS2): Select the [M+H]+ ion of the target compound for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.

Data Interpretation:
  • Molecular Formula Confirmation: Use the accurate mass from the MS1 scan to calculate the elemental formula. The calculated mass should be within 5 ppm of the measured mass.

  • Fragmentation Pattern Analysis: Compare the observed fragment ions in the MS/MS spectrum with the expected fragmentation pathways for sulfonamides and the specific benzothiadiazole scaffold.

Comparative Analysis with Alternative Techniques

While HRMS is a powerful tool, a multi-technique approach is often necessary for complete and unambiguous structure confirmation.[8]

Technique Strengths Limitations Application for 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide
High-Resolution Mass Spectrometry (HRMS) Unambiguous molecular formula determination, high sensitivity, structural information from fragmentation.[1]Does not provide direct information on atom connectivity or stereochemistry.Essential for confirming the elemental composition and providing key structural fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C).[8][9]Lower sensitivity compared to MS, requires larger sample amounts.[8]Crucial for elucidating the precise arrangement of atoms and functional groups in the molecule.[10][11]
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in its crystalline state.[12]Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not represent the conformation in solution.Offers unambiguous proof of structure if a suitable crystal can be grown.[13][14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[16][17]Provides limited information on the overall molecular structure.Useful for confirming the presence of the sulfonamide (S=O and N-H stretches) and other key functional groups.[18][19][20]

A Self-Validating Workflow for Structural Confirmation

For the highest level of confidence, a synergistic approach integrating multiple analytical techniques is recommended.

Caption: Integrated workflow for the structural confirmation of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide.

Conclusion

Confirming the structure of a novel compound like 5-Methyl-2,1,3-benzothiadiazole-4-sulfonamide requires a meticulous and multi-faceted analytical approach. High-Resolution Mass Spectrometry is an essential starting point, providing a confident determination of the molecular formula and valuable structural clues through fragmentation analysis. However, for complete and unambiguous structural elucidation, the data from HRMS should be integrated with complementary techniques, primarily NMR spectroscopy. When possible, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. By employing this integrated and self-validating workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development efforts.

References

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  • Chirico, S., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Agricultural and Food Chemistry, 51(18), 5243–5250. [Link]

  • Chen, W., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal, 20, 4833–4843. [Link]

  • Agilent Technologies. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

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  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. [Link]

  • Kind, T., et al. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 8(2), 36. [Link]

  • ResearchGate. (n.d.). Structure elucidation workflow of small molecules. a In silico fragmentation can be used to identify and rank unknown MS/MS spectra by matching theoretical fragments to experimental MS/MS spectra. b The voting/consensus combines the output of multiple in silico fragmentation tools, uses compound and MS/MS databases lookups to further boost compound ranks. [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. [Link]

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cross-reactivity of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride with other functional groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents for the synthesis of complex molecules is a critical decision that profoundly impacts reaction efficiency, selectivity, and the purity of the final product. Among the vast arsenal of sulfonylating agents, 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride has emerged as a reagent of interest due to the unique electronic properties imparted by its heterocyclic core. This guide provides an in-depth, objective comparison of the cross-reactivity of this compound with other functional groups, benchmarked against commonly used alternatives. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Reagent with Unique Electronic Character

This compound, often abbreviated as M-BTSC, belongs to the class of heteroaromatic sulfonyl chlorides. The core of this molecule, the 2,1,3-benzothiadiazole system, is known for its electron-withdrawing nature, a consequence of the electronegativity of the nitrogen and sulfur atoms within the heterocyclic ring. This inherent electronic property is anticipated to significantly influence the reactivity of the appended sulfonyl chloride group, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

The primary application of M-BTSC, like other sulfonyl chlorides, lies in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. These functional groups are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The choice of sulfonylating agent can dictate the success of a synthetic sequence, particularly when dealing with substrates bearing multiple reactive sites. Therefore, a thorough understanding of the cross-reactivity profile of M-BTSC is paramount.

The Reactivity Landscape: A Comparative Analysis of Cross-Reactivity

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. Electron-withdrawing substituents on the aromatic or heteroaromatic ring enhance this electrophilicity, leading to a faster reaction rate with nucleophiles. Conversely, electron-donating groups diminish reactivity. To provide a clear comparison, we will evaluate the reactivity of M-BTSC against two widely used sulfonylating agents: the workhorse p-toluenesulfonyl chloride (TsCl) and the fluorescent labeling agent dansyl chloride.

Functional GroupThis compound (M-BTSC)p-Toluenesulfonyl Chloride (TsCl)Dansyl Chloride
Primary Amines High reactivity, readily forms sulfonamides.[1]High reactivity, standard for sulfonamide formation.[2][3]High reactivity, widely used for labeling primary amines.[4]
Secondary Amines High reactivity, forms sulfonamides.High reactivity, forms sulfonamides.[3]Reacts, but may be slower than with primary amines.[4]
Alcohols (Primary) Moderate to high reactivity, forms sulfonate esters.Moderate reactivity, often requires a base catalyst and elevated temperatures.[2][5]Lower reactivity compared to amines.
Alcohols (Secondary) Moderate reactivity, may be slower than with primary alcohols.Lower reactivity, steric hindrance can be a significant factor.[2]Very low reactivity.
Phenols Expected to be reactive due to the electron-rich nature of the phenoxide.Reactive, forms sulfonate esters.Can react under basic conditions.
Thiols High reactivity, potential for competing side reactions (e.g., disulfide formation).High reactivity, readily forms thiosulfonates.Reactive, can be used for thiol modification.
Water (Hydrolysis) Susceptible to hydrolysis, particularly under basic conditions.Relatively stable but will hydrolyze over time, accelerated by base.Unstable in aqueous solutions and especially in DMSO.[6]

Causality Behind Reactivity Differences:

The enhanced reactivity of M-BTSC compared to TsCl can be attributed to the strong electron-withdrawing nature of the 2,1,3-benzothiadiazole ring system. This effect is more pronounced than the electron-donating effect of the methyl group in p-toluenesulfonyl chloride. Dansyl chloride's reactivity is also high, driven by the naphthalene ring system, but its primary utility is in fluorescence labeling due to the photophysical properties of the dansyl group.[4]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness of our comparison, we provide a self-validating experimental protocol for a competitive reactivity study. This method allows for the direct comparison of two sulfonyl chlorides against a single nucleophile under identical conditions.

Protocol: Competitive Reactivity of M-BTSC and TsCl with a Primary Amine

Objective: To quantitatively determine the relative reactivity of this compound and p-toluenesulfonyl chloride towards a primary amine.

Materials:

  • This compound (M-BTSC)

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine (or other suitable primary amine)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Internal Standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare equimolar solution of M-BTSC and TsCl in DCM with internal standard mix Combine solutions at 0 °C prep_sol->mix prep_amine Prepare solution of benzylamine and triethylamine in DCM prep_amine->mix react Stir at room temperature, taking aliquots at timed intervals mix->react quench Quench aliquots with water react->quench extract Extract with DCM quench->extract analyze Analyze organic layer by HPLC or GC-MS extract->analyze

Caption: Workflow for competitive reactivity analysis.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution containing equimolar amounts (e.g., 0.1 M) of M-BTSC, TsCl, and an internal standard (e.g., dodecane) in anhydrous DCM.

    • Prepare a separate solution of benzylamine (e.g., 0.1 M) and triethylamine (e.g., 0.12 M) in anhydrous DCM.

  • Reaction Execution:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool the amine solution to 0 °C.

    • Add the sulfonyl chloride solution to the amine solution with vigorous stirring.

    • Start a timer immediately upon addition and allow the reaction to warm to room temperature.

    • Withdraw aliquots (e.g., 0.1 mL) from the reaction mixture at specific time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • Sample Quenching and Analysis:

    • Immediately quench each aliquot by adding it to a vial containing water (1 mL).

    • Extract the quenched sample with DCM (1 mL).

    • Analyze the organic layer by HPLC or GC-MS to determine the relative concentrations of the two resulting sulfonamides and the unreacted sulfonyl chlorides, normalized to the internal standard.

  • Data Interpretation:

    • Plot the concentration of each sulfonamide product as a function of time.

    • The initial rate of formation for each product will provide a direct measure of the relative reactivity of the corresponding sulfonyl chloride.

Navigating Cross-Reactivity: A Guide to Selectivity

In complex molecules with multiple nucleophilic sites, achieving selective sulfonylation at the desired position is a common challenge. The inherent reactivity of the sulfonyl chloride plays a crucial role in determining the outcome.

General Principles of Selectivity:

  • Amines vs. Alcohols: Amines are generally more nucleophilic than alcohols and will react preferentially with sulfonyl chlorides. This inherent difference in nucleophilicity can often be exploited to achieve chemoselectivity.

  • Steric Hindrance: The rate of reaction is sensitive to steric hindrance around the nucleophilic center. Less sterically hindered nucleophiles will react more rapidly. This can be a useful tool for differentiating between primary and secondary alcohols, or between different amine environments.

  • Electronic Effects: The electronic nature of the substrate can influence the nucleophilicity of different functional groups. Electron-donating groups will enhance nucleophilicity, while electron-withdrawing groups will decrease it.

Logical Relationship Diagram for Selective Sulfonylation:

G reagent Choice of Sulfonyl Chloride outcome Selective Sulfonylation Outcome reagent->outcome Reactivity substrate Substrate with Multiple Functional Groups substrate->outcome Nucleophilicity & Sterics conditions Reaction Conditions (Temp, Base, Solvent) conditions->outcome Kinetics & Thermodynamics

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the synthesis of novel compounds to their entire lifecycle, including their ultimate disposal. 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is a valuable reagent, but its inherent reactivity necessitates a rigorous and chemically sound disposal protocol. This guide provides a detailed, step-by-step methodology for the safe inactivation and disposal of this compound, grounded in the principles of chemical reactivity and laboratory safety. The core principle is not merely to discard the chemical, but to transform it into a stable, less hazardous substance before it enters the waste stream.

Hazard Assessment and the Chemistry of Disposal

The primary hazard associated with this compound, like all sulfonyl chlorides, stems from the electrophilic sulfur atom and the reactive chloro-sulfonyl (-SO₂Cl) group. This functional group is highly susceptible to nucleophilic attack, particularly by water.

Mechanism of Hazard: Upon contact with water or other nucleophiles (e.g., alcohols, amines), the compound undergoes a vigorous and exothermic hydrolysis reaction.[1] This reaction produces the corresponding 5-methyl-2,1,3-benzothiadiazole-4-sulfonic acid and hydrochloric acid (HCl), a corrosive gas that forms a strong acid in solution.[2] An uncontrolled reaction can lead to a rapid increase in temperature and pressure, causing splashing of corrosive materials.[1] Therefore, direct disposal or mixing with general aqueous waste is unacceptable and dangerous.

The proper disposal procedure is an intentional, controlled chemical reaction known as quenching , designed to safely neutralize this reactivity.

Key Hazard and Property Summary:

PropertyValue / ObservationSource / Implication
Chemical Formula C₇H₅ClN₂O₂S₂[3]
Appearance Light yellow solid[3]
Primary Hazard Corrosive; Moisture Sensitive[4]
Health Effects Causes severe skin burns and eye damage. May cause respiratory irritation.[3][4]
Reactivity Reacts vigorously with water, bases, amines, and alcohols.[5]
Decomposition Hazardous decomposition products include oxides of sulfur, nitrogen oxides, and hydrogen chloride gas.[4][6]

Pre-Disposal Planning & Personal Protective Equipment (PPE)

A successful and safe disposal operation begins with meticulous preparation. All procedures must be conducted within a certified chemical fume hood to contain any vapors or aerosols generated.[7]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory. The face shield provides a critical secondary barrier against splashes during the quenching process.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.[8]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Footwear: Closed-toe shoes are required at all times in a laboratory setting.[8]

The Core Protocol: Inactivation via Quenching

The following workflow diagram outlines the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation Phase cluster_action Action Phase cluster_final Finalization Phase start Identify Waste (5-Methyl-2,1,3-benzothiadiazole- 4-sulfonyl chloride) assess Assess Quantity and Form (Solid vs. Solution) start->assess ppe Don Appropriate PPE & Work in Fume Hood assess->ppe decision Quantity > 1g? ppe->decision protocol_a Protocol A: Small Quantities / Residue decision->protocol_a No protocol_b Protocol B: Bulk Quantities decision->protocol_b Yes quench Perform Controlled Quenching Reaction protocol_a->quench protocol_b->quench neutralize Verify Neutral pH (pH 6-8) quench->neutralize package Package & Label Waste for Disposal neutralize->package end Dispose via Institutional Hazardous Waste Program package->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.